molecular formula C10H18 B7770644 1-Decyne CAS No. 27381-15-3

1-Decyne

Cat. No.: B7770644
CAS No.: 27381-15-3
M. Wt: 138.25 g/mol
InChI Key: ILLHQJIJCRNRCJ-UHFFFAOYSA-N
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Description

Dec-1-yne is an alkyne that is decane carrying a triple bond at position 1. It has a role as a metabolite. It is an alkyne and a terminal acetylenic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dec-1-yne
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InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3
Source PubChem
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InChI Key

ILLHQJIJCRNRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18
Source PubChem
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DSSTOX Substance ID

DTXSID60870766
Record name 1-Decyne
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Molecular Weight

138.25 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Decyne
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CAS No.

764-93-2, 27381-15-3
Record name 1-Decyne
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Record name 1-Decyne
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Record name Decyne
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Record name 1-Decyne
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Record name 1-Decyne
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Record name Dec-1-yne
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Record name DECYNE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Decyne from 1-Bromononane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of a primary synthetic route for producing 1-decyne, a crucial terminal alkyne in organic synthesis. The featured methodology focuses on the alkylation of an acetylide anion with 1-bromononane, a classic and highly effective strategy for carbon-carbon bond formation. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, a step-by-step experimental protocol, safety imperatives, and field-proven considerations to ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of Terminal Alkynes

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are foundational building blocks in modern organic chemistry. Their unique reactivity makes them invaluable precursors in a multitude of transformations, including Sonogashira and Suzuki-Miyaura couplings, "click" chemistry via Huisgen cycloadditions, and borylation reactions. This compound (C₁₀H₁₈), a colorless liquid, serves as a versatile intermediate in the synthesis of complex organic molecules, agrochemicals, and active pharmaceutical ingredients (APIs).

The synthesis detailed herein employs one of the most reliable methods for constructing terminal alkynes: the nucleophilic substitution reaction between sodium acetylide and a primary alkyl halide. This approach, leveraging the acidity of acetylene's terminal proton, provides a robust pathway to extend a carbon chain, in this case, transforming the nine-carbon chain of 1-bromononane into the ten-carbon skeleton of this compound.

Mechanistic Rationale and Core Principles

The conversion of 1-bromononane to this compound is a two-step process executed in a single pot. The success of the synthesis hinges on understanding the causality behind each step: the formation of a potent carbon nucleophile and its subsequent reaction with an electrophilic substrate.

Step 1: Deprotonation of Acetylene to Form Sodium Acetylide

The reaction is initiated by the deprotonation of acetylene. The hydrogen atoms in acetylene are significantly more acidic (pKa ≈ 25) than those in alkanes or alkenes due to the high s-character of the sp-hybridized carbon orbitals, which stabilizes the resulting conjugate base. A very strong base is required for this deprotonation, and sodium amide (NaNH₂) is the reagent of choice for this purpose. With a pKa of ammonia (the conjugate acid of the amide anion) at approximately 38, NaNH₂ is more than capable of quantitatively deprotonating acetylene.

This acid-base reaction is typically performed in liquid ammonia, which acts as a solvent and is easily removed upon completion. The low temperature required to maintain ammonia in its liquid state (-33 °C or below) also helps to control the reaction's exothermicity.

Step 2: Nucleophilic Attack via the Sₙ2 Pathway

The resulting sodium acetylide is a powerful nucleophile. The second stage of the synthesis involves the alkylation of this acetylide anion with 1-bromononane. This proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The acetylide anion attacks the electrophilic primary carbon atom of 1-bromononane, displacing the bromide ion, which serves as an effective leaving group.

The selection of a primary alkyl halide like 1-bromononane is critical. Due to its high basicity, the acetylide anion can also induce an E2 elimination reaction. With primary halides, the Sₙ2 pathway is sterically favored and predominates. The use of secondary or tertiary alkyl halides would almost exclusively yield elimination products, making them unsuitable for this synthesis. This choice validates the protocol, ensuring the desired carbon-carbon bond formation occurs efficiently.

Experimental_Workflow Figure 2: Experimental Workflow for this compound Synthesis cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Core Synthesis cluster_workup Product Isolation & Purification A 1. Assemble & Flame-Dry Glassware B 2. Condense NH₃ Gas (-78°C) A->B C 3. Add NaNH₂ to Liquid NH₃ B->C D 4. Bubble C₂H₂ Gas (Forms Sodium Acetylide) C->D E 5. Add 1-Bromononane (Sₙ2 Reaction) D->E F 6. Quench with NH₄Cl E->F G 7. Evaporate NH₃ F->G H 8. Aqueous Work-up & Ether Extraction G->H I 9. Wash & Dry Organic Layer H->I J 10. Solvent Removal (Rotovap) I->J K 11. Fractional Distillation (Reduced Pressure) J->K L Pure this compound K->L

An In-Depth Technical Guide to the Purification of 1-Decyne by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of 1-decyne via fractional distillation. Authored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple procedural outline. It delves into the underlying chemical principles, causality behind experimental choices, and robust validation techniques essential for ensuring the high purity required in sensitive applications. We will explore the theoretical basis for fractional distillation, present a detailed, self-validating experimental protocol, address critical safety considerations, and outline a definitive method for purity verification using Gas Chromatography-Mass Spectrometry (GC-MS).

This compound: The Imperative for High Purity

This compound (CAS 764-93-2) is a terminal alkyne, a valuable building block in organic synthesis.[1] Its utility stems from the reactivity of its terminal carbon-carbon triple bond, making it a key intermediate in reactions such as Sonogashira and Suzuki-Miyaura couplings, which are fundamental to the construction of complex molecular architectures.[2] Furthermore, this compound has found applications in materials science, notably as a stabilizing agent for ruthenium nanoparticles.[2]

The success of these applications is contingent on the purity of the this compound starting material. Impurities, which may include isomeric alkynes (e.g., 2-decyne, 3-decyne), unreacted starting materials, or residual solvents from its synthesis, can lead to unpredictable reaction kinetics, catalyst poisoning, and the formation of undesired side products. Therefore, a robust and verifiable purification strategy is not merely a recommendation but a prerequisite for reproducible and reliable results.

The Principle of Fractional Distillation: A Targeted Separation Strategy

Fractional distillation is the method of choice for separating liquid components with close boiling points, typically differing by less than 70°C.[3][4] Unlike simple distillation, it introduces a fractionating column between the distillation flask and the condenser. This column is packed with high-surface-area material (e.g., glass beads, rings, or the indentations of a Vigreux column), which provides numerous "theoretical plates."[5]

Each theoretical plate represents a surface where a vaporization-condensation cycle can occur.[3] As the mixed vapors ascend the column, they cool, condense, and re-vaporize multiple times. With each cycle, the vapor phase becomes progressively enriched in the more volatile component (the one with the lower boiling point).[6] This multi-cycle process is equivalent to performing many simple distillations in a single apparatus, leading to a much finer separation of components with similar volatilities.[5] Given that potential isomeric impurities of this compound will have boiling points very close to its own, fractional distillation is the ideal technique for achieving high purity.

Pre-Distillation Analysis: Characterizing the Challenge

Before commencing purification, it is crucial to understand the physical properties of this compound and its likely contaminants. This knowledge informs the setup and execution of the distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL @ 25°C)
This compound C₁₀H₁₈138.251740.766
2-Decyne (Isomer)C₁₀H₁₈138.25~175-177~0.769
1-Bromooctane (Precursor)C₈H₁₇Br193.122011.111
Toluene (Solvent)C₇H₈92.141110.867

Data compiled from sources[1][7][8][9]. Boiling points of isomers and precursors are approximate and serve to illustrate the need for fractional distillation.

Critical Safety and Hazard Mitigation

This compound is a flammable liquid and vapor that can cause skin irritation and serious eye damage.[1][10] Adherence to strict safety protocols is mandatory.

  • Engineering Controls : The entire distillation apparatus must be set up inside a certified chemical fume hood to ensure adequate ventilation.[11]

  • Ignition Sources : Use a heating mantle controlled by a variable transformer. Never use an open flame. [12] Ensure all electrical equipment is properly grounded to prevent static discharge, which can ignite flammable vapors.[13][14]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including chemical-resistant gloves (nitrile is suitable), a flame-resistant lab coat, and chemical splash goggles.[11]

  • Incompatible Materials : Keep this compound away from strong oxidizing agents.[11]

Experimental Protocol: Fractional Distillation of this compound

This protocol is designed as a self-validating system, where careful observation of temperature plateaus provides real-time feedback on the separation's success.

Apparatus Setup
  • Flask Preparation : To a round-bottom flask, add the crude this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask should not be more than two-thirds full.

  • Column and Head Assembly :

    • Securely clamp the round-bottom flask to a lab jack above the heating mantle.

    • Attach a Vigreux fractionating column to the flask. For optimal separation, the column should be insulated with glass wool and aluminum foil to maintain the temperature gradient.[6]

    • Place a distillation head (still head or Y-adapter) atop the column.

    • Insert a thermometer into the distillation head. The top of the thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[4]

  • Condenser and Collection :

    • Attach a Liebig condenser to the side arm of the distillation head, ensuring a secure connection. Connect the lower water inlet to a cold water source and the upper outlet to a drain.

    • Connect a receiving flask to the end of the condenser to collect the purified distillate. It is advisable to use a multi-limb receiver (a "cow" or "pig" adapter) to allow for the collection of different fractions without interrupting the distillation.

    • Ensure all joints are properly sealed (using appropriate joint grease if necessary for vacuum applications, though not required for atmospheric distillation) and clamped securely.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Processing & Validation A Charge Flask with Crude this compound & Boiling Chips B Assemble Fractional Distillation Apparatus A->B Secure & Clamp C Apply Gradual Heat (Heating Mantle) B->C D Observe First Distillate (Low-Boiling Impurities) C->D E Collect 'Forerun' Fraction (e.g., < 170°C) D->E F Observe Temperature Plateau at Boiling Point of this compound E->F G Collect Main Fraction (Pure this compound, ~174°C) F->G H Monitor for Temperature Drop or Spike G->H I Stop Distillation Before Flask Runs Dry H->I J Cool Apparatus I->J K Characterize Fractions (GC-MS) J->K L Store Pure this compound Under Inert Atmosphere K->L

Caption: Workflow for the purification of this compound by fractional distillation.

Distillation Procedure
  • Initiate Heating : Begin heating the flask gently. The goal is to establish a slow, steady rate of distillation—approximately 1-2 drops per second.[3]

  • Establish the Gradient : Observe the ring of condensate slowly rising up the fractionating column. A slow ascent is critical as it indicates that the vapor-liquid equilibria are being established on the theoretical plates.[3]

  • Collect the Forerun : The first liquid to distill will be the most volatile impurities (e.g., residual solvents like toluene). The thermometer reading will be low and may fluctuate. Collect this "forerun" in the first receiving flask and set it aside for proper disposal.

  • Identify the Plateau : As the forerun is removed, the temperature will rise. It should then stabilize (plateau) at the boiling point of the desired compound. For this compound, this plateau should be steady at approximately 174°C.[7][9]

  • Collect the Main Fraction : Once the temperature has stabilized at the boiling point of this compound, switch to a clean receiving flask. Collect the distillate as long as the temperature remains constant at the plateau. This is your purified product.

  • Monitor for Changes : A sharp drop or spike in temperature after the main fraction has been collected indicates that the desired compound has been distilled and higher-boiling impurities are beginning to enter the vapor phase.

  • Shutdown : Immediately stop the distillation by removing the heating mantle. Never distill a flask to dryness , as this can lead to the formation of explosive peroxides (a risk with many organic compounds) and can cause the flask to crack.

  • Cooling : Allow the entire apparatus to cool to room temperature before disassembly.

Post-Distillation Analysis: The GC-MS Validation System

Visual observation of a sharp boiling point plateau is a strong indicator of purity, but it is not definitive. Gas Chromatography-Mass Spectrometry (GC-MS) provides empirical validation of the purification's success.[15]

  • Gas Chromatography (GC) separates components of the mixture based on their volatility and interaction with a stationary phase. A pure sample of this compound should yield a single, sharp peak in the chromatogram.[16]

  • Mass Spectrometry (MS) fragments the molecules eluting from the GC column and measures the mass-to-charge ratio of these fragments. The resulting mass spectrum is a unique fingerprint that can confirm the identity of the compound as this compound (Molecular Weight: 138.25 g/mol ).[17]

Validation Workflow

G A Inject Diluted Sample of Purified this compound into GC-MS B GC Separation A->B C Analyze Chromatogram B->C G MS Analysis of Peak B->G D Single Major Peak? (>99% Area) C->D E Purity Confirmed D->E Yes F Re-distill or Combine Pure Fractions D->F No H Compare Mass Spectrum to Reference Library G->H I Match for this compound? (m/z fragments) H->I J Identity Confirmed I->J Yes K Impurity Identified I->K No

References

An In-Depth Technical Guide to the NMR Characterization of 1-Decyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth exploration of the characterization of 1-decyne, a terminal alkyne, using ¹H and ¹³C NMR spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships behind spectral features, provides field-proven experimental protocols, and is grounded in authoritative references to ensure scientific integrity. Through a detailed analysis of chemical shifts, coupling constants, and advanced techniques like DEPT-135, this guide serves as a definitive resource for understanding and applying NMR to the structural elucidation of alkynes.

Introduction: The Significance of this compound and the Power of NMR

This compound (C₁₀H₁₈) is a terminal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond at the end of a carbon chain.[1] This functional group makes this compound a valuable substrate in a variety of organic reactions, including Suzuki-Miyaura and Sonogashira couplings, "click" chemistry via Huisgen cycloadditions, and catalytic hydrogenations, making it a relevant molecule in synthetic and medicinal chemistry.[2]

Given its role as a fundamental building block, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed "fingerprint" of the molecule's electronic and structural environment. This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, providing the reader with the expertise to confidently identify and characterize this and similar alkyne-containing molecules.

Foundational Principles: Understanding Alkyne NMR

A nuanced understanding of alkyne NMR spectra requires an appreciation for the unique electronic environment of the carbon-carbon triple bond.

The Anisotropic Effect in Alkynes

The most distinctive feature of terminal alkynes in ¹H NMR is the chemical shift of the acetylenic proton (H-1). Protons attached to sp-hybridized carbons typically resonate in the range of δ 1.7-3.1 ppm.[3] This is significantly more shielded (upfield) than vinylic protons (δ 4.5-6.5 ppm), a counterintuitive fact given the higher electronegativity of sp-hybridized carbons compared to sp²-hybridized carbons.

This shielding is a direct consequence of magnetic anisotropy. The cylindrical π-electron cloud of the alkyne, when oriented parallel to the external magnetic field (B₀), induces a local magnetic field that opposes B₀ at the location of the acetylenic proton. This shielding effect shifts the proton's resonance to a higher field.[3]

Long-Range Coupling

A hallmark of terminal alkynes is the presence of observable long-range coupling. While spin-spin coupling is typically observed between protons on adjacent carbons (vicinal coupling), the rigid nature of the triple bond facilitates coupling over four or more bonds.[4] In this compound, this is most evident in the coupling between the acetylenic proton (H-1) and the propargylic protons on C-3. This four-bond coupling (⁴J) is a key diagnostic feature.[5]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument parameterization.

Sample Preparation: A Self-Validating System

A robust protocol ensures reproducibility and minimizes spectral artifacts.

Step-by-Step Methodology:

  • Analyte Purity: Begin with high-purity this compound. Impurities will introduce extraneous peaks, complicating spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high dissolving power for nonpolar compounds and its single, easily identifiable residual solvent peak at δ 7.26 ppm in ¹H NMR and δ 77.16 ppm in ¹³C NMR.

  • Concentration:

    • For ¹H NMR , a concentration of 1-5 mg of this compound in 0.6-0.7 mL of CDCl₃ is typically sufficient.[6]

    • For ¹³C NMR , which is inherently less sensitive, a higher concentration of 5-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[6][7]

  • Homogenization: Ensure the sample is completely dissolved. If necessary, gently vortex the NMR tube. The presence of suspended solids will degrade the magnetic field homogeneity, leading to broadened spectral lines.[8]

  • Internal Standard (Optional but Recommended): The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), provides a reference signal at δ 0.00 ppm for accurate chemical shift calibration.

NMR Data Acquisition

The following is a conceptual workflow for acquiring ¹H and ¹³C NMR data for this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare this compound in CDCl3 H1_Acq Acquire 1H Spectrum Prep->H1_Acq Insert into Spectrometer C13_Acq Acquire 13C Spectrum H1_Acq->C13_Acq DEPT_Acq Acquire DEPT-135 Spectrum C13_Acq->DEPT_Acq Proc Fourier Transform, Phase & Baseline Correction DEPT_Acq->Proc Integ Integration (1H) Proc->Integ Assign Peak Assignment & Structural Elucidation Proc->Assign Integ->Assign

Caption: Conceptual workflow for NMR characterization of this compound.

In-Depth Spectral Analysis of this compound

The following sections provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

Caption: Predicted ¹H NMR Data for this compound.

  • H-1 (Acetylenic Proton): This proton appears as a triplet around δ 1.9 ppm.[9][10] The triplet multiplicity arises from the long-range coupling (⁴J) to the two equivalent propargylic protons on C-3.[5]

  • H-3 (Propargylic Protons): These protons, adjacent to the triple bond, are deshielded relative to the other methylene groups and appear around δ 2.2 ppm. Their signal is a triplet of triplets due to coupling with both the H-1 proton (⁴J ≈ 2.6 Hz) and the H-4 protons (³J ≈ 7.0 Hz).

  • H-4 to H-9 (Alkyl Chain Protons): The methylene groups of the alkyl chain overlap to form a complex multiplet between δ 1.3 and 1.5 ppm.

  • H-10 (Terminal Methyl Protons): The terminal methyl group protons appear as a triplet around δ 0.9 ppm due to coupling with the adjacent methylene group (H-9).

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound shows ten distinct signals, one for each carbon atom.

Caption: Predicted ¹³C NMR and DEPT-135 Data for this compound.

  • C-1 and C-2 (Alkynyl Carbons): The sp-hybridized carbons of the alkyne functional group resonate in a characteristic region. The terminal carbon (C-1) appears around δ 68 ppm, while the internal carbon (C-2) is more deshielded and appears around δ 84 ppm.[5]

  • C-3 to C-10 (Alkyl Chain Carbons): The sp³-hybridized carbons of the alkyl chain appear in the upfield region of the spectrum (δ 14-32 ppm).

DEPT-135: Unambiguous Carbon Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for determining the number of hydrogens attached to each carbon.[11] A DEPT-135 experiment provides the following information:

  • CH₃ and CH carbons: Appear as positive signals.

  • CH₂ carbons: Appear as negative (inverted) signals.

  • Quaternary carbons (like C-2): Are absent from the spectrum.[12]

By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, one can definitively assign each carbon signal. For this compound, the DEPT-135 spectrum would show positive signals for C-1 (CH) and C-10 (CH₃), and negative signals for C-3 through C-9 (all CH₂). The signal for C-2 would be absent, confirming its quaternary nature.[13]

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of this compound is achieved through the synergistic application of ¹H and ¹³C NMR spectroscopy, augmented by techniques like DEPT-135. The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity through spin-spin coupling, with the long-range coupling between the acetylenic and propargylic protons serving as a key diagnostic feature. The ¹³C NMR spectrum, in conjunction with DEPT-135, allows for the unambiguous identification of all carbon atoms, including the characteristic downfield shifts of the sp-hybridized alkynyl carbons. By understanding the fundamental principles behind the observed spectral data and adhering to rigorous experimental protocols, researchers can confidently utilize NMR as a primary tool for the structural elucidation of this compound and other alkyne-containing molecules, ensuring the integrity and success of their scientific endeavors.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of the 1-Decyne Terminal Alkyne Bond

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive exploration of the theory and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of the terminal alkyne bond in 1-decyne. We will delve into the specific vibrational modes of the C-H and C≡C bonds, discuss the nuances of spectral interpretation, and provide a detailed protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR. This document is intended to serve as a technical resource for researchers and professionals who require a deep and practical understanding of this analytical method.

Introduction: The Vibrational Signature of a Terminal Alkyne

The terminal alkyne, a foundational functional group in organic chemistry, possesses a unique vibrational signature that is readily identifiable by infrared spectroscopy. This signature is primarily defined by two distinct vibrational modes: the stretching of the sp-hybridized C-H bond and the stretching of the carbon-carbon triple bond (C≡C).[1][2][3] The position, intensity, and shape of the absorption bands corresponding to these vibrations provide invaluable structural information.

This compound, a simple yet illustrative example of a terminal alkyne, serves as an excellent model for understanding these principles. Its structure, consisting of a C≡C-H functional group at the terminus of a ten-carbon aliphatic chain, allows for a clear and unambiguous observation of the characteristic alkyne absorptions, minimally convoluted by other functional groups.

The power of IR spectroscopy lies in its ability to probe the vibrational energy levels of molecules. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that these vibrations induce a change in the molecule's dipole moment.[4] The resulting absorption spectrum is a unique fingerprint of the molecule's functional groups and overall structure.

The Theoretical Framework: Understanding Alkyne Vibrational Modes

The infrared spectrum of this compound is dominated by the characteristic absorptions of its terminal alkyne moiety. Let's examine the underlying principles governing these vibrations.

The ≡C-H Stretching Vibration: A High-Frequency Hallmark

The bond between the sp-hybridized carbon and the terminal hydrogen is exceptionally strong, resulting in a high-frequency stretching vibration.[5] This absorption is a sharp and typically strong band appearing in the range of 3330-3270 cm⁻¹ .[2][6] The sharpness of this peak is a key diagnostic feature, distinguishing it from the often broad O-H stretching bands that can appear in a similar region.[3] The high frequency of this vibration is a direct consequence of the significant s-character of the sp-hybridized carbon, which leads to a shorter and stronger C-H bond compared to sp² and sp³ hybridized systems.[7][8]

The C≡C Stretching Vibration: A Telltale Sign in the "Triple Bond Region"

The stretching of the carbon-carbon triple bond gives rise to an absorption in the region of 2260-2100 cm⁻¹ .[2][3] For terminal alkynes like this compound, this peak is typically of weak to medium intensity.[1][9] The intensity of the C≡C stretch is directly related to the change in dipole moment during the vibration. In terminal alkynes, there is a significant change in dipole moment, leading to a more intense absorption compared to internal alkynes.[4][10] Symmetrical internal alkynes may show a very weak or even absent C≡C stretching band due to the lack of a significant change in dipole moment upon stretching.[1][4]

The ≡C-H Bending Vibration

In addition to the prominent stretching vibrations, terminal alkynes also exhibit a C-H bending vibration. This absorption appears in the fingerprint region of the spectrum, typically between 700-610 cm⁻¹ .[1][2][6] While this region can be complex due to the presence of other bending and skeletal vibrations, the presence of a band in this range can provide confirmatory evidence for a terminal alkyne.

Data Presentation: Characteristic Infrared Absorptions of this compound

The following table summarizes the key infrared absorption bands for the terminal alkyne functional group in this compound.

Vibrational ModeFrequency Range (cm⁻¹)IntensityPeak Shape
≡C-H Stretch3330 - 3270StrongNarrow, Sharp
C≡C Stretch2260 - 2100Weak to MediumSharp
≡C-H Bend700 - 610Medium
sp³ C-H Stretch3000 - 2850Strong

Experimental Protocol: Acquiring the IR Spectrum of this compound via ATR-FTIR

Attenuated Total Reflectance (ATR) has become the most widely used sampling technique for FTIR spectroscopy due to its simplicity and lack of extensive sample preparation.[11][12] This method is particularly well-suited for the analysis of liquid samples like this compound.[13][14]

Principle of ATR

In ATR, the infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal.[11] This evanescent wave is absorbed by the sample at its characteristic vibrational frequencies, and the attenuated beam is then directed to the detector.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is properly installed and aligned.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

    • Ensure the ATR crystal surface is clean. A common and effective cleaning procedure involves wiping the crystal with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a final wipe with a dry, clean tissue.

    • Acquire the background spectrum according to the instrument's software instructions. It is good practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[13]

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal.[11] The amount should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. As with the background, co-adding multiple scans will enhance the quality of the spectrum.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the terminal alkyne as detailed in Section 2 and summarized in the data table.

    • Note the presence of strong sp³ C-H stretching absorptions between 3000-2850 cm⁻¹, characteristic of the decyl alkyl chain.[6]

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement is complete to prevent cross-contamination of subsequent samples.[11][13] Use a solvent in which this compound is soluble, followed by a final rinse with a volatile solvent.

Visualization of Key Concepts

Vibrational Modes of this compound

The following diagram illustrates the primary stretching vibrations of the terminal alkyne group in this compound that are observed in the IR spectrum.

Caption: Key stretching vibrations of the this compound terminal alkyne.

Experimental Workflow for ATR-FTIR Analysis

This diagram outlines the logical flow of the experimental protocol for analyzing a liquid sample using ATR-FTIR.

G A Start: Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample (this compound) B->C D Acquire Sample Spectrum C->D E Data Processing & Interpretation D->E F Clean ATR Crystal E->F G End F->G

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Trustworthiness and Self-Validation

The reliability of IR spectroscopic data hinges on a self-validating experimental approach. Here are key considerations to ensure trustworthiness:

  • Instrument Performance Qualification (PQ): Regularly verify the spectrometer's performance using a certified polystyrene standard. This ensures the accuracy of the wavenumber scale.

  • Background Integrity: A "flat" baseline in the background spectrum is indicative of a clean optical path and a stable instrument. Any significant absorptions in the background should be investigated before proceeding.

  • Spectral Reproducibility: For critical applications, acquire spectra from multiple aliquots of the same sample. The resulting spectra should be superimposable, confirming the reproducibility of the sampling and measurement process.

  • Orthogonal Verification: When possible, correlate IR data with data from other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the presence of a terminal alkyne can be confirmed by the characteristic chemical shift of the alkynyl proton in ¹H NMR.[1]

Conclusion: The Power of a Vibrational Fingerprint

Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the identification and characterization of the terminal alkyne bond in molecules like this compound.[13] By understanding the theoretical underpinnings of the characteristic ≡C-H and C≡C stretching vibrations and by employing robust experimental techniques such as ATR-FTIR, researchers can confidently elucidate molecular structures and monitor chemical transformations. The principles and protocols outlined in this guide serve as a foundational resource for leveraging the full analytical power of this versatile technique in research, development, and quality control settings.

References

physical properties of 1-decyne including boiling and melting points

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-Decyne

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound in Modern Synthesis

This compound (CH₃(CH₂)₇C≡CH) is a terminal alkyne that serves as a crucial building block and model substrate in organic synthesis.[1] Its linear ten-carbon chain, terminating in a reactive carbon-carbon triple bond, makes it a versatile participant in a variety of synthetic transformations.[1] Professionals in drug development and materials science frequently utilize this compound in reactions such as Suzuki-Miyaura and Sonogashira couplings, Huisgen cycloadditions, and borylations.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and the purification of its derivatives. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and theoretical insights.

Core Physical Properties of this compound

The physical behavior of this compound is dictated by its molecular structure: a long, nonpolar alkyl chain and a terminal alkyne group. The primary intermolecular forces at play are London dispersion forces, which increase with the length of the carbon chain. The triple bond introduces a region of high electron density and a linear geometry, which slightly influences its physical properties compared to its alkane and alkene counterparts.[2]

Quantitative Physical Data Summary

For ease of reference, the key physical properties of this compound are summarized in the table below. These values represent a consensus from multiple authoritative sources and are crucial for laboratory applications, from reaction setup to safety considerations.

PropertyValueUnits
Molecular Formula C₁₀H₁₈-
Molar Mass 138.25g·mol⁻¹
Appearance Clear, colorless liquid-
Boiling Point 174°C
Melting Point -44°C
Density 0.766g/mL at 25 °C
Refractive Index 1.427n20/D
Solubility in Water Not miscible-
Solubility in Organic Solvents Soluble in nonpolar solvents-

(Data compiled from sources:[1][3][4][5][6][7][8])

In-Depth Analysis of Physical Properties
  • Boiling Point: The boiling point of this compound is 174 °C.[3][4] This relatively high boiling point for a C10 hydrocarbon is a direct consequence of the significant London dispersion forces acting between the long alkyl chains of adjacent molecules. The linear nature of the alkyne allows for efficient packing, maximizing the surface area for these intermolecular interactions. As with other homologous series, the boiling point of 1-alkynes increases with the number of carbon atoms.

  • Melting Point: this compound has a melting point of -44 °C.[3][4] The melting point is influenced not only by the strength of intermolecular forces but also by how well the molecules pack into a crystal lattice. The linear shape of this compound allows for reasonably efficient packing, but the terminal alkyne can disrupt the perfect symmetry, leading to a relatively low melting point compared to more symmetrical molecules of similar mass.

  • Density: With a density of 0.766 g/mL at 25 °C, this compound is less dense than water.[4][5] This is a typical characteristic of nonpolar hydrocarbons.

  • Solubility: this compound is not miscible in water.[5][8] This is due to its nonpolar nature, which prevents it from forming significant attractive interactions with the highly polar water molecules.[9] However, it is readily soluble in a variety of nonpolar organic solvents, such as hexane, benzene, and toluene, following the principle of "like dissolves like".[9]

Experimental Protocol: Determination of the Boiling Point of this compound

The precise determination of a boiling point is a fundamental laboratory technique that confirms the identity and purity of a liquid sample. The following protocol outlines the capillary method, a reliable technique for determining the boiling point of small quantities of liquid.

Principle of the Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] In this method, a small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, the liquid's vapor fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into it. The temperature at which the liquid enters the capillary tube is the boiling point.

Materials and Apparatus
  • This compound sample

  • Fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Stirrer (if using an oil bath)

  • Stand and clamp

Step-by-Step Procedure
  • Preparation: Place a few milliliters of this compound into the fusion tube.

  • Capillary Insertion: Place the capillary tube, with its open end downwards, into the fusion tube containing the this compound.

  • Apparatus Setup: Attach the fusion tube to the thermometer using a rubber band or a wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., paraffin oil or a heating block). The liquid in the bath should be below the level of the this compound in the fusion tube.

  • Observation during Heating: Begin heating the bath slowly and stir continuously to ensure uniform temperature distribution. Observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary as the trapped air expands and escapes.

  • Reaching the Boiling Point: As the temperature approaches the boiling point of this compound (around 174 °C), the rate of bubbling will increase significantly as the liquid vaporizes and displaces the remaining air.

  • Observation during Cooling: Once a rapid and continuous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly while stirring.

  • Boiling Point Determination: The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of this compound. Record this temperature.

Diagram of Experimental Workflow

The following diagram illustrates the key stages of the boiling point determination process.

BoilingPointDetermination cluster_prep Preparation cluster_heating Heating Phase cluster_cooling Cooling & Measurement prep1 Fill fusion tube with this compound prep2 Insert inverted capillary tube prep1->prep2 prep3 Assemble with thermometer prep2->prep3 heat1 Immerse assembly in heating bath prep3->heat1 Begin Experiment heat2 Heat slowly with stirring heat1->heat2 heat3 Observe bubbles escaping capillary heat2->heat3 cool1 Remove heat source at rapid bubbling heat3->cool1 Boiling Point Reached cool2 Allow slow cooling with stirring cool1->cool2 cool3 Record temperature as liquid enters capillary cool2->cool3 result Determined Boiling Point of this compound cool3->result

Caption: Workflow for Boiling Point Determination of this compound.

Safety and Handling Considerations

This compound is a flammable liquid and vapor.[11] It should be handled in a well-ventilated area, away from ignition sources.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

The physical properties of this compound, particularly its boiling and melting points, are fundamental to its application in research and development. These properties, governed by its molecular structure, dictate the conditions required for its storage, handling, and use in chemical reactions. The experimental protocol provided offers a reliable method for verifying its boiling point, a critical parameter for assessing purity. A comprehensive understanding of these characteristics is essential for any scientist working with this versatile alkyne.

References

An In-depth Technical Guide to the Solubility of 1-Decyne in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solubility of 1-Decyne in Organic Synthesis and Drug Development

This compound (CH₃(CH₂)₇C≡CH), a terminal alkyne, is a pivotal building block in modern organic synthesis.[1] Its utility in creating complex molecular architectures through reactions such as Suzuki-Miyaura and Sonogashira couplings makes it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. A fundamental understanding of its solubility in various organic solvents is paramount for reaction design, optimization, purification, and formulation. This guide provides a comprehensive technical overview of the solubility of this compound, blending theoretical principles with practical data and experimental protocols to empower researchers in their daily work.

Theoretical Framework: The Intermolecular Forces Governing Alkyne Solubility

The solubility of a substance is dictated by the principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces at play between the solute and the solvent. For this compound, a nonpolar molecule, the primary intermolecular forces are London dispersion forces.[2] The solubility of this compound in a given solvent is therefore a function of the balance between the energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions.

1.1. The Nature of this compound:

This compound is a hydrocarbon with a ten-carbon chain and a terminal triple bond.[3][4] Its key structural features influencing solubility are:

  • Nonpolar Hydrocarbon Chain: The long C₈H₁₇ alkyl chain is hydrophobic and interacts primarily through weak van der Waals forces (London dispersion forces).[2]

  • Terminal Alkyne Group (C≡CH): The sp-hybridized carbons of the triple bond create a region of higher electron density, making the molecule slightly more polarizable than its corresponding alkane. However, the overall polarity of this compound is low.[5]

1.2. Solvent Classification and Interaction with this compound:

Organic solvents can be broadly categorized based on their polarity:

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents also exhibit London dispersion forces as their primary intermolecular interaction. The energetic cost of disrupting the solvent-solvent and solute-solute interactions is comparable to the energy gained from the formation of new solute-solvent interactions. Consequently, this compound is expected to be highly soluble in these solvents.[2][6]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane, DMF, DMSO): These solvents possess a dipole moment but lack acidic protons. While they engage in stronger dipole-dipole interactions amongst themselves, their ability to interact with the nonpolar this compound through dipole-induced dipole and London dispersion forces allows for significant solubility.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents are characterized by the presence of O-H or N-H bonds, enabling strong hydrogen bonding. The energy required to disrupt the strong hydrogen-bonding network of the solvent is significantly higher than the energy gained from the weak interactions with this compound. This leads to lower solubility, particularly in highly polar protic solvents like water.[2]

The interplay of these forces is visually represented in the following diagram:

G cluster_solute This compound cluster_solvents Solvents This compound This compound (Nonpolar) Nonpolar Nonpolar (e.g., Hexane) This compound->Nonpolar Strong Interaction (London Dispersion) PolarAprotic Polar Aprotic (e.g., Acetone) This compound->PolarAprotic Moderate Interaction (Dipole-Induced Dipole) PolarProtic Polar Protic (e.g., Ethanol) This compound->PolarProtic Weak Interaction (Dispersion)

Caption: Intermolecular interactions between this compound and different solvent types.

Quantitative Solubility Data for this compound

The following table summarizes the quantitative solubility of this compound in a range of common organic solvents at 25°C. This data is essential for practical applications, allowing for informed solvent selection in synthesis, purification, and formulation.

Solvent ClassificationSolventSolubility (g/L) at 25°C
Nonpolar n-Hexane6794.88
n-Heptane6543.89
Cyclohexane8851.76
Toluene2723.94
Diethyl ether15918.96
Dichloromethane11072.66
Chloroform10702.34
Carbon tetrachloride2910.02
Polar Aprotic Acetone12244.13
Ethyl acetate8938.77
Tetrahydrofuran (THF)17092.6
Acetonitrile6145.44
Dimethylformamide (DMF)4940.29
Dimethyl sulfoxide (DMSO)7749.47
Polar Protic Methanol6547.09
Ethanol8898.78
Isopropanol7669.19
n-Butanol8567.13
Water0.07

Data sourced from Scent.vn. It is recommended to verify this data experimentally for critical applications.

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

3.1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

3.2. Step-by-Step Methodology:

  • Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate, undissolved phase of this compound is crucial to ensure saturation. b. Equilibrate the mixture at a constant temperature (e.g., 25°C) using a thermostatically controlled shaker or water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. c. Periodically agitate the mixture using a vortex mixer to facilitate dissolution.

  • Phase Separation: a. After equilibration, allow the mixture to stand undisturbed at the same constant temperature to allow for initial phase separation. b. Centrifuge the vial at a moderate speed to further separate the undissolved this compound from the saturated solvent phase.

  • Sample Collection and Preparation: a. Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a syringe. b. Immediately filter the aliquot through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any remaining micro-droplets of undissolved this compound. c. Accurately weigh the filtered saturated solution.

  • Quantification of this compound: a. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. b. Analyze the calibration standards and the filtered saturated solution sample using a calibrated GC-FID or another appropriate analytical method. c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the saturated solution sample by interpolating its instrument response on the calibration curve.

  • Calculation of Solubility: a. The solubility is expressed as the mass of this compound per volume or mass of the solvent. Based on the concentration determined in the previous step and the density of the solvent, the solubility can be reported in various units (e.g., g/L, g/100g , mol/L).

The following diagram illustrates the experimental workflow:

G start Start prep Prepare Saturated Solution (Excess this compound in solvent) start->prep equilibrate Equilibrate at Constant T (24-48h with agitation) prep->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Collect & Filter Supernatant separate->sample quantify Quantify this compound Concentration (e.g., GC-FID) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

A Technical Guide to the Theoretical and Experimental Bond Angles of 1-Decyne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and experimental bond angles within the terminal alkyne, 1-decyne. We delve into the foundational principles of VSEPR theory and orbital hybridization that predict a linear geometry for the alkyne functional group. This theoretical framework is then compared against high-precision experimental data, primarily derived from gas-phase techniques such as microwave spectroscopy and gas electron diffraction, using closely related alkynes as illustrative examples due to the scarcity of specific data for this compound. A comprehensive discussion on the potential, albeit minor, deviations between theoretical and experimental values is presented. Furthermore, this guide furnishes a detailed, representative experimental protocol for the determination of molecular geometry in the gas phase, offering valuable insights for researchers in structural chemistry and drug development.

Introduction: The Significance of Molecular Geometry

The three-dimensional arrangement of atoms within a molecule, its geometry, is a cornerstone of its chemical and physical properties. Bond angles, in conjunction with bond lengths, define the spatial orientation of a molecule, which in turn dictates its reactivity, polarity, and intermolecular interactions. For drug development professionals, a precise understanding of molecular geometry is paramount, as it governs the molecule's ability to bind to specific biological targets. In this guide, we focus on this compound, a terminal alkyne, to explore the interplay between theoretical predictions and experimental determinations of its key bond angles.

Theoretical Framework: Predicting the Bond Angles of this compound

The theoretical bond angles of this compound can be predicted with a high degree of confidence using the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of orbital hybridization.

VSEPR Theory and Orbital Hybridization

VSEPR theory posits that electron pairs in the valence shell of a central atom will arrange themselves to be as far apart as possible, thus minimizing electrostatic repulsion.[1] In the case of the alkyne functional group in this compound (C-C≡C-H), the two carbon atoms of the triple bond are central atoms of interest.

  • C-C≡C moiety: The first carbon of the triple bond is bonded to a hydrogen atom and the second carbon of the triple bond. The second carbon of the triple bond is bonded to the first carbon of the triple bond and the adjacent carbon of the alkyl chain. Each of these carbon atoms has two electron domains (one triple bond and one single bond). To maximize the distance between these two domains, they arrange themselves in a linear geometry, predicting a bond angle of 180° .[2][3]

  • Orbital Hybridization: This linear geometry is a direct consequence of sp hybridization .[4][5] The one 2s and one 2p orbital of each carbon atom combine to form two sp hybrid orbitals that are oriented 180° apart. These sp orbitals form the σ-bonds (C-H, C-C, and C≡C). The remaining two unhybridized p-orbitals on each carbon atom overlap to form the two π-bonds of the triple bond.[4][5]

Therefore, based on these fundamental principles, the theoretical bond angles in this compound are predicted to be:

  • H-C≡C: 180°

  • C-C≡C: 180°

The remaining C-C-C bond angles within the n-octyl chain are predicted to be approximately 109.5° , characteristic of sp³ hybridized carbon atoms in a tetrahedral arrangement.[2]

Computational Chemistry Predictions

Experimental Determination of Bond Angles

The experimental determination of precise bond angles for molecules in the gas phase, free from intermolecular forces, relies on high-resolution spectroscopic and diffraction techniques. The most prominent methods for this purpose are microwave spectroscopy and gas electron diffraction (GED).

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between quantized rotational states of a molecule.[8] For a molecule to be microwave active, it must possess a permanent dipole moment. This compound, being a terminal alkyne, has a small dipole moment, making it amenable to this technique. The rotational spectrum provides highly accurate rotational constants, from which the moments of inertia of the molecule can be derived. By analyzing the moments of inertia of several isotopically substituted analogues of the molecule, a very precise molecular structure, including bond lengths and angles, can be determined.[9]

Gas Electron Diffraction (GED)

In a GED experiment, a beam of high-energy electrons is scattered by a gaseous sample of the molecule.[10] The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule. Analysis of this diffraction pattern allows for the determination of the molecular geometry.[10] GED provides information on the average internuclear distances and vibrational amplitudes.

Comparison of Theoretical and Experimental Data

Due to a lack of specific experimental data for this compound, we will use propyne (CH₃C≡CH) as a proxy to illustrate the comparison between theoretical and experimental values for the terminal alkyne functional group.

Bond AngleTheoretical (VSEPR)Experimental (Propyne - Microwave Spectroscopy)
C-C≡C 180°180.0°
C≡C-H 180°180.0°

Data for propyne sourced from the NIST Computational Chemistry Comparison and Benchmark Database.[7]

As the data for propyne shows, there is excellent agreement between the theoretical and experimentally determined bond angles for the alkyne moiety. The linear geometry predicted by VSEPR theory and hybridization is confirmed by high-resolution microwave spectroscopy.

Discussion: Potential for Deviations

While the C-C≡C and H-C≡C bond angles in terminal alkynes are experimentally determined to be virtually 180°, it is important for researchers to consider scenarios where deviations might occur:

  • Ring Strain: In cyclic alkynes, significant deviation from 180° is observed due to ring strain.[11] The smallest stable cycloalkyne is cyclooctyne, where the C-C≡C bond angle is severely bent.

  • Intermolecular Interactions: In the solid or liquid phase, intermolecular forces such as van der Waals interactions or hydrogen bonding (if applicable) could potentially cause minor perturbations to the molecular geometry. However, the energy required to bend the linear alkyne geometry is substantial, so significant deviations are not expected in the absence of strong, specific interactions.

  • Vibrational Averaging: Experimental techniques like GED measure vibrationally averaged structures. At any given instant, thermal vibrations will cause the bond angles to fluctuate around the equilibrium 180° position. However, the time-averaged value remains 180°.

Experimental Protocol: Determination of Molecular Geometry by Gas Electron Diffraction

The following is a representative, generalized protocol for determining the molecular geometry of a volatile liquid like this compound using Gas Electron Diffraction.

Sample Preparation and Introduction
  • Sample Purification: Obtain high-purity this compound (>98%). Further purify by fractional distillation to remove any volatile impurities.

  • Sample Degassing: The purified liquid sample is placed in a glass vial and subjected to several freeze-pump-thaw cycles to remove dissolved gases.

  • Vaporization: The sample vial is connected to the gas inlet system of the GED apparatus. The sample is heated to a temperature sufficient to achieve a vapor pressure of a few Torr. For this compound, this would be in the range of 50-100 °C.

  • Nozzle Injection: The this compound vapor is introduced into the diffraction chamber as a fine, effusive jet through a heated nozzle (typically around 0.2 mm in diameter).

Data Acquisition
  • Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated by an electron gun.

  • Diffraction: The electron beam is directed to intersect the gas jet perpendicularly in a high-vacuum chamber (~10⁻⁷ mbar).

  • Scattering and Detection: The scattered electrons are detected on a photographic plate or a modern imaging plate detector at various camera distances to capture a wide range of scattering angles. A rotating sector is often used in front of the detector to compensate for the rapid fall-off in scattering intensity with increasing angle.

  • Cryogenic Trapping: The majority of the sample vapor is condensed on a cold trap maintained at liquid nitrogen temperature (-196 °C) to maintain the high vacuum in the diffraction chamber.

Data Analysis
  • Intensity Profile Extraction: The diffraction pattern on the detector is digitized to obtain a one-dimensional scattering intensity profile as a function of the scattering angle.

  • Background Subtraction: A theoretical atomic scattering background is calculated and subtracted from the total experimental intensity to yield the molecular scattering intensity.

  • Radial Distribution Curve: The molecular scattering intensity is Fourier transformed to generate a radial distribution curve (RDC). The peaks in the RDC correspond to the different internuclear distances in the molecule.

  • Structural Refinement: A theoretical molecular model of this compound is constructed with variable bond lengths, bond angles, and torsional angles. Theoretical scattering data for this model is calculated and compared to the experimental data. A least-squares refinement process is used to adjust the structural parameters of the model to achieve the best fit between the theoretical and experimental scattering curves. This refinement yields the final, experimentally determined molecular structure.

Visualization of this compound's Geometry

The following diagrams illustrate the key geometric features of this compound.

Figure 1: Molecular structure and predicted bond angles of this compound.

G cluster_workflow GED Experimental Workflow sample 1. Sample Vaporization injection 2. Gas Jet Injection sample->injection diffraction 3. Electron Beam Diffraction injection->diffraction detection 4. Pattern Detection diffraction->detection analysis 5. Data Analysis detection->analysis structure 6. Structure Refinement analysis->structure

Figure 2: Simplified workflow for Gas Electron Diffraction (GED).

Conclusion

This technical guide has established that the theoretical bond angles of the alkyne functional group in this compound are unequivocally predicted to be 180° based on the robust principles of VSEPR theory and sp hybridization. This theoretical linearity is strongly supported by high-precision experimental data from microwave spectroscopy of the analogous molecule, propyne. While minor deviations from ideal geometries can occur under specific circumstances, such as significant ring strain, for an acyclic terminal alkyne like this compound in the gas phase, the C-C≡C and H-C≡C bond angles are experimentally and theoretically confirmed to be linear. The provided experimental protocol for gas electron diffraction offers a practical framework for researchers seeking to determine the precise molecular structures of volatile compounds. A thorough understanding of these geometric parameters is crucial for predicting molecular interactions and designing novel chemical entities in the field of drug development and materials science.

References

reactivity of the terminal proton on 1-decyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Reactivity of the Terminal Proton of 1-Decyne

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

Terminal alkynes, and specifically this compound, are foundational building blocks in modern organic synthesis, primarily due to the distinct reactivity of the proton on their sp-hybridized terminal carbon. This proton's notable acidity facilitates its removal, generating a powerful carbon-based nucleophile known as an acetylide anion. This guide offers a comprehensive examination of the principles governing the reactivity of this compound's terminal proton, provides detailed methodologies for its deprotonation, and explores its subsequent applications in synthetic chemistry. The information presented is designed to furnish a strong theoretical understanding and practical, field-tested knowledge for professionals engaged in chemical research and drug development. This document will cover the fundamental reasons for its acidity, the strategic selection of bases for deprotonation, and the utility of the resulting decynyl anion in crucial carbon-carbon bond-forming reactions.

The Unique Acidity of the Terminal Alkyne Proton

The reactivity of the terminal proton in this compound is intrinsically tied to its acidity, which is markedly greater than that of its alkene and alkane analogs. This heightened acidity is a direct outcome of the hybridization state of the carbon atom to which the proton is bonded.

  • Hybridization and Electronegativity: In this compound, the terminal carbon atom is sp-hybridized, possessing 50% s-character. In contrast, the carbons in ethene are sp²-hybridized (33% s-character), and in ethane, they are sp³-hybridized (25% s-character). The s-orbitals are situated closer to the nucleus and have lower energy compared to p-orbitals. Consequently, the greater s-character in the sp-hybridized orbital of the terminal alkyne causes the electrons in this orbital to be held more tightly to the carbon nucleus. This phenomenon increases the effective electronegativity of the carbon atom, rendering the attached proton more electropositive and, therefore, more acidic.

  • Stability of the Conjugate Base: Upon deprotonation, this compound is converted into a decynyl anion. The lone pair of electrons in this anion occupies the sp-hybridized orbital. The significant s-character of this orbital means the negative charge is held closer to the carbon nucleus, leading to greater stabilization compared to the conjugate bases of alkenes and alkanes, where the lone pair would be in sp² or sp³ orbitals, respectively.

Quantitative Acidity: pKa Values

The acidity of a substance is quantitatively measured by its pKa value, with a lower pKa indicating a stronger acid. The terminal proton of this compound has a pKa of approximately 25, which makes it considerably more acidic than ammonia (pKa ≈ 38) but less acidic than water (pKa ≈ 15.7) or ethanol (pKa ≈ 16).

Compound Hybridization of Carbon pKa
Ethanesp³~50
Ethenesp²~44
This compound sp ~25
Ammonia-~38
Water-15.7

This table clearly demonstrates the significant impact of hybridization on the acidity of C-H bonds.

Deprotonation of this compound: Selecting the Appropriate Base

The choice of a suitable base for the deprotonation of this compound is paramount for the successful generation of the decynyl anion. The fundamental principle is that the pKa of the conjugate acid of the base employed must be higher than the pKa of the alkyne.

Commonly Utilized Bases:
  • Sodium Amide (NaNH₂): A very potent base, sodium amide (its conjugate acid is ammonia, pKa ≈ 38), is highly effective for the complete deprotonation of terminal alkynes and is typically used in liquid ammonia as the solvent.

  • Organolithium Reagents (e.g., n-Butyllithium, n-BuLi): These are exceptionally strong bases (the conjugate acid of n-BuLi is butane, pKa ≈ 50) and are extensively used for deprotonating terminal alkynes in ethereal solvents like tetrahydrofuran (THF) or diethyl ether.

  • Grignard Reagents (RMgX): Grignard reagents can also serve this purpose, though they are generally less basic than organolithium reagents. The reaction is an equilibrium that can be shifted towards the products by the removal of the gaseous alkane byproduct.

Experimental Protocol: Deprotonation of this compound with n-Butyllithium

This protocol details a standard laboratory method for preparing a lithium decynylide solution.

Materials:

  • This compound (distilled)

  • n-Butyllithium (in hexanes, typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

  • Schlenk line or a comparable inert atmosphere system

  • Dry glassware (oven-dried overnight)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Inert Atmosphere: The reaction flask (e.g., a three-necked round-bottom flask) must be assembled under an inert atmosphere of argon or nitrogen. This is essential because organolithium reagents and the resulting acetylide are extremely reactive with oxygen and moisture.

  • Solvent and Substrate: Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the reaction flask via a syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of this compound: Introduce this compound (1 equivalent) to the cooled THF solution dropwise using a syringe.

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise to the stirred solution of this compound in THF at -78 °C. The slow addition is crucial to manage the exothermic reaction and avert side reactions.

  • Reaction Time: Let the reaction mixture stir at -78 °C for 30 minutes, then gradually warm it to 0 °C and continue stirring for an additional 30 minutes to ensure complete deprotonation.

  • Confirmation of Deprotonation: The formation of lithium decynylide can be qualitatively noted by a slight change in color. For a quantitative assessment, an aliquot can be quenched with a known quantity of a standard acid and then back-titrated.

Causality Behind Experimental Choices:

  • Inert Atmosphere: This prevents the highly basic n-BuLi and the nucleophilic acetylide from reacting with atmospheric oxygen and water.

  • Anhydrous Solvents: The presence of water would lead to the protonation of n-BuLi and the acetylide, thereby quenching the reaction.

  • Low Temperature (-78 °C): This helps to control the exothermicity of the deprotonation reaction and minimizes potential side reactions, such as the reaction of n-BuLi with the THF solvent.

Synthetic Applications of the Decynyl Anion

The decynyl anion is a potent nucleophile that engages in a broad array of carbon-carbon bond-forming reactions, establishing it as a valuable intermediate in organic synthesis.

Nucleophilic Addition to Carbonyl Compounds

The decynyl anion readily adds to the electrophilic carbon of aldehydes and ketones, yielding propargyl alcohols.

Reaction Scheme:

Where R'' represents the nonyl group of this compound.

Diagram: Nucleophilic Addition of Decynyl Anion to a Ketone

G cluster_0 Reaction ketone R₂C=O alkoxide R₂C(O⁻)-C≡C-C₉H₁₉ ketone->alkoxide decynyl ⁻C≡C-C₉H₁₉ decynyl->ketone Nucleophilic Attack protonation H₃O⁺ alkoxide->protonation alcohol R₂C(OH)-C≡C-C₉H₁₉ protonation->alcohol

Caption: Nucleophilic addition of a decynyl anion to a ketone.

Substitution Reactions with Alkyl Halides

The decynyl anion can function as a nucleophile in Sₙ2 reactions with primary alkyl halides to synthesize internal alkynes.

Reaction Scheme:

Where R is a primary alkyl group and R'' is the nonyl group.

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound can be directly involved in various metal-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent.

The Sonogashira Coupling:

This powerful reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Reaction Scheme:

Where R is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R'' is the nonyl group.

Diagram: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-X(L)₂ Pd0->Pd_complex Oxidative Addition (R-X) Alkyne_complex R-Pd(II)-C≡CR''(L)₂ Pd_complex->Alkyne_complex Transmetalation Alkyne_complex->Pd0 Reductive Elimination Product R-C≡CR'' Alkyne_complex->Product Cu_acetylide Cu-C≡CR'' Cu_acetylide->Pd_complex Alkyne HC≡CR'' Alkyne->Cu_acetylide Deprotonation Base Base Base->Alkyne

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Conclusion

The terminal proton of this compound exhibits a unique chemical reactivity that has been widely exploited in organic synthesis. Its acidity, stemming directly from the sp-hybridization of the terminal carbon, permits straightforward deprotonation to form a potent nucleophilic acetylide. The selection of the base is crucial for efficient deprotonation, with organolithium reagents and sodium amide being particularly effective. The resultant decynyl anion is a versatile intermediate, readily engaging in nucleophilic additions, substitutions, and metal-catalyzed cross-coupling reactions. A solid grasp of these principles and the corresponding experimental procedures is essential for researchers and scientists in drug development and chemical synthesis, as it allows for the construction of complex molecular frameworks.

potential of 1-decyne as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Potential of 1-Decyne

Abstract

As a quintessential terminal alkyne, this compound (C₈H₁₇C≡CH) represents a remarkably versatile and powerful building block in the arsenal of modern organic synthesis. Its unique electronic and structural features—stemming from the sp-hybridized terminal carbon and the acidic acetylenic proton—provide a gateway to a vast landscape of chemical transformations. This guide offers an in-depth exploration of this compound's reactivity, focusing on the mechanistic principles and practical applications that make it indispensable for researchers, particularly those in pharmaceutical and materials science. We will delve into core reactions such as acetylide formation, metal-catalyzed cross-couplings, cycloadditions, and polymerization, providing field-proven insights and detailed experimental protocols to empower scientists in leveraging this compound for the construction of complex molecular architectures.

Introduction: The Strategic Value of a Terminal Alkyne

In the pursuit of complex molecular targets, the choice of starting materials is paramount. This compound, a colorless liquid, is frequently selected not just for its ten-carbon chain but for the predictable and high-yielding reactivity of its terminal alkyne functional group.[1][2] This group serves as a robust and versatile handle for carbon-carbon bond formation, a cornerstone of synthetic strategy.[3][4] The linear geometry of the alkyne and the high electron density of the triple bond allow for a diverse range of reactions, from simple deprotonation-alkylation sequences to sophisticated metal-catalyzed transformations.[3] Its utility is demonstrated in the synthesis of pharmaceuticals, fine chemicals, advanced polymers, and in the stabilization of nanoparticles.[2][5]

Physicochemical Properties

A thorough understanding of a reagent's physical properties is critical for experimental design, particularly concerning reaction setup, solvent choice, and purification.

PropertyValueSource
Molecular Formula C₁₀H₁₈[6]
Molar Mass 138.25 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Density 0.767 g/cm³ (at 25 °C)[1]
Boiling Point 174 °C[1]
Melting Point -44 °C[1]
Refractive Index (n_D²⁰) 1.427[7]
Solubility Not miscible in water; soluble in non-polar organic solvents.[7][8]
Safety and Handling

This compound is a flammable liquid and requires careful handling to mitigate risks.[9]

  • Flammability : It has a flash point of 46°C, and explosive vapor/air mixtures may form above this temperature.[10] All work should be conducted in a well-ventilated fume hood, away from open flames, sparks, or other ignition sources.[9][11] Use of explosion-proof equipment and grounding of containers to prevent static discharge is mandatory.[9]

  • Toxicity and Irritation : It is corrosive and can cause serious eye damage.[1][9] It is also a skin and respiratory irritant.[1][9] Appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn.[9][12]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[9][12]

The Acidic Proton: Gateway to Nucleophilic Reactivity

The most fundamental transformation of this compound involves the deprotonation of its terminal hydrogen. The sp-hybridized orbital of the terminal carbon has 50% s-character, which pulls the bonding electrons closer to the carbon nucleus. This polarization of the C-H bond renders the proton significantly more acidic (pKa ≈ 25) than protons on sp² (pKa ≈ 44) or sp³ (pKa ≈ 50) hybridized carbons.[13][14] This acidity allows for the facile formation of the corresponding conjugate base, the 1-decynilide (or acetylide) anion, using a sufficiently strong base.[13][15]

Caption: Deprotonation of this compound to form a nucleophilic acetylide anion.

The choice of base is critical. Hydroxide and alkoxide bases are generally not strong enough for complete deprotonation. The most common and effective base for this purpose is sodium amide (NaNH₂), which is typically used in liquid ammonia or an ethereal solvent.[13][16] Organolithium reagents like n-butyllithium (n-BuLi) are also highly effective.[17]

Experimental Protocol: Formation of Sodium 1-Decynilide

This protocol describes the in-situ generation of a sodium 1-decynilide solution for subsequent reactions.

  • Setup : Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, a dropping funnel, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the procedure.

  • Reagents : In the flask, place sodium amide (NaNH₂, 1.1 equivalents) under a gentle stream of nitrogen.

  • Solvent : Add anhydrous tetrahydrofuran (THF) via cannula to the flask to create a slurry. Cool the flask to 0 °C in an ice-water bath.

  • Addition : Dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF and add it to the dropping funnel. Add the this compound solution dropwise to the stirred NaNH₂ slurry over 20-30 minutes. Vigorous bubbling (evolution of ammonia gas) will be observed.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure complete formation of the acetylide. The resulting solution of sodium 1-decynilide is now ready for use in subsequent steps.[16][18]

Carbon-Carbon Bond Formation: The Acetylide as a Nucleophile

The generated 1-decynilide anion is a potent carbon nucleophile. Its most straightforward application is in Sₙ2 reactions with primary alkyl halides to form new, internal alkynes.[15][16] This alkylation reaction is a powerful tool for extending the carbon chain.[4][16]

Causality : The success of this reaction hinges on the substrate. Primary alkyl halides are ideal because they are unhindered, allowing for the backside attack characteristic of an Sₙ2 mechanism.[16] With secondary and tertiary alkyl halides, the strongly basic nature of the acetylide anion predominates, leading to E2 elimination as the major competing pathway.[16]

Alkylation_Workflow node_start node_start node_process node_process node_product node_product Start This compound Deprotonation Deprotonation (e.g., NaNH₂ in THF) Start->Deprotonation Acetylide Sodium 1-Decynilide (C₈H₁₇C≡C⁻Na⁺) Deprotonation->Acetylide Alkylation Sₙ2 Reaction with Primary Alkyl Halide (R-X) Acetylide->Alkylation Product Internal Alkyne (C₈H₁₇C≡C-R) Alkylation->Product

Caption: Workflow for the synthesis of internal alkynes from this compound.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a premier substrate for various metal-catalyzed cross-coupling reactions, which form C(sp)-C(sp²) and C(sp)-C(sp) bonds with exceptional efficiency and selectivity.

The Sonogashira Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[19] It is one of the most reliable methods for synthesizing substituted alkynes. The reaction typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine).[20][21]

Mechanism Insight : The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to a Pd(0) species is followed by transmetalation and reductive elimination.[21] Concurrently, in the copper cycle, the amine base deprotonates the terminal alkyne, and the resulting acetylide reacts with Cu(I) to form a copper acetylide intermediate.[22] This copper acetylide is the key species that undergoes transmetalation with the Pd(II) complex.[22]

Sonogashira_Cycle pd_cycle pd_cycle cu_cycle cu_cycle reagents reagents pd0 Pd(0)L₂ pd_ox Oxidative Addition pd_intermediate R¹-Pd(II)L₂-X pd_ox->pd_intermediate pd_trans Transmetalation pd_intermediate->pd_trans pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_trans->pd_alkyne pd_re Reductive Elimination pd_alkyne->pd_re pd_re->pd0 product R¹-C≡CR² pd_re->product Product cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_cat->cu_acetylide cu_acetylide->pd_trans Transfers Acetylide aryl_halide R¹-X aryl_halide->pd_ox alkyne H-C≡CR² (this compound) alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
  • Setup : To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%), copper(I) iodide (CuI, 4 mol%), and triphenylphosphine (PPh₃, 8 mol%).

  • Reagents : Add iodobenzene (1.0 equivalent) and this compound (1.2 equivalents) via syringe.

  • Solvent/Base : Add anhydrous, degassed triethylamine (Et₃N) to serve as both the solvent and the base.

  • Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Typically, the reaction is complete within 2-6 hours.

  • Workup : Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the precipitated ammonium salt and catalyst residues.

  • Purification : Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-phenyl-1-decyne.[1][20]

Cycloaddition Reactions: The Power of "Click" Chemistry

This compound is a key component in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[23] This reaction provides a highly efficient and specific method for creating 1,4-disubstituted 1,2,3-triazoles by coupling a terminal alkyne with an azide.[24][25]

Trustworthiness : The CuAAC reaction is exceptionally reliable. It is high-yielding, tolerant of a wide variety of functional groups, and generates minimal byproducts.[25][26] The reaction can often be performed under mild, even aqueous, conditions, making it suitable for bioconjugation and materials science applications.[24][25]

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This reaction has revolutionized drug discovery, polymer chemistry, and chemical biology by providing a robust method for linking different molecular fragments.[23][27]

Further Transformations of the Alkyne Moiety

Beyond C-C bond formation, the triple bond of this compound can be further manipulated.

Hydration and Hydroboration-Oxidation
  • Hydration : In the presence of a mercury(II) salt catalyst in aqueous acid, this compound undergoes hydration. Following Markovnikov's rule, this initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding decan-2-one.[3][15]

  • Hydroboration-Oxidation : This two-step procedure provides the anti-Markovnikov addition product. Reaction with a hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidative workup with hydrogen peroxide and base also forms an enol, which tautomerizes to yield decanal, an aldehyde.[18]

Reduction (Hydrogenation)

The degree of reduction can be precisely controlled by the choice of catalyst.[15]

Reagent/CatalystProductStereochemistrySource
H₂, Lindlar's Catalyst (Z)-Dec-1-enesyn-addition (cis)[15][18]
Na, NH₃ (l) (E)-Dec-1-eneanti-addition (trans)[15]
H₂, Pd/C (or Pt, Ni) DecaneComplete reduction[1][18]

Conclusion: An Indispensable Synthetic Tool

This compound's status as a fundamental building block in organic synthesis is well-earned. Its terminal alkyne provides a reliable and versatile platform for constructing molecular complexity. From the straightforward formation of acetylides for alkylation to its pivotal role in powerful metal-catalyzed reactions like Sonogashira coupling and CuAAC click chemistry, this compound offers chemists a predictable and efficient handle for C-C bond formation.[2][28] The ability to further transform the alkyne group through hydration, hydroboration, or controlled reduction adds another layer of synthetic utility. For researchers in drug development and materials science, mastering the chemistry of this compound is not just an academic exercise but a practical necessity for innovation.[5][29]

References

Methodological & Application

Application Notes and Protocols: 1-Decyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a "Click"

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential example of "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, a transformation that has revolutionized fields from drug discovery and bioconjugation to materials science.[3][4][5] The reaction's appeal lies in its remarkable reliability, specificity, and biocompatibility, allowing for the precise ligation of molecular fragments under mild, often aqueous, conditions.[6][7]

1-Decyne, a simple terminal alkyne, serves as an excellent model substrate and a versatile building block in CuAAC reactions. Its linear ten-carbon chain provides significant hydrophobicity, making it a valuable component for synthesizing amphiphilic molecules, modifying surfaces, or constructing probes designed to interact with lipid environments. This guide provides an in-depth exploration of the use of this compound in CuAAC, detailing the underlying mechanism, practical considerations for reaction setup, a step-by-step protocol, and its broader applications in scientific research.

The CuAAC Reaction: Mechanism and Key Components

The uncatalyzed thermal cycloaddition between an azide and an alkyne requires harsh conditions and typically results in a mixture of 1,4- and 1,5-regioisomers.[8] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and ensures the exclusive formation of the 1,4-disubstituted triazole product.[6]

The catalytic cycle is a multi-step process involving several copper intermediates. While the precise mechanism can be complex and is still a subject of detailed study, a generally accepted pathway is outlined below.[9][10][11]

The Catalytic Cycle

The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, in this case, this compound. This coordination increases the acidity of the terminal proton, facilitating the formation of a copper(I) acetylide intermediate.[12][13] This acetylide then reacts with the azide to form a six-membered metallacycle intermediate, which, after rearrangement and protonation, releases the triazole product and regenerates the active Cu(I) catalyst.[]

CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle Cu(I)L Active Cu(I) Catalyst Cu_Alkyne π-Complex Cu(I)L->Cu_Alkyne + this compound Cu_Acetylide Copper Acetylide Cu_Alkyne->Cu_Acetylide - H+ Metallacycle Six-Membered Copper Intermediate Cu_Acetylide->Metallacycle + R-N3 Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Triazolide->Cu(I)L + H+ - Triazole Product Start

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Components and Their Rationale:
  • Copper(I) Source: The active catalyst is the Cu(I) ion.[3] While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state.[9][15] A more common and robust approach is to generate Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[12]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent.[15][16] It efficiently reduces Cu(II) to Cu(I) and helps maintain a sufficient concentration of the active catalyst throughout the reaction by scavenging any oxidizing species.[3]

  • Ligands: The use of chelating ligands is crucial for many CuAAC applications, especially in biological contexts.[17] Ligands serve multiple purposes:

    • Stabilization: They protect the Cu(I) ion from oxidation and disproportionation.[18]

    • Acceleration: Ligands can dramatically increase the reaction rate.[9][18]

    • Solubility: They help to solubilize the copper catalyst, particularly in aqueous media.[9] A common and highly effective ligand is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which is water-soluble and known to accelerate the reaction significantly.[19] Another frequently used ligand, especially in organic solvents, is Tris(benzyltriazolylmethyl)amine (TBTA).[9][18]

Applications in Research and Drug Development

The simplicity and robustness of the CuAAC reaction have made it a powerful tool in various scientific disciplines.[4][20]

  • Drug Discovery: CuAAC is extensively used for the rapid synthesis of compound libraries for high-throughput screening.[][22] The triazole core is a stable and often beneficial structural motif in medicinal chemistry.[] Fragment-based drug discovery (FBDD) also heavily relies on "click" chemistry to link small, weakly binding fragments into more potent lead compounds.[20]

  • Bioconjugation: The bioorthogonal nature of the azide and alkyne groups allows for the specific labeling of biomolecules, such as proteins and nucleic acids, in complex biological systems, often within living cells.[7][23] This has enabled advances in molecular imaging, proteomics, and diagnostics.[][22]

  • Materials Science: CuAAC is used to synthesize polymers with well-defined architectures, create functionalized surfaces, and assemble nanoparticles.[1][22]

Experimental Protocol: CuAAC of this compound with Benzyl Azide

This protocol details a general procedure for the copper-catalyzed cycloaddition of this compound with benzyl azide. This reaction is a reliable model system that can be adapted for other azides and terminal alkynes.

Materials and Reagents
ReagentFormulaMW ( g/mol )Typical Conc.Supplier
This compoundC₁₀H₁₈138.25-Standard Chemical Supplier
Benzyl AzideC₇H₇N₃133.15-Standard Chemical Supplier
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.68100 mM in H₂OStandard Chemical Supplier
Sodium AscorbateC₆H₇NaO₆198.111 M in H₂O (freshly prepared)Standard Chemical Supplier
THPTAC₂₁H₃₆N₁₀O₃488.5850 mM in H₂OSpecialist Supplier
Solventt-BuOH/H₂O (1:1)--Standard Chemical Supplier

Safety Precaution: Organic azides can be explosive, especially small molecules in concentrated form. Always handle with care, use appropriate personal protective equipment (PPE), and avoid heating or shock.[16][23]

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before use as it can degrade over time.

  • Reaction Setup:

    • To a 10 mL reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1 mmol, 138 mg).

    • Add benzyl azide (e.g., 1 mmol, 133 mg).

    • Add the solvent system, for example, a 1:1 mixture of tert-butanol and water (4 mL). Stir the mixture until all reagents are dissolved.

  • Catalyst Preparation and Addition:

    • In a separate microcentrifuge tube, prepare the copper/ligand complex.

    • Add 100 µL of the 100 mM CuSO₄ stock solution (0.01 mmol, 1 mol%).

    • Add 200 µL of the 50 mM THPTA stock solution (0.01 mmol, 1 mol%, maintaining a 1:1 ratio of Cu:Ligand). Some protocols recommend a ligand-to-copper ratio of up to 5:1 to better protect the catalyst and biomolecules.[16][23]

    • Vortex the mixture briefly. It is crucial to pre-mix the copper and ligand before adding the reducing agent.[15]

  • Reaction Initiation:

    • Add the prepared copper/ligand solution to the reaction vial containing the alkyne and azide.

    • Initiate the reaction by adding 50 µL of the 1 M sodium ascorbate stock solution (0.05 mmol, 5 mol%).

    • Seal the vial and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For TLC, spot the reaction mixture against the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., hexane/ethyl acetate). The product, a 1,2,3-triazole, is typically more polar than the starting alkyne.

    • Reactions are often complete within 1-24 hours.[24]

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-benzyl-4-octyl-1H-1,2,3-triazole.[24][25]

General Workflow Diagram

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Reagents Prepare Stock Solutions (CuSO4, Ligand, Ascorbate) Setup_Reaction Combine Alkyne & Azide in Solvent Prep_Reagents->Setup_Reaction Add_Catalyst Add Cu/Ligand Complex to Reaction Setup_Reaction->Add_Catalyst Prep_Catalyst Pre-mix CuSO4 and Ligand Prep_Catalyst->Add_Catalyst Initiate Add Sodium Ascorbate to Initiate Add_Catalyst->Initiate Stir Stir at Room Temperature Initiate->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purify by Chromatography or Recrystallization Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A general experimental workflow for a standard CuAAC reaction.

Troubleshooting and Optimization

ProblemPossible CauseSolution
No or Low Yield Inactive catalyst (Cu(II) formation)Prepare fresh sodium ascorbate solution. Ensure proper exclusion of oxygen for sensitive reactions. Increase the amount of reducing agent.[16]
Poor solubility of reagentsChange the co-solvent system (e.g., DMSO, DMF, THF).
Copper sequestered by other functional groupsIncrease the catalyst and ligand loading.[23]
Formation of Side Products Oxidative homocoupling of the alkyne (Glaser coupling)Ensure sufficient reducing agent is present. Perform the reaction under an inert atmosphere (N₂ or Ar).[9]
Reaction Stalls Insufficient catalystAdd another portion of the catalyst and reducing agent.
Hydrolysis of azide or alkyneCheck the pH of the reaction mixture; CuAAC is generally tolerant of pH 4-12.[6]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a remarkably powerful and versatile chemical transformation. Using this compound as a substrate exemplifies the broad applicability of this reaction for creating molecules with tailored properties. By understanding the underlying mechanism and the critical roles of the copper catalyst, reducing agent, and ligands, researchers can confidently apply and troubleshoot this reaction. The detailed protocol provided serves as a robust starting point for synthesizing a wide array of 1,2,3-triazoles, paving the way for innovations in drug development, chemical biology, and beyond.

References

Application Notes and Protocols: A Detailed Guide to Sonogashira Coupling with 1-Decyne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Carbon-Carbon Bond

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4][5] Its utility lies in its typically mild reaction conditions and tolerance of a wide variety of functional groups.[1][6][7] This guide provides a detailed protocol for the Sonogashira coupling of 1-decyne with a focus on practical application and troubleshooting.

The Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] While the exact mechanism is still a subject of some academic discussion, the generally accepted pathway provides a strong framework for understanding the reaction.[3]

The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a palladium(0) complex, forming a palladium(II) species. Meanwhile, the copper cycle involves the reaction of the terminal alkyne (in this case, this compound) with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[6] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkyne to the palladium. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)-X      L₂ pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)-C≡CR'      L₂ pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product R-C≡CR' pd2_alkyne->product cu_halide CuX cu_acetylide Cu-C≡CR' cu_acetylide->pd2_halide To Pd Cycle cu_acetylide->cu_halide Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide Base

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Reaction Components: A Summary of Roles

Successful Sonogashira coupling relies on the careful selection and use of several key components.

ComponentExample(s)Role in the Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂The primary catalyst that facilitates the oxidative addition and reductive elimination steps.
Copper Co-catalyst Copper(I) iodide (CuI)Activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation.[6]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Deprotonates the terminal alkyne to form the acetylide and neutralizes the hydrogen halide byproduct.[1][8]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneProvides a medium for the reaction to occur. Must be anhydrous and degassed.[8]
Aryl/Vinyl Halide Iodobenzene, BromobenzeneThe electrophilic partner in the coupling reaction. Reactivity order: I > Br > Cl > F.[7][8]
Terminal Alkyne This compoundThe nucleophilic partner in the coupling reaction.
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium catalyst and influences its reactivity.

Detailed Protocol: Sonogashira Coupling of an Aryl Iodide with this compound

This protocol provides a general procedure for the coupling of an aryl iodide with this compound. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions.[8]

Pre-Reaction Setup
  • Solvent Degassing: Degas the chosen solvent (e.g., THF) by bubbling with nitrogen or argon for at least 30 minutes, or by using the freeze-pump-thaw method.[8]

  • Reagent Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. All reagents should be of high purity.

protocol_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Iodide, Pd Catalyst, CuI setup->reagents solvent Add Degassed Solvent reagents->solvent base_alkyne Add Base and This compound solvent->base_alkyne reaction Stir at Room Temp (or heat if needed) base_alkyne->reaction monitoring Monitor by TLC/GC reaction->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification end End purification->end

Caption: A typical workflow for the Sonogashira coupling reaction.

Reaction Procedure
  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add the degassed solvent (e.g., 10 mL of THF).

  • Add the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).

  • Finally, add this compound (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature. If the aryl halide is less reactive (e.g., a bromide), gentle heating may be required.[8]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[8]

Post-Reaction Workup and Purification
  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol Variations: The Copper-Free Sonogashira Coupling

A significant variation of the Sonogashira reaction is the copper-free protocol.[1][6] The primary motivation for omitting the copper co-catalyst is to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can complicate purification.[2][8]

Copper-free Sonogashira reactions often require a different set of conditions, which may include:

  • Different Ligands: Bulky and electron-rich phosphine ligands can enhance the efficiency of the copper-free reaction.[9]

  • Stronger Bases: Bases such as cesium carbonate or potassium carbonate are sometimes used.[1]

  • Higher Temperatures: These reactions may require elevated temperatures to proceed at a reasonable rate.

decision_tree start Substrate Considerations homocoupling Is alkyne prone to homocoupling? start->homocoupling reactivity Is the aryl halide highly reactive (e.g., iodide)? homocoupling->reactivity No copper_free Copper-Free Sonogashira homocoupling->copper_free Yes standard Standard Sonogashira (with Copper) reactivity->standard Yes reactivity->copper_free No (or if purification is a concern)

Caption: A decision guide for choosing between standard and copper-free Sonogashira protocols.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following table outlines common problems and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
No Reaction or Low Conversion - Inactive catalyst- Impure reagents or solvents- Insufficiently inert atmosphere- Low reaction temperature- Use fresh, high-quality catalyst and reagents.[8]- Ensure proper degassing of solvents and a robust inert atmosphere.[8]- Increase the reaction temperature, especially for less reactive halides.[8]
Formation of Palladium Black - Catalyst decomposition- Use fresh, high-purity reagents and solvents.[8]- Consider a different solvent; THF has been anecdotally linked to this issue.[10]
Significant Alkyne Homocoupling - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction.[8]- Consider a copper-free protocol or reduce the amount of copper catalyst.[11]
Difficult Purification - Formation of byproducts (e.g., homocoupled alkyne)- Optimize reaction conditions to minimize side reactions.- Employ a copper-free protocol if homocoupling is a major issue.

References

Application Notes & Protocols: Strategic Use of 1-Decyne in Suzuki-Miyaura Cross-Coupling via Boron Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-contextualizing 1-Decyne for the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with high functional group tolerance and stereospecificity.[1][2][3] Developed in the late 1970s, this Nobel Prize-winning reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide.[1][4]

A common point of inquiry for researchers is the use of terminal alkynes, such as this compound, in this reaction. It is critical to understand that This compound does not participate directly in the Suzuki-Miyaura catalytic cycle. The terminal C(sp)-H bond is not suitable for the requisite transmetalation step.[5][6] The direct coupling of a terminal alkyne with an organohalide is the domain of the Sonogashira coupling reaction.[7][8][9][10]

However, this compound is an exceptionally valuable and versatile starting material for creating substrates that are highly effective in Suzuki-Miyaura couplings. The strategy involves a crucial preliminary step: the conversion of this compound into an organoboron reagent. This guide provides a detailed exploration of the primary and most synthetically useful pathway: hydroboration of this compound to form an alkenylborane , which then undergoes Suzuki-Miyaura coupling to yield highly substituted alkenes. This two-step, often one-pot, sequence unlocks the full potential of this compound within the Suzuki-Miyaura framework.

Part 1: Mechanistic Principles & Strategic Considerations

The Suzuki-Miyaura Catalytic Cycle: A Foundational Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11][12] Understanding these fundamental steps is essential for troubleshooting and optimization.

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl bromide), forming a square planar Pd(II) complex.[4][12] This is often the rate-determining step of the cycle.[4][13]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[1][5][11]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][12]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Diorganopalladium) oa_complex->trans_complex Transmetalation trans_complex->pd0 Regenerates Catalyst product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination sub1 R¹-X (Organohalide) sub1->pd0 sub2 [R²-B(OR)₃]⁻ (Activated Boronate) sub2->oa_complex

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Strategy: The Hydroboration-Suzuki Sequence

To utilize this compound, it must first be transformed into an alkenylborane. This is achieved through hydroboration, a reaction where a boron-hydride bond adds across the alkyne's triple bond.

Causality Behind the Choice:

  • Regioselectivity: The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane ensures highly selective anti-Markovnikov addition. The boron atom adds to the terminal carbon, which is essential for the subsequent coupling.

  • Stereoselectivity: The hydroboration proceeds via a syn-addition mechanism. This means the boron and hydrogen atoms add to the same face of the triple bond, exclusively forming the (E)-alkenylborane. Since the Suzuki-Miyaura coupling is stereoretentive, the E-geometry of the double bond is preserved in the final product.[4][14]

This two-step sequence provides precise control over the structure of the final alkene product.

Hydroboration_Suzuki_Workflow Figure 2: Workflow for Alkene Synthesis from this compound start Start This compound + Aryl Halide (R-X) step1 Step 1: Hydroboration Add 9-BBN or Catecholborane (Solvent: THF, rt) start:f0->step1:f0 intermediate Intermediate (E)-Dec-1-enylborane derivative step1:f0->intermediate:f0 Syn-addition (Regio- & Stereoselective) step2 Step 2: Suzuki Coupling Add Pd Catalyst, Ligand, Base, and H₂O (Solvent: Toluene/Dioxane, Heat) intermediate:f0->step2:f0 product Final Product (E)-1-Aryl-dec-1-ene step2:f0->product:f0 C(sp²)-C(sp²) bond formation

Caption: Figure 2: Workflow for Alkene Synthesis from this compound

Part 2: Optimizing Reaction Parameters

The success of the hydroboration-Suzuki sequence hinges on the judicious selection of reagents and conditions for the coupling step. The choice of catalyst, ligand, base, and solvent can dramatically impact yield, reaction time, and substrate scope.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are more stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[15] For routine couplings, Pd(OAc)₂ with an external ligand is often more cost-effective and versatile.
Ligand PPh₃, P(t-Bu)₃, Buchwald Ligands (XPhos, SPhos), N-Heterocyclic Carbenes (NHCs)For simple substrates (aryl bromides/iodides): Triphenylphosphine (PPh₃) is often sufficient. For challenging substrates (aryl chlorides, hindered partners): Bulky, electron-rich phosphine ligands (like XPhos) or NHCs are required.[1][16] They accelerate the slow oxidative addition of less reactive electrophiles and promote the final reductive elimination step.[1][17]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBuThe base is critical for activating the boronic acid/ester for transmetalation.[5][18] K₃PO₄ and Cs₂CO₃ are highly effective and generally applicable. For base-sensitive functional groups, a milder base like KF may be used, though reaction rates can be slower.[5][19] The choice of base and solvent are often linked.[20]
Solvent Toluene, Dioxane, THF, DMF, often with added H₂OAnhydrous conditions are required for the hydroboration step. For the subsequent Suzuki coupling, the addition of water is often beneficial, accelerating transmetalation.[18][20] Biphasic systems like Toluene/H₂O or Dioxane/H₂O are very common.[18] Methanol can also be an effective solvent or co-solvent.[20]

Part 3: Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of (E)-1-phenyl-dec-1-ene via Hydroboration/Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with bromobenzene. It is a self-validating system; successful hydroboration is confirmed by the formation of the final coupled product.

Materials:

  • This compound (1.0 equiv)

  • 9-BBN (0.5 M in THF, 1.05 equiv)

  • Bromobenzene (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (8 mol%)

  • Potassium Phosphate, tribasic [K₃PO₄] (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed Water

  • Toluene

Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere line (Nitrogen or Argon)

  • Syringes and needles

Step-by-Step Methodology:

PART A: Hydroboration (Inert Atmosphere Required)

  • Vessel Preparation: Place an oven-dried 100 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (e.g., 1.00 g, 7.23 mmol, 1.0 equiv) dissolved in anhydrous THF (20 mL).

  • Hydroborating Agent: Cool the solution to 0 °C in an ice bath. Slowly add 9-BBN (0.5 M solution in THF, 15.2 mL, 7.60 mmol, 1.05 equiv) dropwise via syringe over 15 minutes.

    • Causality: Slow addition at 0 °C helps control any exotherm. 9-BBN is chosen for its exceptional regioselectivity.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The formation of the (E)-dec-1-enyl-9-BBN intermediate is now complete. Do not isolate this intermediate.

PART B: Suzuki-Miyaura Coupling

  • Reagent Addition: To the same flask containing the alkenylborane solution, add bromobenzene (e.g., 0.76 mL, 1.14 g, 7.23 mmol, 1.0 equiv), followed by K₃PO₄ (e.g., 4.60 g, 21.7 mmol, 3.0 equiv).

  • Catalyst Preparation: In a separate small vial, briefly purge with nitrogen, then add Pd(OAc)₂ (e.g., 32.5 mg, 0.145 mmol, 0.02 equiv) and PPh₃ (e.g., 152 mg, 0.578 mmol, 0.08 equiv). Add toluene (5 mL) to dissolve the catalyst components.

  • Catalyst Addition: Transfer the catalyst solution to the main reaction flask via a cannula or syringe.

  • Solvent Addition: Add degassed water (5 mL) to the reaction mixture.

    • Causality: The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for efficient transmetalation.[18]

  • Heating: Equip the flask with a reflux condenser (under nitrogen) and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours. Check for the disappearance of bromobenzene.

PART C: Workup and Purification

  • Cooling and Quenching: Cool the reaction to room temperature. Carefully add 30% hydrogen peroxide (5 mL) dropwise while cooling in an ice bath to oxidize any residual borane. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using hexane as the eluent) to yield (E)-1-phenyl-dec-1-ene as a colorless oil.

Protocol 2: Troubleshooting Guide for Challenging Couplings
SymptomProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst.[16] 2. Incomplete Hydroboration. 3. Oxygen Contamination.[16][21]1. Use a fresh bottle of palladium catalyst and ligand. Consider using a more active Buchwald-type precatalyst.[16] 2. Ensure hydroborating agent is not degraded; use a fresh, titrated solution. 3. Thoroughly degas all solvents and maintain a positive inert gas pressure throughout the reaction.[21]
Protodeboronation The alkenylborane is reacting with trace water/protons before coupling. This is common with electron-rich or sterically hindered boronic acids/esters.[22][23]Use a stronger, non-aqueous base like KOtBu or switch to a more robust boronate ester (e.g., a pinacol ester, which could be formed in situ before coupling). Ensure the base is added after the aryl halide and catalyst.
Homocoupling of Aryl Halide Formation of R¹-R¹ biaryl product. Can be caused by oxygen or using a Pd(II) source without sufficient reducing agent (the borane).[1]Ensure rigorous exclusion of oxygen. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.
Reaction Stalls (Incomplete Conversion) 1. Steric Hindrance from substrate.[16] 2. Deactivation of Catalyst.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) and a stronger base (e.g., Cs₂CO₃).[16] Increase reaction temperature if substrate is stable. 2. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%).

Conclusion

While this compound is not a direct partner in the Suzuki-Miyaura reaction, its strategic conversion to an (E)-alkenylborane via hydroboration makes it a powerful precursor for the stereoselective synthesis of disubstituted alkenes. This two-stage approach combines the reliability of hydroboration with the broad applicability of Suzuki-Miyaura coupling. By understanding the underlying mechanisms and carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively leverage this versatile terminal alkyne to construct complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science.

References

Application Notes and Protocols for the Polymerization of 1-Decyne

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction to 1-Decyne Polymerization: Crafting Functional Polyacetylenes

This compound, a terminal alkyne, serves as a valuable monomer for the synthesis of substituted polyacetylenes. These polymers, characterized by a conjugated backbone of alternating double bonds, exhibit a range of intriguing electronic, optical, and physical properties. The pendant n-octyl chains of poly(this compound) impart solubility and processability, making it a tractable material for fundamental studies and various applications. This guide provides a comprehensive overview of the polymerization of this compound, focusing on catalytic systems, detailed experimental protocols, and characterization of the resulting polymer, poly(this compound). The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

The polymerization of substituted acetylenes has been significantly advanced by the development of sophisticated organometallic catalysts.[1] Rhodium-based catalysts, in particular, have demonstrated remarkable efficacy in achieving living polymerizations of terminal alkynes, yielding polymers with well-defined molecular weights and low polydispersity.[1] This control over the polymer architecture is crucial for tailoring its properties for specific applications.

Core Concepts in this compound Polymerization

The polymerization of this compound proceeds via a chain-growth mechanism, where monomer units are sequentially added to a growing polymer chain initiated by a catalyst. The choice of catalyst is paramount and dictates the stereochemistry of the resulting polymer (cis- or trans- with respect to the double bonds in the backbone) and the degree of control over the polymerization process.

Catalytic Systems

Several transition metal catalysts are effective for the polymerization of terminal alkynes. For this compound, rhodium-based catalysts are particularly well-suited for achieving controlled polymerization. A commonly employed and effective catalyst system is a rhodium(I) complex, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer, often used in conjunction with a suitable ligand and co-catalyst.

Living Polymerization

Living polymerization is a powerful technique that allows for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[2] This is achieved by eliminating chain termination and chain transfer reactions.[2] In the context of this compound polymerization, a living process enables the synthesis of well-defined poly(this compound) homopolymers and block copolymers. A key feature of a living polymerization is that the rate of initiation is much faster than the rate of propagation, ensuring that all polymer chains grow at a similar rate.[2]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the polymerization of this compound using a rhodium-based catalyst system. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Major chemical supplierShould be purified before use to remove inhibitors and impurities.
[Rh(cod)Cl]₂98%Major chemical supplierCatalyst precursor.
Triethylamine (NEt₃)≥99.5%Major chemical supplierCo-catalyst/activator. Should be distilled before use.
TolueneAnhydrous, ≥99.8%Major chemical supplierPolymerization solvent. Should be thoroughly dried and deoxygenated.
MethanolACS gradeMajor chemical supplierUsed for polymer precipitation.
Argon or NitrogenHigh purityLocal gas supplierFor maintaining an inert atmosphere.
Protocol 1: Rhodium-Catalyzed Polymerization of this compound

This protocol outlines a standard procedure for the polymerization of this compound to yield poly(this compound).

Rationale: This method utilizes a well-established rhodium catalyst system known for its effectiveness with terminal alkynes. The use of an inert atmosphere is critical to prevent catalyst deactivation and unwanted side reactions.

Caption: Workflow for the rhodium-catalyzed polymerization of this compound.

Step-by-Step Procedure:

  • Monomer and Solvent Preparation:

    • Purify this compound by passing it through a short column of activated neutral alumina to remove any polar impurities and inhibitors.

    • Dry toluene over sodium/benzophenone ketyl and distill under an inert atmosphere immediately before use.

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with high-purity argon or nitrogen.

    • In the flask, dissolve the purified this compound (e.g., 1.0 g, 7.23 mmol) in anhydrous, deoxygenated toluene (e.g., 10 mL).

  • Catalyst Preparation and Initiation:

    • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst, [Rh(cod)Cl]₂ (e.g., 17.8 mg, 0.036 mmol), in toluene (e.g., 5 mL).

    • To the stirring solution of this compound, add triethylamine (e.g., 0.10 mL, 0.72 mmol) via syringe.

    • Inject the rhodium catalyst solution into the monomer solution to initiate the polymerization.

  • Polymerization:

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). The solution will typically become more viscous as the polymer forms.

  • Polymer Isolation:

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirred methanol (e.g., 200 mL).

    • Collect the precipitated poly(this compound) by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization of Poly(this compound)

Thorough characterization of the synthesized poly(this compound) is essential to determine its molecular weight, structure, and purity.

Gel Permeation Chromatography (GPC)

GPC is a powerful technique for determining the molecular weight distribution of a polymer.[3] It separates polymer molecules based on their size in solution.[4]

Typical GPC Parameters:

ParameterValue
InstrumentGPC system with RI and UV detectors
ColumnsSet of polystyrene-divinylbenzene columns
Mobile PhaseTetrahydrofuran (THF)
Flow Rate1.0 mL/min
Temperature40 °C
CalibrationPolystyrene standards

Expected Results: A successful living polymerization will yield a polymer with a narrow molecular weight distribution, indicated by a low polydispersity index (PDI = Mw/Mn), typically in the range of 1.1 to 1.5.[5] The number-average molecular weight (Mn) and weight-average molecular weight (Mw) provide information about the average size of the polymer chains.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the chemical structure of the polymer.

¹H NMR Spectroscopy:

  • Expected Resonances: The ¹H NMR spectrum of poly(this compound) will show characteristic signals for the protons in the polymer backbone and the n-octyl side chains. The olefinic protons of the polyacetylene backbone will appear in the downfield region (typically δ 5.5-6.5 ppm). The aliphatic protons of the n-octyl side chains will be observed in the upfield region (δ 0.8-2.5 ppm).

¹³C NMR Spectroscopy:

  • Expected Resonances: The ¹³C NMR spectrum provides detailed information about the carbon framework of the polymer.[7] The carbons of the conjugated backbone will resonate in the downfield region (δ 120-140 ppm), while the carbons of the n-octyl side chains will appear in the upfield aliphatic region (δ 14-35 ppm). The stereochemistry of the polymer (cis vs. trans) can often be inferred from the chemical shifts and splitting patterns in the ¹³C NMR spectrum.[8]

Caption: Characterization workflow for poly(this compound).

Applications and Future Directions

Substituted polyacetylenes, including poly(this compound), are a class of materials with significant potential in various advanced applications due to their unique properties.

  • Gas and Liquid Separation Membranes: The rigid backbone and the presence of bulky side chains in some substituted polyacetylenes can create microporous structures.[9] This makes them promising candidates for the development of high-performance membranes for gas and liquid separations.[4][9]

  • Photonics and Electronics: The conjugated backbone of polyacetylenes gives rise to interesting optical and electronic properties.[1] These materials can be explored for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as photoconductors.[1][10]

  • Functional Materials: The ability to perform living polymerization opens up avenues for the synthesis of well-defined block copolymers. By incorporating different monomers, it is possible to create materials with tailored properties for applications such as drug delivery, sensors, and smart materials.

The continued development of new and more efficient catalysts for alkyne polymerization will undoubtedly lead to the synthesis of novel polyacetylene-based materials with enhanced properties and expanded applications.

References

Application of 1-Decyne in the Stabilization of Ruthenium Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stabilized Ruthenium Nanocatalysts

Ruthenium nanoparticles (RuNPs) have emerged as highly promising catalysts for a wide array of chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond formation.[1][2] Their high surface-area-to-volume ratio and unique electronic properties endow them with exceptional catalytic activity. However, the very properties that make them so reactive also render them prone to aggregation and deactivation, a significant hurdle in their practical application. Effective surface stabilization is therefore paramount to harnessing their full catalytic potential. This technical guide delves into the application of 1-decyne, a terminal alkyne, as a robust stabilizing agent for ruthenium nanoparticles, offering a detailed protocol for their synthesis and characterization, and elucidating the underlying stabilization mechanism.

The Stabilizing Role of this compound: A Mechanistic Perspective

The interaction between a terminal alkyne such as this compound and the surface of a ruthenium nanoparticle is not a simple physical adsorption. Instead, a strong covalent bond is formed through a fascinating surface-mediated tautomerization. The terminal alkyne rearranges to form a vinylidene species, which then binds strongly to the ruthenium surface atoms. This results in a highly stable ruthenium-vinylidene (Ru=C=CH-R) interfacial bond.[2]

This covalent linkage provides exceptional stability to the nanoparticles, preventing their agglomeration even under harsh reaction conditions. The long alkyl chain of this compound further contributes to the colloidal stability of the nanoparticles in organic solvents through steric hindrance. Understanding this bonding mechanism is crucial for the rational design of highly stable and active ruthenium nanocatalysts.

Below is a diagram illustrating the proposed mechanism of this compound stabilization on a ruthenium nanoparticle surface.

cluster_0 Mechanism of this compound Stabilization RuNP Ruthenium Nanoparticle Surface Decyne This compound (HC≡C-C8H17) RuNP->Decyne Adsorption Vinylidene Ruthenium-Vinylidene Complex (Ru=C=CH-C8H17) Decyne->Vinylidene Tautomerization

Caption: Proposed mechanism of this compound stabilization on a ruthenium nanoparticle surface.

Experimental Protocol: Synthesis of this compound Stabilized Ruthenium Nanoparticles

This protocol details a reliable method for the synthesis of this compound stabilized ruthenium nanoparticles (RuNPs@this compound).

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • This compound (C₁₀H₁₈)

  • Ethanol (absolute)

  • Toluene

  • Argon gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • Centrifuge

  • Transmission Electron Microscope (TEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Preparation of the Ruthenium Precursor Solution:

    • In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve 20.8 mg (0.1 mmol) of RuCl₃·xH₂O in 10 mL of absolute ethanol.

    • Purge the flask with argon for 15-20 minutes to ensure an inert atmosphere.

  • Reduction of the Ruthenium Precursor:

    • While stirring vigorously, rapidly inject 0.1 mL of hydrazine hydrate into the ruthenium precursor solution at room temperature.

    • The solution will gradually turn from a dark brown to a black suspension, indicating the formation of "bare" ruthenium nanoparticles.

    • Continue stirring for 30 minutes to ensure complete reduction.

  • Stabilization with this compound:

    • In a separate vial, prepare a solution of 0.1 mL of this compound in 5 mL of ethanol.

    • Slowly inject the this compound solution into the ruthenium nanoparticle suspension.

    • Heat the reaction mixture to 60°C and stir for 4-6 hours under a continuous argon flow.

  • Purification of the Nanoparticles:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge the mixture at 8000 rpm for 15 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of fresh ethanol.

    • Repeat the centrifugation and re-dispersion steps three times to remove any unreacted precursors and excess this compound.

    • For the final wash, re-disperse the nanoparticles in a minimal amount of toluene for storage and further characterization.

The following diagram outlines the experimental workflow for the synthesis of this compound stabilized ruthenium nanoparticles.

cluster_1 Experimental Workflow Start Start Dissolve Dissolve RuCl3 in Ethanol Start->Dissolve Reduce Reduce with Hydrazine Hydrate Dissolve->Reduce AddDecyne Add this compound Solution Reduce->AddDecyne Heat Heat and Stir AddDecyne->Heat Purify Purify by Centrifugation Heat->Purify Characterize Characterize Nanoparticles Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of this compound stabilized RuNPs.

Characterization of RuNPs@this compound

Thorough characterization is essential to confirm the successful synthesis and stabilization of the ruthenium nanoparticles.

Technique Purpose Typical Results for RuNPs@this compound
Transmission Electron Microscopy (TEM) To determine the size, morphology, and dispersion of the nanoparticles.Well-dispersed, quasi-spherical nanoparticles with an average diameter of 2-5 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the this compound ligand on the nanoparticle surface and to probe the nature of the Ru-ligand bond.Appearance of characteristic alkyl C-H stretching bands. A significant red-shift of the C≡C stretching frequency from ~2120 cm⁻¹ in free this compound to a broad band around 1950 cm⁻¹, indicative of the formation of the Ru=C=CH-R bond.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide further evidence of the ligand structure and its interaction with the nanoparticle surface.Broadening of the proton and carbon signals of the this compound ligand due to the proximity to the paramagnetic nanoparticle surface. Disappearance of the acidic acetylenic proton signal.[2]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and oxidation state of ruthenium.Presence of Ru 3d peaks corresponding to metallic ruthenium (Ru⁰).

Applications in Catalysis and Drug Development

The robustly stabilized RuNPs@this compound exhibit excellent catalytic activity and stability in a variety of organic transformations. Their well-defined surface chemistry makes them ideal model systems for studying catalytic mechanisms. In the context of drug development, these nanoparticles can be employed as catalysts for the synthesis of complex pharmaceutical intermediates. Furthermore, the alkyne functionality on the surface can be further modified, opening avenues for the development of targeted drug delivery systems and therapeutic agents.

Conclusion

The use of this compound as a stabilizing agent for ruthenium nanoparticles offers a powerful strategy for the creation of highly stable and catalytically active nanomaterials. The formation of a strong ruthenium-vinylidene bond at the nanoparticle-ligand interface is key to this enhanced stability. The detailed protocol and characterization data provided in this guide will enable researchers and scientists to reliably synthesize and utilize these advanced materials for a wide range of applications in catalysis, materials science, and drug development.

References

Application Notes & Protocols: A Step-by-Step Guide to the Hydroboration-Oxidation of 1-Decyne for the Synthesis of Decanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the hydroboration-oxidation of the terminal alkyne, 1-decyne, to synthesize the corresponding aldehyde, decanal. This protocol is specifically designed for researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the underlying chemical principles, offers a detailed experimental protocol, outlines critical safety precautions, and presents methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the reaction.

Introduction: The Significance of Anti-Markovnikov Alkyne Hydration

The selective synthesis of aldehydes from terminal alkynes is a cornerstone transformation in organic chemistry. While traditional acid-catalyzed hydration of alkynes yields ketones according to Markovnikov's rule, the hydroboration-oxidation reaction provides a powerful alternative for the anti-Markovnikov hydration of alkynes, leading to the formation of aldehydes.[1][2][3] This regioselectivity is crucial in the synthesis of complex organic molecules, including pharmaceuticals and fragrances, where precise control over functional group placement is paramount.

The hydroboration-oxidation of this compound is an excellent example of this synthetic utility, converting a readily available starting material into decanal, a valuable aldehyde found naturally in citrus and used in the fragrance industry.[4][5] This two-step process involves the initial addition of a borane reagent across the triple bond (hydroboration), followed by oxidation of the resulting organoborane intermediate to yield the final aldehyde product.[6]

Reaction Mechanism: A Tale of Regio- and Stereoselectivity

The success of the hydroboration-oxidation of this compound hinges on a deep understanding of its mechanism, which dictates the regiochemical and stereochemical outcome of the reaction.

The Hydroboration Step: Syn-Addition and Steric Control

The first step involves the addition of a sterically hindered borane reagent, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), to the this compound.[7][8][9] The use of a bulky borane is critical to prevent a second hydroboration of the initially formed vinylborane.[3][7][8][9]

The addition of the B-H bond across the alkyne is a concerted, syn-addition , meaning that the boron and hydrogen atoms add to the same face of the triple bond.[7][10][11] The regioselectivity is governed by both electronic and steric factors. The boron atom, being the electrophilic component, adds to the less sterically hindered terminal carbon of the alkyne.[3][7] This results in an anti-Markovnikov addition, where the boron attaches to the carbon with the most hydrogens.[1][2][3][7]

The Oxidation Step: Retention of Configuration and Tautomerization

The second step involves the oxidation of the vinylborane intermediate. This is typically achieved using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH).[6][10][12] The hydroperoxide anion (HOO⁻), formed in situ, acts as the nucleophile, attacking the electron-deficient boron atom.[12][13]

This is followed by a rearrangement where the vinyl group migrates from the boron to the adjacent oxygen atom, displacing the hydroxide ion.[12][14] A key feature of this oxidation is that it proceeds with retention of configuration at the carbon atom.[6][10] The resulting enol intermediate is unstable and rapidly tautomerizes to the more stable aldehyde, decanal.[7][8][9]

Visualizing the Process

Reaction Mechanism Diagram

Hydroboration_Oxidation_Mechanism cluster_reactants Reactants cluster_hydroboration Hydroboration cluster_oxidation Oxidation This compound This compound Disiamylborane (Sia)₂BH Vinylborane Vinylborane Intermediate Enol Enol Intermediate Vinylborane->Enol 2. H₂O₂, NaOH Decanal Decanal (Product) Enol->Decanal Tautomerization

Caption: Reaction scheme for the hydroboration-oxidation of this compound.

Experimental Workflow Diagram

Experimental_Workflow Hydroboration Hydroboration (this compound + (Sia)₂BH) Oxidation Oxidation (H₂O₂, NaOH) Hydroboration->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, GC-MS) Purification->Characterization

Caption: Step-by-step experimental workflow for decanal synthesis.

Experimental Protocol

This protocol details the synthesis of decanal from this compound. All operations involving borane reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
This compoundC₁₀H₁₈138.251.38 g10.0
Disiamylborane ((Sia)₂BH)C₁₀H₂₃B154.1011.0 mL11.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1130 mL-
Sodium Hydroxide (3 M aq.)NaOH40.005.0 mL15.0
Hydrogen Peroxide (30% aq.)H₂O₂34.013.5 mL34.3
Diethyl Ether(C₂H₅)₂O74.1250 mL-
Saturated Sodium Chloride (aq.)NaCl58.4420 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-
Safety Precautions
  • Borane Reagents: Borane complexes are flammable and react violently with water, releasing flammable hydrogen gas.[15][16] They should be handled in a well-ventilated fume hood under an inert atmosphere.[15][16] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15]

  • Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Handle with care.

  • Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Hydroboration:

    • To the reaction flask, add this compound (1.38 g, 10.0 mmol) and anhydrous THF (10 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the disiamylborane solution (11.0 mL of a 1.0 M solution in THF, 11.0 mmol) to the stirred solution of this compound over 30 minutes using the dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add the 3 M sodium hydroxide solution (5.0 mL) to the reaction mixture.

    • Following the base addition, add the 30% hydrogen peroxide solution (3.5 mL) dropwise, ensuring the internal temperature does not exceed 20 °C. Vigorous gas evolution (hydrogen) may occur.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether (30 mL) and saturated sodium chloride solution (20 mL).

    • Shake the funnel and allow the layers to separate.

    • Collect the organic layer and extract the aqueous layer with diethyl ether (2 x 10 mL).

    • Combine all organic extracts.

  • Purification:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude decanal can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Characterization

The identity and purity of the synthesized decanal can be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will show characteristic peaks for the aldehyde proton and carbonyl carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ is indicative of the aldehyde C=O stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will confirm the molecular weight and purity of the product.

Conclusion: A Robust and Reliable Synthesis

The hydroboration-oxidation of this compound is a highly reliable and efficient method for the synthesis of decanal. By carefully controlling the reaction conditions, particularly the use of a sterically hindered borane and maintaining an inert atmosphere, researchers can achieve high yields of the desired aldehyde product. The detailed protocol and mechanistic insights provided in these application notes are intended to empower scientists to confidently and safely perform this valuable transformation in their synthetic endeavors.

References

Application Notes & Protocols: Employing 1-Decyne for the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 1-Decyne in Complex Synthesis

In the intricate field of natural product synthesis, the selection of starting materials is a critical determinant of strategic success. This compound (C₁₀H₁₈), a terminal alkyne, has emerged as a uniquely versatile and powerful building block.[1][2] Its linear ten-carbon chain provides a substantial lipophilic scaffold, while the terminal alkyne functionality serves as a reactive handle for a vast array of carbon-carbon bond-forming reactions. This combination allows for the strategic introduction of a C₁₀ unit into complex molecular architectures, a common motif in polyketides and other lipid-derived natural products.

The high reactivity of the terminal C-H bond, coupled with the alkyne's ability to participate in powerful catalytic cycles, makes this compound an indispensable tool.[3] It is a key intermediate in cornerstone transformations such as Sonogashira couplings, enyne metathesis, and various cycloaddition reactions, enabling the construction of conjugated systems, macrocycles, and complex stereochemical arrays.[2][4][5] This guide provides an in-depth exploration of the strategic application of this compound, detailing the causality behind key experimental choices and providing robust, field-proven protocols for its successful implementation in the synthesis of complex natural products.

Core Principles: Managing the Reactivity of this compound

The synthetic utility of this compound is centered on the reactivity of its terminal C≡C-H group. The hydrogen atom is acidic (pKa ≈ 25) and can be readily deprotonated by a strong base to form a potent acetylide nucleophile. However, this same acidity can interfere with other desired transformations in a polyfunctional molecule.[6] Therefore, the first critical decision often involves the protection of this terminal proton.

Protecting Group Strategy: A Prerequisite for Selectivity

Protecting the terminal alkyne is crucial to prevent unintended side reactions, especially when other acidic protons are present or when organometallic reagents are used elsewhere in the molecule.[6][7] The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its eventual removal (deprotection). Trialkylsilyl groups are the most common choice due to their reliable introduction, steric tunability, and mild removal conditions.[8]

Protecting GroupCommon Reagents for ProtectionCommon Reagents for DeprotectionKey Advantages & Considerations
TMS (Trimethylsilyl)TMSCl, Et₃N or n-BuLiK₂CO₃/MeOH; TBAF/THFEasily removed, but sensitive to mild acid/base. Good for early-stage protection.[8][9]
TES (Triethylsilyl)TESCl, Et₃NTBAF/THF; mild acidMore sterically hindered and stable than TMS.
TIPS (Triisopropylsilyl)TIPSCl, Et₃NTBAF/THFHighly robust and sterically demanding. Stable to many reaction conditions.
TBDMS (tert-Butyldimethylsilyl)TBDMSCl, Et₃N, DMAPTBAF/THF; HF-PyridineMore stable than TMS, commonly used to protect alcohols but also effective for alkynes.[9][10]
Ph₂P(O) (Diphenylphosphoryl)Ph₂P(O)Cl, n-BuLiBase (e.g., K₂CO₃)A polar protecting group that aids in the purification of nonpolar acetylene derivatives.[7]

The causality behind choosing a silyl group lies in balancing stability with ease of removal. For a multi-step synthesis, a robust group like TIPS is often preferred to withstand various transformations, while a more labile group like TMS might be chosen if deprotection is desired under very mild conditions, potentially in the presence of other sensitive functional groups.[8]

Workflow for Utilizing this compound in a Synthetic Campaign

The following diagram illustrates a typical logical workflow when incorporating this compound into a complex synthesis, highlighting the critical decision points and key transformations.

G start This compound (Starting Material) protect Protect Terminal Alkyne (e.g., Silylation) start->protect If necessary deprotonate Deprotonation (e.g., n-BuLi) start->deprotonate Direct use couple Key C-C Coupling (Sonogashira, etc.) protect->couple nucleophile Alkynylation (Addition to Carbonyls) deprotonate->nucleophile metathesis_cyclo Advanced Transformations (Enyne Metathesis, Cycloaddition) couple->metathesis_cyclo nucleophile->metathesis_cyclo deprotect Deprotection metathesis_cyclo->deprotect target Complex Natural Product (or Key Intermediate) metathesis_cyclo->target If alkyne is internal further_mod Further Functionalization of the Alkyne deprotect->further_mod further_mod->target

Caption: General synthetic workflow utilizing this compound.

Key Methodologies and Protocols

Sonogashira Coupling: Forging Aryl-Alkyne and Vinyl-Alkyne Bonds

The Sonogashira coupling is a cornerstone reaction in organic synthesis, creating a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is exceptionally valuable for assembling the carbon skeleton of natural products, particularly those containing conjugated enyne or enediyne moieties.[5][11] The reaction is catalyzed by a combination of palladium and copper salts and proceeds under mild conditions, tolerating a wide range of functional groups.[12]

Causality and Mechanism: The reaction operates through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the Pd(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[11]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition Transmetal R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product_out R¹-C≡C-R² Transmetal->Product_out CuX CuX Cu_acetylide Cu-C≡C-R² Cu_acetylide->Transmetal from Cu cycle Cu_acetylide->CuX Alkyne H-C≡C-R² Alkyne->Cu_acetylide Base Base Base Halide R¹-X Halide->Pd_complex

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 1: Sonogashira Coupling of (Triisopropylsilyl)dec-1-yne with 4-Iodoanisole

This protocol describes a representative Sonogashira coupling, a key step in the synthesis of many complex molecules.

Materials:

  • (Triisopropylsilyl)dec-1-yne (1.0 equiv)

  • 4-Iodoanisole (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (Anhydrous, 3.0 equiv)

  • Toluene (Anhydrous)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.

  • Via syringe, add anhydrous toluene, followed by anhydrous triethylamine. Stir the mixture at room temperature to form a yellow slurry.

  • Add (triisopropylsilyl)dec-1-yne dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C under the inert atmosphere and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and ammonium salts. Wash the pad with additional solvent.

  • Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure coupled product.[13]

Self-Validation:

  • TLC Analysis: The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Enyne Metathesis: Constructing Cyclic Dienes

Enyne metathesis is a powerful bond reorganization reaction between an alkene and an alkyne, catalyzed by ruthenium or molybdenum carbene complexes (e.g., Grubbs' catalysts), to produce a 1,3-diene.[14] The intramolecular version, Ring-Closing Enyne Metathesis (RCEYM), is particularly useful for constructing cyclic and macrocyclic systems found in many natural products.[4][15]

Causality and Mechanism: The reaction is driven by the formation of a thermodynamically stable conjugated 1,3-diene system.[16] The currently accepted "yne-then-ene" mechanism proposes that the metal carbene first engages in a [2+2] cycloaddition with the alkyne to form a metallacyclobutene intermediate. This intermediate undergoes ring-opening to a new vinyl carbene, which then reacts with the tethered alkene via a standard olefin metathesis pathway to close the ring and regenerate a metal carbene.[16][17]

G Enyne Enyne Substrate MCB Ruthenacyclobutene Intermediate Enyne->MCB + Catalyst Catalyst [Ru]=CH₂ (Grubbs' Catalyst) Catalyst->MCB VinylCarbene New Vinyl Carbene MCB->VinylCarbene Ring Opening MCButane Ruthenacyclobutane Intermediate VinylCarbene->MCButane Intramolecular [2+2] Cycloaddition Product Cyclic 1,3-Diene Product MCButane->Product Ring Opening & Catalyst Regeneration Product->Catalyst [Ru]=CH₂ regenerated

Caption: Simplified mechanism of Ring-Closing Enyne Metathesis (RCEYM).

Protocol 2: General Procedure for Ring-Closing Enyne Metathesis (RCEYM)

This protocol outlines a general method for performing an RCEYM reaction on a substrate derived from this compound.

Materials:

  • Enyne substrate (1.0 equiv)

  • Grubbs' Second Generation Catalyst (0.01-0.05 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Dissolve the enyne substrate in the anhydrous, degassed solvent in a flame-dried Schlenk flask under an inert atmosphere of argon. The concentration is critical and typically ranges from 0.001 M to 0.1 M to favor the intramolecular reaction over intermolecular oligomerization.

  • In a separate glovebox or under a positive pressure of argon, weigh the Grubbs' catalyst.

  • Add the catalyst to the stirring solution of the substrate. This can be done as a solid or as a solution in a small amount of the reaction solvent.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40 °C) for 2-24 hours.

  • Monitor the reaction by TLC or ¹H NMR by observing the disappearance of the starting material.

  • Once the reaction is complete, it can be quenched by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

  • Remove the solvent under reduced pressure.

  • Purification: The ruthenium byproducts can be largely removed by passing the crude mixture through a short plug of silica gel. Further purification is achieved by flash column chromatography.[13]

Self-Validation:

  • Spectroscopic Analysis: The formation of the conjugated 1,3-diene product can be confirmed by the appearance of characteristic signals in the ¹H NMR spectrum (typically between 5.0 and 6.5 ppm) and a strong UV absorbance.

  • Yield Calculation: An accurate yield calculation provides a quantitative measure of the reaction's success.

Cycloaddition Reactions: Building Molecular Complexity

This compound and its derivatives are excellent partners in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic frameworks in a highly stereocontrolled manner.[18][19]

  • [4+3] Cycloadditions: These reactions between a 4-atom π-system (diene) and a 3-atom π-system (allylic cation) can form seven-membered rings, which are present in numerous natural products.[20] Alkynes can be incorporated into the diene or the three-carbon component to generate precursors for these cycloadditions.

  • 1,3-Dipolar Cycloadditions (Huisgen Cycloaddition): This reaction involves a 1,3-dipole (e.g., an azide, nitrile oxide, or ozone) and a dipolarophile (the alkyne) to form a five-membered heterocycle.[21][22] The copper-catalyzed version with azides to form triazoles ("click chemistry") is particularly robust and widely used.

The choice of cycloaddition strategy is dictated by the target ring system. These reactions are valued for their ability to rapidly build molecular complexity and install multiple stereocenters in a single step.

Conclusion

This compound is far more than a simple hydrocarbon; it is a strategic linchpin in the logic of modern organic synthesis. Its predictable reactivity, coupled with the power of contemporary catalytic methods, provides chemists with a reliable and versatile tool for the construction of complex natural products. From the foundational Sonogashira coupling to the elegant complexity of enyne metathesis, the applications of this compound are broad and impactful. The successful application of the principles and protocols outlined in this guide will enable researchers to harness the full synthetic potential of this fundamental building block, paving the way for new discoveries in chemical synthesis and drug development.

References

Application Notes and Protocols for the Functionalization of Surfaces with 1-Decyne in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Terminal Alkynes in Surface Science

In the landscape of material science and drug development, the ability to precisely tailor the functionality of a surface is paramount. The introduction of specific chemical moieties onto a substrate can dramatically alter its physical, chemical, and biological properties, paving the way for innovations in areas ranging from biocompatible implants to advanced biosensors.[1][2][3] Among the diverse chemical toolkit available for surface modification, terminal alkynes, and specifically 1-decyne, have emerged as exceptionally versatile building blocks.

The terminal alkyne group of this compound offers a unique combination of reactivity and stability, making it an ideal anchor for subsequent chemical transformations. Its linear ten-carbon chain provides a hydrophobic spacer, which can be crucial for creating well-ordered self-assembled monolayers (SAMs) and for influencing interfacial phenomena. This guide provides an in-depth exploration of the methodologies for functionalizing various surfaces with this compound, with a particular focus on applications relevant to researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding and optimizing surface functionalization strategies.

Choosing Your Functionalization Strategy: A Comparative Overview

The selection of a functionalization method is dictated by the nature of the substrate, the desired surface properties, and the intended application. Here, we compare three robust methods for immobilizing this compound, highlighting their strengths and considerations for drug development applications.

Functionalization Method Substrate(s) Key Advantages Considerations for Drug Development Primary Applications
Hydrosilylation Silicon (Si), Porous Silicon (pSi)Forms highly stable, covalent Si-C bonds.[4]Excellent for creating stable, long-lasting biocompatible coatings on silicon-based medical devices.[5]Biocompatible coatings, biosensors, sustained drug release matrices.[5]
Thiol-Yne "Click" Chemistry Thiol-modified surfaces (e.g., gold, polymers)High efficiency, specificity, and biocompatibility of the "click" reaction.[6]Ideal for the orthogonal conjugation of biomolecules and drugs to surfaces under mild conditions.[6]Biosensors, targeted drug delivery systems, anti-fouling surfaces.
Sonogashira Coupling Aryl or vinyl halide-functionalized surfacesForms strong carbon-carbon bonds, enabling the creation of conjugated systems.[7]Useful for building complex molecular architectures on surfaces for advanced sensing applications.[7][8]Development of sophisticated biosensors and electronic biomaterials.

Section 1: Hydrosilylation of Silicon Surfaces with this compound

Hydrosilylation is a powerful technique for forming robust, covalently attached organic monolayers on hydrogen-terminated silicon surfaces.[4] This method is particularly relevant for the fabrication of silicon-based biomedical devices where long-term stability is critical.[5] The reaction can be initiated either thermally or photochemically (UV-initiated).

Underlying Mechanism: A Radical Approach to Surface Bonding

The hydrosilylation of a terminal alkyne like this compound on a hydrogen-terminated silicon surface (Si-H) proceeds via a radical chain mechanism. The initiation step involves the formation of a silicon radical on the surface. This can be achieved by heating the substrate or by exposing it to UV light, which generates electron-hole pairs in the silicon.[4] The silicon radical then attacks the triple bond of this compound, leading to the formation of a Si-C bond and a carbon-centered radical. This radical can then abstract a hydrogen atom from a neighboring Si-H group, propagating the chain reaction and resulting in a covalently attached decenyl monolayer.

Diagram 1: Hydrosilylation Workflow

G cluster_prep Substrate Preparation cluster_reaction Hydrosilylation Reaction cluster_post Post-Reaction Processing cluster_char Surface Characterization prep1 Silicon Wafer Cleaning prep2 Native Oxide Removal (HF Etching) prep1->prep2 prep3 Creation of H-terminated Surface prep2->prep3 react1 Immersion in this compound Solution prep3->react1 react2 Thermal or UV Initiation react1->react2 post1 Solvent Rinsing (e.g., Toluene, Ethanol) react2->post1 react3 Inert Atmosphere (N2 or Ar) post2 Drying (N2 stream) post1->post2 char1 Contact Angle Goniometry post2->char1 char2 XPS Analysis char3 AFM Imaging char4 FTIR Spectroscopy

Caption: Workflow for this compound functionalization via hydrosilylation.

Detailed Protocol: Thermal Hydrosilylation of Si(111) with this compound

This protocol describes the formation of a dense, well-ordered this compound monolayer on a Si(111) surface.

Materials:

  • Si(111) wafers

  • This compound (98% or higher purity)

  • Anhydrous toluene

  • Hydrofluoric acid (HF), 49%

  • Methanol (ACS grade)

  • Acetone (ACS grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Schlenk flask and line

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas supply

Protocol:

  • Substrate Cleaning:

    • Cut Si(111) wafers to the desired size.

    • Sonciate the wafers sequentially in acetone, methanol, and DI water for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

  • Hydrogen Termination:

    • Immerse the cleaned wafers in a 2.5% HF solution for 2 minutes to remove the native oxide layer and create a hydrogen-terminated surface. CAUTION: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a certified fume hood.

    • Rinse the wafers thoroughly with DI water and dry under a stream of nitrogen. The surface should be hydrophobic at this stage.

  • Hydrosilylation Reaction:

    • Place the H-terminated Si(111) wafer in a Schlenk flask.

    • Add neat this compound to the flask, ensuring the wafer is fully submerged.

    • Degas the this compound by three freeze-pump-thaw cycles.

    • Backfill the flask with an inert gas (N2 or Ar).

    • Heat the flask to 160-180°C for 2-4 hours under a positive pressure of inert gas. A higher temperature generally leads to a more densely packed monolayer.[9]

  • Post-Reaction Cleaning:

    • Allow the flask to cool to room temperature.

    • Remove the functionalized wafer and rinse it thoroughly with anhydrous toluene to remove any unreacted this compound.

    • Sonicate the wafer in fresh anhydrous toluene for 10 minutes.

    • Rinse with ethanol and dry under a stream of nitrogen.

  • Characterization and Validation:

    • Water Contact Angle: A successful functionalization will result in a hydrophobic surface with a water contact angle of approximately 105-110°.

    • XPS: The high-resolution C 1s spectrum should show a significant increase in carbon content, and the Si 2p spectrum should confirm the presence of Si-C bonds.

    • FTIR: The spectrum should show the disappearance of the Si-H stretching mode (~2083 cm⁻¹) and the appearance of C-H stretching modes from the alkyl chain.

    • AFM: Topographical images can be used to assess the uniformity and packing of the monolayer.

Section 2: Thiol-Yne "Click" Chemistry for Biofunctionalization

"Click" chemistry, particularly the thiol-yne reaction, offers a highly efficient and bio-orthogonal method for surface functionalization.[6] This approach is ideal for drug development applications where mild reaction conditions and high specificity are required for attaching sensitive biomolecules. The process involves a two-step functionalization: first, the surface is modified to present thiol (-SH) groups, and then this compound is "clicked" onto these groups.

Mechanism: A Tale of Two Additions

The radical-mediated thiol-yne reaction proceeds in two steps. In the first step, a thiol radical adds across the triple bond of this compound, forming a vinyl sulfide radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiol radical and forming the vinyl sulfide product. In the presence of excess thiol, a second addition can occur, leading to a dithioether linkage. The reaction is typically initiated by a radical initiator or UV light.

Diagram 2: Thiol-Yne Click Chemistry Workflow

G cluster_prep Surface Preparation cluster_reaction Thiol-Yne Reaction cluster_post Post-Reaction Processing cluster_char Surface Characterization prep1 Substrate Cleaning (e.g., Gold) prep2 Thiol-Modification (e.g., with MPTMS) prep1->prep2 react1 Immersion in this compound and Initiator Solution prep2->react1 react2 UV Irradiation or Thermal Initiation react1->react2 post1 Solvent Rinsing react2->post1 post2 Drying post1->post2 char1 XPS Analysis post2->char1 char2 FTIR Spectroscopy char3 Ellipsometry

Caption: Workflow for this compound functionalization via thiol-yne click chemistry.

Detailed Protocol: UV-Initiated Thiol-Yne Reaction on a Thiol-Modified Surface

This protocol outlines the attachment of this compound to a surface pre-functionalized with thiol groups.

Materials:

  • Thiol-modified substrate (e.g., gold slide functionalized with (3-mercaptopropyl)trimethoxysilane)

  • This compound

  • 2,2-dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • UV lamp (365 nm)

  • Schlenk tube or similar reaction vessel

Protocol:

  • Preparation of Reaction Solution:

    • In a Schlenk tube, dissolve this compound (e.g., 0.1 M) and DMPA (e.g., 0.01 M) in the anhydrous solvent.

    • Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Thiol-Yne Reaction:

    • Place the thiol-modified substrate in the reaction solution under an inert atmosphere.

    • Irradiate the reaction mixture with a 365 nm UV lamp for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the substrate and desired surface coverage.

  • Post-Reaction Cleaning:

    • Remove the substrate from the reaction solution and rinse thoroughly with the reaction solvent.

    • Sonicate the substrate in fresh solvent for 10 minutes to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen.

  • Characterization and Validation:

    • XPS: The S 2p spectrum should show a shift indicative of the formation of a thioether bond. The C 1s spectrum will show an increased carbon signal.

    • FTIR: The disappearance of the S-H stretching band (around 2550 cm⁻¹) and the C≡C stretching band (around 2100 cm⁻¹) can be monitored to follow the reaction progress.

    • Ellipsometry: A significant increase in the film thickness will be observed after the reaction.

Section 3: Sonogashira Coupling for Advanced Surface Architectures

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is a cornerstone of organic synthesis and can be adapted for surface modification to create complex, conjugated molecular structures. For drug development, this allows for the construction of sophisticated biosensor surfaces with tailored electronic and recognition properties.[8]

Mechanism: A Catalytic Dance of Metals

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst.

Diagram 3: Sonogashira Coupling Workflow

G cluster_prep Surface Preparation cluster_reaction Sonogashira Coupling cluster_post Post-Reaction Processing cluster_char Surface Characterization prep1 Substrate Cleaning prep2 Halide-Functionalization prep1->prep2 react1 Immersion in Reaction Mixture: This compound, Pd catalyst, Cu(I) co-catalyst, Base prep2->react1 react2 Inert Atmosphere & Controlled Temperature react1->react2 post1 Solvent Rinsing react2->post1 post2 Drying post1->post2 char1 XPS Analysis post2->char1 char2 Cyclic Voltammetry (if electroactive) char3 UV-Vis Spectroscopy

Caption: Workflow for this compound functionalization via Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of this compound to an Aryl-Iodide Functionalized Surface

This protocol describes the coupling of this compound to a surface presenting aryl iodide moieties.

Materials:

  • Aryl-iodide functionalized substrate

  • This compound

  • Pd(PPh₃)₄ or other suitable palladium catalyst

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., THF/triethylamine mixture)

  • Triethylamine (base)

  • Schlenk flask and line

Protocol:

  • Reaction Setup:

    • In a Schlenk flask, place the aryl-iodide functionalized substrate.

    • Add the Pd catalyst (e.g., 5 mol%) and CuI (e.g., 10 mol%) to the flask.

    • Evacuate and backfill the flask with an inert gas three times.

  • Addition of Reagents:

    • Add the anhydrous, degassed solvent (e.g., a 3:1 mixture of THF and triethylamine).

    • Add this compound (e.g., 1.5 equivalents relative to the surface halide groups).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours. The reaction progress can be monitored by analyzing the supernatant for the consumption of this compound using techniques like GC-MS if feasible.

  • Post-Reaction Cleaning:

    • Remove the substrate from the reaction mixture and rinse it extensively with the reaction solvent, followed by other organic solvents like dichloromethane and ethanol.

    • Sonicate the substrate in a fresh portion of solvent to remove any adsorbed catalyst or reagents.

    • Dry the substrate under a stream of nitrogen.

  • Characterization and Validation:

    • XPS: The I 3d signal should disappear or significantly decrease, while the C 1s signal increases.

    • UV-Vis Spectroscopy: If the resulting surface-bound molecule is chromophoric, a new absorption band should appear.

    • Cyclic Voltammetry: If an electroactive moiety is attached via the this compound, a characteristic redox wave will be observed.

Applications in Drug Development

The ability to functionalize surfaces with this compound opens up a plethora of possibilities in the field of drug development:

  • Biocompatible Coatings: Hydrosilylated this compound monolayers on silicon-based implants can improve their biocompatibility and reduce inflammatory responses.[1][2][3][5] The hydrophobic nature of the decyl chains can also modulate protein adsorption.[5]

  • Targeted Drug Delivery: The alkyne terminus of a this compound functionalized surface serves as a versatile handle for the attachment of targeting ligands (e.g., antibodies, peptides) via "click" chemistry. This enables the creation of surfaces that can selectively capture and deliver drugs to specific cells or tissues.

  • Sustained Drug Release: Porous silicon functionalized with this compound can be loaded with hydrophobic drugs.[5] The hydrophobic environment within the pores can control the release kinetics of the drug, leading to a sustained therapeutic effect.

  • Biosensors: Surfaces functionalized with this compound can be further modified with biorecognition elements to create highly sensitive and specific biosensors for diagnostic applications.[10][11][12][13] The well-defined nature of the monolayer can improve the signal-to-noise ratio of the sensor.

Conclusion

The functionalization of surfaces with this compound is a powerful and versatile strategy in material science with significant implications for drug development. By understanding the underlying mechanisms of reactions like hydrosilylation, thiol-yne "click" chemistry, and Sonogashira coupling, researchers can rationally design and fabricate surfaces with precisely tailored properties. The detailed protocols and validation steps provided in this guide are intended to empower scientists to confidently employ these techniques in their research, ultimately accelerating the development of next-generation medical devices, drug delivery systems, and diagnostic platforms.

References

The Strategic Role of 1-Decyne in the Synthesis of Conjugated Enynes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Architectural Significance of Conjugated Enynes

Conjugated enynes, characterized by an alternating double and triple bond system, are pivotal structural motifs in a myriad of biologically active natural products, pharmaceuticals, and advanced organic materials. Their rigid, linear geometry and unique electronic properties make them indispensable building blocks in the construction of complex molecular architectures. 1-Decyne, a terminal alkyne with a ten-carbon chain, serves as a versatile and frequently employed precursor in the synthesis of these valuable compounds. Its terminal alkyne functionality provides a reactive handle for the stereoselective formation of carbon-carbon bonds, enabling the construction of diverse and intricate enyne frameworks.

This technical guide provides an in-depth exploration of the role of this compound in the synthesis of conjugated enynes. We will delve into the mechanistic underpinnings of the key synthetic transformations, present field-proven experimental protocols, and offer insights into the causality behind experimental choices.

Core Synthetic Strategies: Harnessing the Reactivity of this compound

The primary methodologies for incorporating this compound into conjugated enyne structures are transition-metal-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling stands out as the most prominent and versatile method. Additionally, the Glaser-Hay coupling provides a powerful route to symmetrical diynes, which can serve as precursors for further elaboration into conjugated enynes.

The Sonogashira Coupling: A Precise Tool for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes, such as this compound, with vinyl or aryl halides and triflates.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3] The stereochemistry of the vinyl partner is retained throughout the reaction, making it an excellent method for the synthesis of stereodefined conjugated enynes.[1]

Mechanism and Rationale:

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the vinyl halide to form a Pd(II) complex. This is often the rate-limiting step.[1]

  • Copper Cycle: this compound is deprotonated by the amine base and reacts with the Cu(I) salt to form a copper acetylide intermediate. This step activates the alkyne for the subsequent transmetalation.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II) complex.

  • Reductive Elimination: The desired conjugated enyne is formed, and the Pd(0) catalyst is regenerated.

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of this compound (Glaser-Hay coupling).

Experimental Workflow: Sonogashira Coupling

Caption: General workflow for the Sonogashira coupling reaction.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling of this compound with (Z)-1-Hexenyl Iodide

This protocol is adapted from a reliable Organic Syntheses procedure and demonstrates the synthesis of a (Z,E)-conjugated diene, which is a type of conjugated enyne.[4]

Materials:

  • This compound (1.0 equiv)

  • (Z)-1-Hexenyl iodide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Zinc Chloride (ZnCl₂) (1.0 equiv)

  • Diisobutylaluminum hydride (DIBAL-H) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • 3 N Hydrochloric acid

  • Pentane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Hydroquinone

Procedure:

  • Preparation of (E)-1-Decenyldiisobutylalane: In an oven-dried, nitrogen-flushed flask, dissolve this compound (1.0 equiv) in anhydrous hexane. Cool the solution in a water bath and add DIBAL-H (1.0 equiv) dropwise with stirring. Stir the mixture for 4 hours at room temperature.

  • Coupling Reaction: In a separate oven-dried, nitrogen-flushed flask, dissolve Pd(PPh₃)₄ (0.03 equiv) and ZnCl₂ (1.0 equiv) in anhydrous THF. To this solution, add (Z)-1-hexenyl iodide (1.0 equiv).

  • Slowly transfer the solution of (E)-1-decenyldiisobutylalane prepared in step 1 to the flask containing the palladium catalyst and vinyl iodide at room temperature.

  • Stir the reaction mixture for 6 hours at room temperature.

  • Work-up: Slowly pour the reaction mixture into ice-cooled 3 N hydrochloric acid. Extract the aqueous layer with pentane.

  • Wash the combined organic layers with water and saturated aqueous sodium bicarbonate, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purification: Add a small amount of hydroquinone to the residue and purify by distillation under reduced pressure to afford the desired (5Z,7E)-5,7-hexadecadiene.

Quantitative Data: Sonogashira Coupling of this compound with Various Vinyl Halides

EntryVinyl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1(Z)-1-Hexenyl iodidePd(PPh₃)₄ / ZnCl₂-THFRT664-66[4]
2Vinylidene chloridePd(PPh₃)₄ / CuIEt₃NTHFRT1275-76[5]
3(E)-BromostilbenePd(OAc)₂ / CuI / PhenK₂CO₃DMF10020High (qualitative)[6]
41-IodocyclohexenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT2-8Good (qualitative)[7]
Copper-Free Sonogashira Coupling: Mitigating Homocoupling

A significant side reaction in the classic Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, to form a symmetrical 1,3-diyne.[7] To circumvent this, copper-free Sonogashira protocols have been developed.[8][9][10] These reactions often require a different choice of palladium catalyst, ligand, and base to facilitate the direct reaction between the palladium acetylide and the vinyl halide.

Mechanism of Copper-Free Sonogashira Coupling

Copper_Free_Sonogashira cluster_Pd_cycle Palladium Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_alkynyl Deprotonation & Coordination (R²C≡CH, Base) Pd_alkynyl->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_alkynyl->Product

Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is a generalized procedure based on established methods for copper-free Sonogashira reactions.[7][11]

Materials:

  • This compound (1.2 equiv)

  • Vinyl Halide/Triflate (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous and Degassed Solvent (e.g., Toluene, DMF)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous and degassed solvent, followed by the vinyl halide/triflate and this compound.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the reactivity of the halide).

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The Glaser-Hay Coupling: Synthesis of Symmetrical Diynes

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes, providing a direct route to symmetrical 1,3-diynes.[12][13][14] This reaction is catalyzed by a copper(I) salt in the presence of a base and an oxidant, typically oxygen from the air. The resulting symmetrical diyne from this compound, 1,3-eicosadiyne, can be a valuable intermediate for further synthetic transformations.

Mechanism of Glaser-Hay Coupling

Caption: Simplified mechanism of the Glaser-Hay coupling.

Protocol 3: Glaser-Hay Homocoupling of this compound

This is a general protocol for the Glaser-Hay coupling of terminal alkynes.[13]

Materials:

  • This compound (1.0 equiv)

  • Copper(I) Chloride (CuCl) (catalytic amount)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (catalytic amount)

  • Solvent (e.g., Acetone, Dichloromethane)

  • Oxygen (from air)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the catalytic amounts of CuCl and TMEDA to the solution.

  • Reaction Execution: Vigorously stir the reaction mixture open to the air or with a gentle stream of air bubbling through the solution. The reaction is typically exothermic.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a dilute acid solution (e.g., 1 M HCl) to neutralize the base and dissolve the copper salts.

  • Extract the product with an organic solvent (e.g., hexane or diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting 1,3-eicosadiyne by column chromatography or recrystallization.

Conclusion: A Versatile Building Block for Complex Synthesis

This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of conjugated enynes. The Sonogashira coupling, in both its classic and copper-free variations, provides a precise and stereoselective method for constructing complex enyne frameworks. Furthermore, the Glaser-Hay coupling offers a straightforward route to symmetrical diynes derived from this compound. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively utilize this compound in their endeavors to create novel and functional molecules. Careful consideration of the reaction parameters is paramount to achieving high yields and selectivities in these powerful synthetic transformations.

References

Application Notes and Protocols for 1-Decyne as a Substrate in Carbometalation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-decyne as a versatile substrate for carbometalation reactions, a powerful class of carbon-carbon bond-forming transformations. With a focus on practical application and mechanistic understanding, these notes are designed to equip researchers in organic synthesis and drug development with the knowledge to effectively utilize this compound in the construction of complex molecular architectures. We will delve into the nuances of zirconium-catalyzed carboalumination, a cornerstone of alkyne functionalization, providing detailed protocols and insights into achieving high regio- and stereoselectivity. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the underlying principles.

Introduction: The Significance of this compound in Carbometalation

This compound, a readily available terminal alkyne, serves as a fundamental building block in organic synthesis. Its linear eight-carbon chain provides a lipophilic segment, while the terminal alkyne moiety offers a reactive handle for a variety of chemical transformations. Among these, carbometalation reactions stand out for their ability to introduce both a new carbon-carbon bond and a carbon-metal bond across the triple bond in a single, stereoselective step.[1][2] This process converts the linear alkyne into a more complex, functionalized vinylmetallic intermediate, which can be further elaborated to access a diverse range of organic molecules, including natural products and pharmaceutical agents.[3][4][5][6]

The general scheme of a carbometalation reaction involves the addition of an organometallic reagent (R-M) across the carbon-carbon triple bond of an alkyne. For a terminal alkyne like this compound, this can principally lead to two regioisomers. The control of this regioselectivity is a key challenge and a primary focus of methodological development in this field.[7][8]

Zirconium-Catalyzed Carboalumination: The Negishi Reaction

The zirconium-catalyzed carboalumination of alkynes, developed by Ei-ichi Negishi, is a highly reliable and widely used method for the functionalization of terminal alkynes.[9][10][11] This reaction, often referred to as the ZMA (Zr-catalyzed methylalumination of alkynes) or more broadly as Negishi carboalumination, typically employs a zirconocene dichloride (Cp₂ZrCl₂) catalyst in the presence of an organoaluminum reagent, most commonly trimethylaluminum (TMA).[1][12][13]

Mechanism and Regioselectivity

The reaction proceeds through a well-defined catalytic cycle, initiated by the formation of a reactive zirconocene-aluminum bimetallic species.[14][15][16] This complex then coordinates to the alkyne, followed by the migratory insertion of the alkyne into the zirconium-alkyl bond. This step is a syn-addition, leading to a vinylzirconocene intermediate with a defined stereochemistry. Subsequent transmetalation with the aluminum reagent regenerates the active zirconium catalyst and furnishes the vinylalane product.

A critical aspect of the carboalumination of this compound is the control of regioselectivity. The addition of the alkyl group from the aluminum reagent can occur at either the terminal (C1) or the internal (C2) carbon of the alkyne. For terminal alkynes, the major regioisomer typically results from the addition of the alkyl group to the terminal carbon, leading to the 2-alkyl-1-alkenylalane. However, achieving high regioselectivity can be challenging, and the formation of the other regioisomer can complicate purification.[13]

Mechanistic studies suggest that the regioselectivity is influenced by a combination of steric and electronic factors, with the bimetallic aggregate favoring approach to the less sterically hindered terminal position of the alkyne.[13]

Enhancing Regiocontrol: Ligand and Additive Effects

Significant advancements in controlling the regioselectivity of the Negishi carboalumination have been achieved through the modification of the zirconocene catalyst and the use of additives.[12][13]

  • Ligand Modification: The steric and electronic properties of the ligands on the zirconium center play a crucial role in directing the regiochemical outcome. While the parent zirconocene dichloride (Cp₂ZrCl₂) often gives good selectivity, modified zirconocenes, such as those bearing indenyl or fluorenyl ligands, can further enhance this control. For instance, the use of a zirconocene catalyst based on the Brintzinger ligand has been shown to afford greater than 99% regiocontrol in the carboalumination of 1-alkynes.[12]

  • Methylaluminoxane (MAO): The addition of methylaluminoxane (MAO) has been demonstrated to significantly accelerate the reaction and improve regioselectivity.[10][12] MAO is believed to act as a scavenger for impurities and to generate a more active cationic zirconium species. The use of catalytic amounts of MAO allows for a reduction in the loading of the zirconium catalyst and often leads to cleaner reactions with higher yields and selectivities.[12]

The following table summarizes the effect of different zirconium catalysts on the regioselectivity of the carboalumination of a generic terminal alkyne:

CatalystAdditiveSolventRegioselectivity (Major:Minor)Reference
Cp₂ZrCl₂TMA1,2-Dichloroethane~95:5[13]
Cp₂ZrCl₂TMA, H₂ODichloromethane97:3[10]
rac-(ebi)ZrCl₂TMA, MAOToluene>99:1[12]
Synthetic Utility of the Vinylalane Intermediate

The vinylalane product of the carboalumination of this compound is a versatile intermediate that can be readily transformed into a variety of functional groups with retention of the double bond geometry. Common transformations include:

  • Protonolysis: Quenching the reaction with a proton source (e.g., water, acid) yields the corresponding trisubstituted alkene.

  • Halogenation: Treatment with electrophilic halogen sources (e.g., I₂, Br₂, NBS) provides vinyl halides.

  • Cross-Coupling Reactions: The vinylalane can participate in palladium- or nickel-catalyzed cross-coupling reactions with aryl, vinyl, or alkyl halides to form more complex olefinic structures. This has been applied to the synthesis of natural products like Coenzyme Q10.[12][13][17]

  • Transmetalation to Boron: The alkenylalane can be transmetalated in situ with a boron electrophile to generate a valuable alkenyl boronic ester, which is a key building block for Suzuki-Miyaura cross-coupling reactions.[18][19]

Experimental Protocols

Materials and Reagents
  • This compound (≥98%)

  • Zirconocene dichloride (Cp₂ZrCl₂) (≥98%)

  • Trimethylaluminum (TMA) (2.0 M solution in toluene or hexanes)

  • Methylaluminoxane (MAO) (10 wt% solution in toluene)

  • Anhydrous solvents (e.g., toluene, dichloromethane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

Safety Precautions: Organoaluminum reagents such as trimethylaluminum and methylaluminoxane are pyrophoric and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.

Protocol for Zirconium-Catalyzed Methylalumination of this compound with High Regiocontrol

This protocol is adapted from literature procedures that have demonstrated high regioselectivity.[12]

Step 1: Reaction Setup

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add zirconocene dichloride (Cp₂ZrCl₂, 0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL).

  • Cool the flask to 0 °C in an ice bath.

Step 2: Reagent Addition

  • Slowly add trimethylaluminum (TMA, 2.0 M solution in toluene, 1.5 mmol, 1.5 equiv) to the stirred suspension of the catalyst.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of methylaluminoxane (MAO, 10 wt% in toluene, ~0.1 mmol) to the reaction mixture.

  • Stir for an additional 15 minutes at 0 °C.

  • Slowly add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking an aliquot (carefully quenched with a protic solvent) for GC-MS analysis.

Step 4: Quenching and Work-up

  • Upon completion, cool the reaction mixture to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (methane) will occur.

  • Allow the mixture to warm to room temperature and stir until the gas evolution ceases.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Step 5: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired trisubstituted alkene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The regioselectivity can be determined by ¹H NMR analysis of the crude reaction mixture.

Visualization of Key Processes

Catalytic Cycle of Zirconocene-Catalyzed Carboalumination

Zirconocene-Catalyzed Carboalumination cluster_0 Catalytic Cycle Cp2ZrCl2 Cp2ZrCl2 Active_Catalyst [Cp2Zr(Me)]+[MeAlCl3]- Cp2ZrCl2->Active_Catalyst + 2 Me3Al Alkyne_Complex Alkyne Complex Active_Catalyst->Alkyne_Complex + this compound Vinyl_Zirconocene Vinyl Zirconocene Alkyne_Complex->Vinyl_Zirconocene Migratory Insertion Vinyl_Zirconocene->Active_Catalyst Transmetalation + Me3Al Vinyl_Alane Vinyl Alane Product Vinyl_Zirconocene->Vinyl_Alane 1_Decyne This compound 1_Decyne->Alkyne_Complex Me3Al Me3Al Me3Al_2 Me3Al Me3Al_2->Vinyl_Zirconocene

Caption: Catalytic cycle for the zirconocene-catalyzed carboalumination of this compound.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Reagent Addition (Catalyst, TMA, MAO, this compound) Setup->Reagents Reaction Reaction Monitoring (TLC, GC-MS) Reagents->Reaction Quench Quenching (aq. NaHCO3) Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the carbometalation of this compound.

Conclusion

This compound is an exemplary substrate for carbometalation reactions, particularly the well-established zirconium-catalyzed carboalumination. The ability to control the regioselectivity of this transformation through careful selection of catalysts and additives makes it a powerful tool for the synthesis of complex organic molecules. The resulting vinylalane intermediates are highly versatile and can be converted into a wide array of functional groups, providing access to valuable building blocks for drug discovery and materials science. The protocols and insights provided in this guide are intended to facilitate the successful application of these reactions in a research setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Decyne Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 1-decyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and refining your experimental parameters, with a specific focus on reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction temperature for a this compound click chemistry reaction?

For most standard applications, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound proceeds efficiently at ambient or room temperature (typically 20-25°C).[1][2][3] The copper catalyst dramatically lowers the activation energy of the cycloaddition, making elevated temperatures unnecessary for many substrate combinations.[3][4] Reactions at room temperature are often complete within 30-60 minutes to a few hours.[1][5]

Q2: When should I consider using a temperature other than room temperature for my this compound click reaction?

While room temperature is a robust starting point, deviations may be necessary under specific circumstances:

  • To Accelerate Slow Reactions: If you observe sluggish reaction kinetics, increasing the temperature can provide a significant rate enhancement.[5] This is particularly useful when dealing with sterically hindered substrates or when high throughput is required.

  • With Sensitive Biomolecules: For applications involving fragile biological molecules like proteins or oligonucleotides, it is often prudent to conduct the reaction at a reduced temperature, such as 4°C, to preserve their structural and functional integrity.[1]

  • To Overcome Catalyst Sequestration: In complex biological media, components of the mixture can chelate the copper catalyst, rendering it inactive.[5][6] A modest increase in temperature can sometimes help to overcome these inhibitory interactions.[5]

  • Microwave-Assisted Synthesis: For very rapid reaction times, microwave irradiation at elevated temperatures can be employed, often reducing reaction times to minutes.[3]

Q3: What are the potential side reactions or issues associated with non-optimal temperatures?
  • Elevated Temperatures:

    • Substrate/Product Degradation: The primary concern with excessive heat is the potential degradation of your starting materials or the desired triazole product, particularly if they contain sensitive functional groups.

    • Increased Byproduct Formation: Higher temperatures can sometimes lead to an increase in side reactions, such as the oxidative homocoupling of this compound (Glaser coupling).[3]

    • Catalyst Decomposition: The catalyst complex itself may become unstable at higher temperatures, leading to a loss of catalytic activity.

  • Low Temperatures:

    • Incomplete Conversion: The most common issue with temperatures that are too low is an incomplete or very slow reaction, resulting in low yields of the desired product.

    • Precipitation of Reagents: Depending on the solvent and the solubility of your reagents, cooling the reaction may cause components to precipitate out of the solution, effectively halting the reaction.

Troubleshooting Guide: Temperature Optimization for this compound CuAAC

This section provides a structured approach to resolving common issues related to reaction temperature.

Problem Potential Cause Related to Temperature Recommended Solution
Low or No Product Yield The reaction rate is too slow at the current temperature.Incrementally increase the reaction temperature in 10-15°C steps (e.g., from room temperature to 40°C, then 55°C). Monitor the reaction progress at each step. For many systems, a modest increase to 40-50°C is sufficient.[7]
The copper catalyst is being sequestered by components in the reaction mixture, which is more pronounced at lower temperatures.[5]A slight increase in temperature may help to mitigate weak chelating effects.[5] Consider also increasing the ligand concentration or using a more robust ligand.[6]
Reaction with Biomolecules is Inefficient The biomolecule is sensitive to the reaction conditions, and room temperature may be too high.Perform the reaction at a reduced temperature, such as 4°C or on ice, for a longer duration.[1] Ensure all reagents are pre-chilled before mixing.
Formation of Significant Byproducts The reaction temperature is too high, promoting side reactions like alkyne homocoupling.Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider optimizing other parameters first, such as catalyst loading or ligand choice, before resorting to heat.
Reaction Stalls Before Completion The catalyst may be degrading over time, a process that can be accelerated by heat.If heating, try a lower temperature for a longer period. Alternatively, consider a step-wise addition of the catalyst or the reducing agent (like sodium ascorbate) to maintain a steady concentration of active Cu(I).

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a method for determining the optimal reaction temperature for your specific this compound click chemistry system.

Objective: To identify the temperature that provides the best balance of reaction rate and product purity.

Materials:

  • This compound

  • Your azide-containing substrate

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • A suitable copper-chelating ligand (e.g., THPTA, TBTA)

  • Appropriate solvent (e.g., DMSO/water, t-BuOH/water)

  • Reaction vessels (e.g., microcentrifuge tubes or vials)

  • Temperature-controlled heating/cooling block or water bath

  • Analytical method for monitoring reaction progress (e.g., TLC, LC-MS, HPLC)

Procedure:

  • Prepare Stock Solutions:

    • 100 mM this compound in a suitable organic solvent.

    • 100 mM azide substrate in a compatible solvent.

    • 100 mM CuSO₄ in water.

    • 200 mM Sodium Ascorbate in water (prepare fresh).

    • 100 mM Ligand in a suitable solvent.

  • Set Up Parallel Reactions:

    • In separate reaction vessels, combine your azide substrate, this compound, and ligand in your chosen solvent system.

    • Add the CuSO₄ solution to each vessel and mix gently.

    • Place each vessel in a temperature-controlled block or bath set to a different temperature (e.g., 4°C, 25°C, 40°C, 55°C).

    • Allow the mixtures to equilibrate to the set temperature for 5-10 minutes.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to each vessel to initiate the reaction.

  • Monitor Reaction Progress:

    • At set time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs), take a small aliquot from each reaction.

    • Quench the reaction in the aliquot if necessary.

    • Analyze the aliquots using your chosen analytical method to determine the extent of product formation and the presence of any byproducts.

  • Analyze the Results:

    • Compare the reaction profiles at different temperatures.

    • Identify the temperature that yields the desired product in the shortest time with the minimal formation of impurities.

Workflow for Temperature Optimization

Temperature_Optimization_Workflow start Start: Define Reaction System (this compound, azide, solvent) setup Set Up Parallel Reactions at Different Temperatures (e.g., 4°C, 25°C, 40°C, 55°C) start->setup initiate Initiate Reactions with Sodium Ascorbate setup->initiate monitor Monitor Progress Over Time (TLC, LC-MS, etc.) initiate->monitor analyze Analyze Data: - Reaction Rate - Product Yield - Byproduct Formation monitor->analyze decision Is an Optimal Temperature Identified? analyze->decision optimize_other If Not Optimal, Consider Other Variables: - Ligand Type/Concentration - Catalyst Loading decision->optimize_other No end End: Implement Optimized Temperature decision->end  Yes optimize_other->setup

Caption: Workflow for systematic temperature optimization in this compound click chemistry.

Mechanistic Considerations: The Role of Temperature

The copper-catalyzed azide-alkyne cycloaddition proceeds through a multi-step catalytic cycle. Temperature influences the rate of each of these steps, from the formation of the copper-acetylide intermediate to the final reductive elimination of the triazole product.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide Decyne This compound Decyne->Cu_Acetylide Cycloadduct Copper-Triazolide Intermediate Cu_Acetylide->Cycloadduct Azide Azide Azide->Cycloadduct Cycloadduct->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Cycloadduct->Product

Caption: Simplified catalytic cycle for the CuAAC reaction.

Increasing the temperature provides the system with more kinetic energy, accelerating all steps in the catalytic cycle. However, it can also increase the rate of off-cycle processes, such as catalyst oxidation or side reactions, highlighting the importance of finding an optimal thermal window for your specific application.

References

Technical Support Center: Catalyst Selection to Minimize Side Reactions with 1-Decyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in reactions involving 1-decyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this terminal alkyne and to minimize common side reactions. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction: The Challenge of this compound Reactivity

This compound (C₁₀H₁₈) is a valuable building block in organic synthesis due to the reactivity of its terminal triple bond.[1][2][3] However, this reactivity also makes it susceptible to several undesirable side reactions, including oligomerization, polymerization, over-reduction, and isomerization. The choice of catalyst and reaction conditions is paramount to directing the reaction towards the desired product while suppressing the formation of these byproducts. This guide will address the most common challenges and provide actionable solutions.

Section 1: Selective Hydrogenation of this compound to (Z)-1-Decene

One of the most frequent transformations of this compound is its partial reduction to (Z)-1-decene (cis-1-decene). The primary challenge is to prevent over-reduction to n-decane and to control the stereoselectivity of the resulting alkene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the selective hydrogenation of this compound to (Z)-1-decene?

A1: The catalyst of choice for this transformation is a "poisoned" palladium catalyst, most commonly Lindlar's catalyst.[4][5][6] This heterogeneous catalyst consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and is deactivated with a poison, such as lead acetate and quinoline.[4][5][7][8] The poison selectively reduces the catalyst's activity, allowing for the hydrogenation of the alkyne to the alkene while minimizing the subsequent reduction of the alkene to an alkane.[5][9] Nickel boride (Ni₂B), also known as the P-2 catalyst, is another effective alternative that provides similar selectivity for cis-alkenes.[10]

Q2: Why is my hydrogenation producing the trans-alkene instead of the desired cis-isomer?

A2: The formation of a trans-alkene during catalytic hydrogenation of an alkyne is highly unusual. Lindlar's catalyst promotes the syn-addition of hydrogen across the triple bond, leading exclusively to the cis-alkene.[4][6][10] If you are observing the trans-isomer, it is likely due to one of two reasons:

  • Isomerization: The cis-alkene product may be isomerizing to the more thermodynamically stable trans-isomer under the reaction conditions. This can be promoted by prolonged reaction times, elevated temperatures, or the presence of acidic or basic impurities.

  • Alternative Reaction Pathway: If you are not using a poisoned catalyst system and are instead employing a dissolving metal reduction (e.g., sodium in liquid ammonia), you will obtain the trans-alkene.[11][12][13] This method proceeds through a different mechanism involving a radical anion intermediate.[13]

Q3: Can I use other transition metal catalysts like platinum or nickel for this selective hydrogenation?

A3: Standard platinum, palladium, or nickel catalysts are generally too active for the selective hydrogenation of alkynes to alkenes.[4][8] They readily catalyze the complete reduction of the alkyne to the corresponding alkane.[4][9] Without the presence of a poison to moderate their activity, it is very difficult to stop the reaction at the alkene stage.[9]

Troubleshooting Guide: Hydrogenation of this compound

Issue 1: Over-reduction to n-Decane

  • Potential Cause: The Lindlar catalyst has lost its "poison" or is not sufficiently deactivated. This can happen with older catalyst batches or if the reaction temperature is too high, which can increase the rate of alkene hydrogenation.[7]

  • Recommended Solution:

    • Use a fresh batch of Lindlar's catalyst.[7]

    • Perform the reaction at or below room temperature to minimize the rate of the second hydrogenation step.[7]

    • If necessary, add a small amount of an additional poison, such as quinoline, to the reaction mixture to further deactivate the catalyst.[14]

Issue 2: Sluggish or Stalled Reaction

  • Potential Cause: The catalyst may be poisoned by impurities in the starting materials or solvents. Sulfur compounds, amines, and halides are potent poisons for palladium catalysts.[7] Insufficient catalyst loading can also lead to a stalled reaction, especially if low levels of poisons are present.[7]

  • Recommended Solution:

    • Purify the this compound and solvents before use. Distillation or passing them through a plug of activated alumina can remove many common impurities.[7][15]

    • Ensure all glassware is scrupulously clean and free of contaminants.

    • As a last resort, a modest increase in the catalyst loading may overcome the effects of minor impurities.[7]

Issue 3: Inconsistent Results Between Batches

  • Potential Cause: The activity of commercially available Lindlar's catalyst can vary between batches. Additionally, variations in the purity of the this compound or solvent can lead to inconsistent reaction times and selectivities.[15]

  • Recommended Solution:

    • For a series of related experiments, use the same batch of catalyst, this compound, and solvents to ensure consistency.

    • Always monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time for each batch.[16]

Experimental Protocol: Selective Hydrogenation of 3-Decyn-1-ol (a this compound Derivative)

This protocol for a related substrate, 3-decyn-1-ol, can be adapted for this compound.

Materials:

  • 3-Decyn-1-ol (1.0 equivalent)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead), 5-10 wt% relative to the substrate

  • Anhydrous methanol or ethanol

  • High-purity hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 3-decyn-1-ol in the chosen solvent (10-20 mL per gram of substrate). Carefully add the Lindlar's catalyst.[14]

  • Inert Atmosphere: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[14]

  • Hydrogenation: Evacuate the flask again and introduce hydrogen gas (a balloon is often sufficient for small-scale reactions). Begin vigorous stirring.[14][16]

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.[14][16]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[14][16]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[14]

Diagram: Troubleshooting Hydrogenation Issues

start Hydrogenation Issue over_reduction Over-reduction (Alkane formation) start->over_reduction stalled_reaction Sluggish/Stalled Reaction start->stalled_reaction inconsistent_results Inconsistent Results start->inconsistent_results cause_over Cause: - Catalyst poison loss - High temperature over_reduction->cause_over Identify cause_stalled Cause: - Impurities (S, N, halides) - Low catalyst loading stalled_reaction->cause_stalled Identify cause_inconsistent Cause: - Batch variability (catalyst, reagents) inconsistent_results->cause_inconsistent Identify solution_over Solution: - Use fresh catalyst - Lower temperature - Add quinoline cause_over->solution_over Implement solution_stalled Solution: - Purify reagents - Clean glassware - Increase catalyst loading cause_stalled->solution_stalled Implement solution_inconsistent Solution: - Use same batches - Monitor closely (TLC/GC) cause_inconsistent->solution_inconsistent Implement

Caption: Troubleshooting workflow for common Lindlar hydrogenation issues.

Section 2: Controlling Oligomerization and Polymerization

Terminal alkynes like this compound are prone to oligomerization (formation of dimers, trimers, etc.) and polymerization, especially in the presence of certain catalysts.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts promote the oligomerization of this compound?

A1: Oligomerization of α-olefins, and by extension terminal alkynes, is often catalyzed by Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃).[17] Transition metal complexes, including Ziegler-Natta or metallocene catalysts, are also known to promote these reactions.[18] The reaction mechanism and the degree of oligomerization are highly dependent on the specific catalyst system used.[17][18]

Q2: How can I control the degree of oligomerization?

A2: Controlling the extent of oligomerization is a significant challenge. Key parameters to adjust include:

  • Reaction Temperature: Higher temperatures often lead to the formation of higher-order oligomers.[18][19]

  • Reaction Time: Longer reaction times will generally result in a higher degree of oligomerization.[18]

  • Catalyst Concentration: The concentration of the catalyst can influence the rate of oligomerization.

  • Catalyst Choice: The nature of the Lewis acid or transition metal complex can dramatically affect the product distribution.[17]

Q3: Are there any catalysts that are less prone to causing oligomerization?

A3: For reactions where oligomerization is an undesirable side reaction, it is best to avoid strong Lewis acid catalysts. Many palladium, rhodium, and iridium-catalyzed reactions are designed to be highly selective for other transformations of terminal alkynes, such as cross-coupling or cyclization, with minimal oligomerization.[2][20] The choice of catalyst will depend on the desired primary reaction.

Troubleshooting Guide: Oligomerization and Polymerization

Issue 1: Formation of a Complex Mixture of Oligomers

  • Potential Cause: The reaction conditions are too harsh, or the catalyst is too active for oligomerization.

  • Recommended Solution:

    • Lower the reaction temperature.[15]

    • Reduce the reaction time by closely monitoring the consumption of the starting material.

    • Decrease the catalyst concentration.

    • If possible, choose a less active catalyst system.

Issue 2: Formation of Insoluble Polymer

  • Potential Cause: The polymerization reaction is proceeding unchecked. This can be due to high monomer concentration, high temperature, or the presence of a highly active polymerization catalyst.[15][21]

  • Recommended Solution:

    • Reduce the concentration of this compound.

    • Lower the reaction temperature significantly.[15]

    • Ensure that no unintended polymerization initiators are present. Purifying the monomer and solvent is crucial.[15]

Issue 3: Catalyst Deactivation

  • Potential Cause: In some oligomerization reactions, the catalyst can be deactivated by impurities in the feed or by the formation of species that strongly bind to the active sites.[22] Fouling, where the catalyst surface is coated with polymeric material, is also a common issue.[23][24]

  • Recommended Solution:

    • Purify all reactants and solvents to remove potential poisons.[22]

    • In cases of fouling, it may be necessary to stop the reaction, recover the catalyst, and regenerate it. Regeneration methods depend on the catalyst and the nature of the fouling agent.[23][25][26]

Data Presentation: Effect of Temperature on 1-Decene Oligomerization

The following table, based on data for the oligomerization of 1-decene (the alkene analogue of this compound), illustrates the effect of temperature on product distribution. A similar trend can be expected for this compound.

Reaction Temperature (K)1-Decene Conversion (%)Dimer Product (%)Trimer Product (%)Heavier Products (%)
42358.5---
443~82---
4838054.222.33.4
Data adapted from a study on 1-decene oligomerization over a HY zeolite catalyst.[18][27]

Diagram: Factors Influencing Oligomerization

oligomerization Degree of Oligomerization temp Reaction Temperature oligomerization->temp Increases with time Reaction Time oligomerization->time Increases with catalyst_conc Catalyst Concentration oligomerization->catalyst_conc Influenced by catalyst_type Catalyst Type oligomerization->catalyst_type Dependent on increase_oligomers increase_oligomers temp->increase_oligomers Higher temp -> Higher oligomers increase_oligomers2 increase_oligomers2 time->increase_oligomers2 Longer time -> Higher oligomers

Caption: Key parameters controlling the extent of oligomerization.

Section 3: Preventing Isomerization of this compound

Under certain catalytic conditions, this compound can isomerize to internal alkynes, such as 2-decyne. This is often an undesirable side reaction as it consumes the starting material and can lead to a mixture of products in subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What conditions can cause the isomerization of this compound?

A1: The isomerization of terminal alkynes to internal alkynes is typically catalyzed by bases.[28] Strong bases, such as sodium amide, can deprotonate the terminal alkyne, and the resulting acetylide can undergo rearrangement. Even weaker bases, like potassium hydroxide at elevated temperatures, can promote this isomerization.[3] Some transition metal catalysts can also facilitate alkyne migration.

Q2: How can I prevent the isomerization of this compound during a reaction?

A2: To prevent isomerization, it is crucial to avoid strongly basic conditions, especially at high temperatures. If a base is required for your desired reaction, consider using a non-nucleophilic, sterically hindered base and running the reaction at the lowest possible temperature. For transition metal-catalyzed reactions, the choice of ligand can sometimes influence the propensity for isomerization.

Q3: If my this compound has already isomerized to a mixture of internal alkynes, can I convert it back to this compound?

A3: While it is possible to isomerize internal alkynes back to the terminal alkyne, this often requires treatment with a very strong base, such as sodium amide.[28] The terminal alkyne is trapped as its sodium salt, which is thermodynamically favored. A subsequent workup with a mild acid will then regenerate the this compound.[28] However, this is a separate synthetic step and may not be compatible with your overall reaction scheme.

Troubleshooting Guide: Isomerization

Issue 1: Presence of Internal Alkyne Impurities in the Starting Material

  • Potential Cause: The commercial this compound may already contain small amounts of internal isomers.

  • Recommended Solution:

    • Analyze the starting material by GC or NMR before use to confirm its purity.

    • If necessary, purify the this compound by distillation.

Issue 2: Formation of Internal Alkynes During the Reaction

  • Potential Cause: The reaction conditions (e.g., basic catalyst, high temperature) are promoting isomerization.

  • Recommended Solution:

    • If possible, switch to a non-basic catalyst system.

    • Lower the reaction temperature.

    • Reduce the reaction time.

    • If a base is essential, screen different bases to find one that minimizes isomerization while still promoting the desired reaction.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Decyne Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting one of the most common hurdles in 1-decyne polymerization: low monomer conversion. This document moves beyond simple checklists to explain the underlying chemical principles, offering a robust framework for diagnosing and solving experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary catalyst systems for this compound polymerization?

The polymerization of this compound, a terminal alkyne, is typically achieved through coordination or metathesis mechanisms.[1][2] The most prevalent catalyst families include:

  • Ziegler-Natta Catalysts: These are multi-component systems, often comprising a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[3][4] They are highly effective for polymerizing alpha-olefins and can be adapted for alkynes.[]

  • Metallocene Catalysts: These are a more modern class of single-site catalysts, typically based on Group 4 metals like zirconium or hafnium (e.g., Cp₂ZrCl₂), activated by a co-catalyst such as methylaluminoxane (MAO).[6][7] They offer excellent control over polymer properties like molecular weight and tacticity.[7]

  • Olefin Metathesis Catalysts: Catalysts developed for olefin metathesis, such as Grubbs' (ruthenium-based) and Schrock's (molybdenum-based) catalysts, are also highly effective for polymerizing alkynes through mechanisms like ring-opening metathesis polymerization (ROMP) of cyclic alkynes or acyclic diene metathesis (ADMET)-type polymerizations.[8][9]

Q2: Why is this compound polymerization so sensitive to experimental conditions?

The catalysts used for this compound polymerization are highly reactive organometallic complexes.[10] Their catalytic activity relies on vacant coordination sites and polarized metal-carbon bonds that are extremely susceptible to reaction with polar or protic impurities.[11] Consequently, even parts-per-million (ppm) levels of contaminants like water, oxygen, or alcohols can lead to catastrophic catalyst deactivation and reaction failure.[11][12]

Q3: What are the expected properties of poly(this compound)?

Poly(this compound) is a synthetic polymer belonging to the polyolefin class.[] Its properties, such as molecular weight, viscosity, and thermal stability, are highly dependent on the catalyst system and polymerization conditions used.[7][14] It finds applications in high-performance lubricants, adhesives, and as a modifier for other polymers.[]

Section 2: Troubleshooting Guide: Low Conversion Rates

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic logic, corrective actions, and preventative protocols.

Question: My this compound polymerization failed to initiate or shows virtually no conversion. What are the primary causes?

Answer: Complete reaction failure is almost always linked to severe contamination or inactive catalyst systems. The troubleshooting process should focus on systematically eliminating these possibilities.

Catalyst System Inactivity

Causality: Ziegler-Natta and metallocene catalysts are potent but fragile. The active metal centers are electron-deficient and readily react with Lewis bases. Oxygen and water are potent inhibitors that can irreversibly deactivate the catalyst's active sites or hydrolyze the essential organoaluminum co-catalyst.[11][12]

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure your reaction is performed under a rigorously maintained inert atmosphere (high-purity argon or nitrogen). This requires either a glovebox or proficient use of Schlenk line techniques.

  • Check for Leaks: Before starting, leak-test your glassware setup. For a Schlenk line, this involves evacuating the system and ensuring it holds a static vacuum.

  • Catalyst Storage and Handling: Catalysts and co-catalysts must be stored under an inert atmosphere and at the recommended temperature. Avoid repeated warming/cooling cycles. Use fresh catalyst from a reputable supplier if there is any doubt about its activity.

Monomer and Solvent Impurities

Causality: Commercial-grade this compound and solvents contain impurities that are detrimental to polymerization. Water and oxygen are the most common culprits.[11] Additionally, terminal alkynes can be susceptible to oxidative degradation or contain stabilizers from the manufacturer that must be removed.[15][16]

Troubleshooting Steps:

  • Purity Assessment: Before use, assess monomer purity using Gas Chromatography (GC) to check for isomers or other volatile impurities.[11]

  • Rigorous Purification: Always purify the monomer and solvent immediately before use. The most effective method is distillation from an appropriate drying agent followed by passage through a column of activated alumina to remove trace polar impurities.[11][16] (See Protocol 1 for a detailed procedure).

The following table summarizes the impact of common impurities:

ImpurityTypical SourceImpact on PolymerizationPreventative Action
Water (H₂O) Atmosphere, glassware, reagentsDeactivates catalyst and co-catalyst via hydrolysis.[11][12]Rigorous drying of glassware and solvents; use of Schlenk/glovebox techniques.
Oxygen (O₂) Atmosphere, leaks in setupReacts with and deactivates catalyst active centers.[11][12]Thorough deoxygenation of all liquids (e.g., freeze-pump-thaw cycles or argon sparging).
Alcohols/Protic Species Impure solvents/monomerAct as chain termination agents, reducing molecular weight and conversion.[11]Purification of monomer and solvent via distillation and activated alumina.
Other Alkynes/Dienes Monomer synthesis byproductsCan act as inhibitors or co-monomers, affecting kinetics and polymer properties.[11]Monomer purification by distillation.
Suboptimal Reaction Conditions

Causality: Polymerization kinetics are highly sensitive to temperature and reactant concentrations. An incorrect temperature can lead to extremely slow reaction rates or, conversely, rapid catalyst deactivation.[14][17] Similarly, an incorrect ratio of monomer to catalyst or co-catalyst to catalyst can prevent efficient initiation.[7]

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction temperature is appropriate for the chosen catalyst system. Some systems require low temperatures to remain stable, while others need heating to activate.[17] A reaction that is too cold may not initiate, while one that is too hot may cause the catalyst to decompose.[18]

  • Catalyst Loading: Insufficient catalyst will naturally lead to low or slow conversion.[16] If you suspect other issues have been resolved, consider incrementally increasing the catalyst concentration.

  • Co-catalyst Ratio: For two-component systems like Ziegler-Natta or metallocenes, the ratio of co-catalyst (e.g., MAO or AlEt₃) to the transition metal catalyst is critical.[7] Consult literature for the optimal ratio for your specific system.

Below is a workflow to systematically diagnose the root cause of low conversion.

G start Low Conversion Observed purity 1. Verify Monomer & Solvent Purity start->purity inert 2. Confirm Rigorous Inert Atmosphere purity->inert Purity Confirmed action_purify Action: Re-purify all reagents (See Protocol 1) purity->action_purify Impurity Suspected catalyst 3. Evaluate Catalyst Activity & Ratios inert->catalyst Setup Confirmed Inert action_inert Action: Leak-test setup, improve Schlenk technique inert->action_inert Leaks or Exposure Suspected conditions 4. Check Reaction Conditions (Temp, Time) catalyst->conditions Catalyst System OK action_catalyst Action: Use fresh catalyst, verify co-catalyst ratio catalyst->action_catalyst Activity or Ratio Questionable success High Conversion Achieved conditions->success Conditions Optimized action_purify->purity action_inert->inert action_catalyst->catalyst CatalystLifecycle cluster_0 Catalyst Lifecycle Precatalyst Pre-catalyst (e.g., Cp2ZrCl2) Active Active Catalyst [LnM-R]+ Precatalyst->Active Activation (Co-catalyst) Propagating Propagating Chain [LnM-(Polymer)]+ Active->Propagating Initiation (+ Monomer) Propagating->Propagating Propagation (+ Monomer) Dormant Dormant Species (e.g., π-allyl complex) Propagating->Dormant Reversible Deactivation Dead Deactivated Species Propagating->Dead Irreversible Deactivation Dormant->Propagating Re-activation Dormant->Dead Irreversible Deactivation

References

Technical Support Center: Effective Removal of Unreacted 1-Decyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective removal of unreacted 1-decyne. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their reaction mixtures from this common starting material. As a non-polar hydrocarbon, this compound can be persistent, but with the right approach, its removal can be straightforward and efficient. This center provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method.

PropertyValueSignificance for Purification
Boiling Point 174 °CAllows for removal by distillation, especially if the product has a significantly different boiling point.[1]
Solubility Not miscible in water; soluble in non-polar organic solvents.Dictates the choice of solvents for extractive workup and chromatography.[2]
Polarity Non-polarThis compound will have low retention on normal-phase silica gel chromatography and high retention on reverse-phase chromatography.
Acidity The terminal proton is weakly acidic (pKa ≈ 25).This property can be exploited for removal by reaction with specific reagents, such as silver nitrate.[3]

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods for removing unreacted this compound from a reaction mixture are:

  • Flash Column Chromatography: A highly effective technique for separating compounds based on polarity.[4][5][6]

  • Distillation: Suitable for large-scale reactions where the product and this compound have a significant difference in boiling points.[1][7]

  • Extractive Workup: A liquid-liquid extraction method to separate compounds based on their differential solubility in immiscible solvents.[8]

  • Chemical Scavenging: Involves reacting the terminal alkyne with a reagent to form a product that is easily removed.

Q3: How do I choose the best method for my specific reaction?

A3: The choice of method depends on several factors, including the scale of your reaction, the properties of your desired product (polarity, boiling point, stability), and the required purity. The flowchart below provides a general decision-making framework.

G start Reaction Mixture containing this compound scale What is the scale of the reaction? start->scale product_properties What are the properties of the product? scale->product_properties Small to Medium Scale (< 1 g) distillation Distillation scale->distillation Large Scale (> 1 g) product_properties->distillation High boiling point difference (> 50 °C) & thermally stable chromatography Flash Chromatography product_properties->chromatography Different polarity from this compound extraction Extractive Workup product_properties->extraction Product is polar and water-soluble or insoluble in non-polar solvents scavenging Chemical Scavenging product_properties->scavenging Trace amounts of this compound need to be removed purity What is the desired purity? purity->chromatography High purity required purity->extraction Moderate purity sufficient chromatography->purity

Caption: Decision workflow for selecting a this compound removal method.

Troubleshooting Guides

Issue 1: this compound is co-eluting with my non-polar product during flash chromatography.

This is a common issue when the desired product has a polarity similar to this compound.

Root Cause Analysis: The mobile phase is too polar, causing both the non-polar this compound and your product to travel quickly up the column with the solvent front.

Solutions:

  • Optimize the Mobile Phase: The key is to use a very non-polar mobile phase to increase the retention of both compounds on the silica gel, allowing for better separation.

    • Action: Start with 100% hexanes or petroleum ether as the eluent.

    • Rationale: This will maximize the interaction of your non-polar compounds with the polar silica gel, leading to greater separation.

    • Protocol:

      • Perform Thin Layer Chromatography (TLC) with a range of very non-polar solvents (e.g., 100% hexanes, 99:1 hexanes:ethyl acetate, 98:2 hexanes:ethyl acetate).

      • Identify a solvent system where your product has a retention factor (Rf) of approximately 0.2-0.3, and there is a visible separation from the this compound spot.[5]

      • Run the flash column with the optimized solvent system.

  • Argentation Chromatography (Silver Nitrate Impregnated Silica): Terminal alkynes have a weak affinity for silver ions, which can be exploited for separation.

    • Action: Prepare silica gel impregnated with silver nitrate.

    • Rationale: The interaction between the terminal alkyne of this compound and the silver ions will increase its retention on the column, allowing your non-polar product to elute first.[9]

    • Protocol:

      • Dissolve silver nitrate in water or methanol.

      • Slurry silica gel with the silver nitrate solution.

      • Activate the silica gel by heating to remove the solvent.

      • Pack the column with the silver nitrate-impregnated silica and elute with a non-polar solvent system.

Issue 2: Distillation is not effectively removing this compound.

This typically occurs when the boiling point of your product is too close to that of this compound (174 °C).

Root Cause Analysis: Simple distillation is not efficient for separating liquids with boiling points that differ by less than 70 °C.[1]

Solutions:

  • Fractional Distillation: This technique provides a larger surface area for repeated vaporization-condensation cycles, leading to a better separation of liquids with close boiling points.[7][10]

    • Action: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

    • Rationale: The increased surface area in the fractionating column allows for a more efficient separation of components with close boiling points by establishing a temperature gradient.[10]

    • Protocol:

      • Set up a fractional distillation apparatus.

      • Slowly heat the mixture to allow for the establishment of a temperature gradient in the column.

      • Collect fractions at different temperature ranges and analyze them (e.g., by GC-MS or NMR) to determine the composition.

  • Vacuum Distillation: Lowering the pressure reduces the boiling points of the compounds, which can sometimes increase the boiling point difference and prevent product decomposition.[1][7]

    • Action: Perform the distillation under reduced pressure.

    • Rationale: The boiling point of a liquid is dependent on the external pressure. By reducing the pressure, the boiling points of both this compound and your product will decrease, potentially enhancing the separation.

    • Protocol:

      • Set up a vacuum distillation apparatus.

      • Carefully apply a vacuum and slowly heat the mixture.

      • Monitor the temperature and pressure closely to collect the desired fractions.

Issue 3: How to remove trace amounts of this compound for high-purity applications?

For applications requiring very high purity, even small amounts of residual this compound can be problematic.

Root Cause Analysis: Standard purification methods may not be sufficient to remove the last traces of a contaminant.

Solutions:

  • Chemical Scavenging with Silver Nitrate: This method relies on the acidic nature of the terminal proton of this compound.

    • Action: Treat the reaction mixture with an ammoniacal solution of silver nitrate.

    • Rationale: The terminal alkyne will react with silver nitrate to form a solid silver acetylide precipitate, which can be easily removed by filtration.[3][11]

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent.

      • Prepare an ammoniacal silver nitrate solution (Tollens' reagent).

      • Add the Tollens' reagent to the solution of the crude product and stir.

      • Filter off the white precipitate of silver decynilide.

      • Wash the organic layer with water and brine, then dry and concentrate. Caution: Silver acetylides can be explosive when dry.[3] Handle with care and do not allow the precipitate to dry completely.

  • Preparative High-Performance Liquid Chromatography (HPLC): For the highest level of purity, preparative HPLC can be employed.

    • Action: Use a preparative HPLC system with a suitable column and mobile phase.

    • Rationale: HPLC offers very high resolution and is capable of separating even closely related compounds.

    • Protocol:

      • Develop an analytical HPLC method to achieve baseline separation of your product and this compound.

      • Scale up the method to a preparative HPLC system.

      • Collect the fraction corresponding to your pure product.

Experimental Protocol: Flash Chromatography for Removal of this compound from a Non-Polar Product

This protocol outlines a general procedure for separating a non-polar product from unreacted this compound using flash column chromatography.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_analysis Analysis and Isolation tlc 1. TLC Analysis: Develop a solvent system (e.g., 99:1 Hexanes:EtOAc) to achieve Rf(product) ~0.2-0.3 and good separation. column_prep 2. Column Packing: Dry pack silica gel in a column. Saturate with the chosen eluent. tlc->column_prep dissolve 3. Dissolve crude product in a minimal amount of a non-polar solvent (e.g., hexanes). column_prep->dissolve load 4. Carefully load the sample onto the top of the silica gel. dissolve->load elute 5. Elute the column with the chosen solvent system using positive pressure. load->elute collect 6. Collect fractions and monitor by TLC. elute->collect combine 7. Combine pure fractions containing the product. collect->combine concentrate 8. Concentrate the combined fractions under reduced pressure to obtain the pure product. combine->concentrate

Caption: Workflow for flash chromatography purification.

References

impact of solvent choice on the regioselectivity of 1-decyne additions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkyne addition reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with terminal alkynes, specifically 1-decyne. Here, we address common challenges and frequently asked questions regarding the critical role of solvent choice in controlling the regioselectivity of addition reactions. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes.

Section 1: Core Principles of Regioselectivity and Solvent Effects

Addition reactions to unsymmetrical alkynes like this compound can theoretically yield two different constitutional isomers. The control over which isomer is formed is known as regioselectivity. The two primary modes of addition are:

  • Markovnikov Addition: The electrophile (e.g., H⁺) adds to the terminal carbon (the one with the hydrogen atom), and the nucleophile adds to the more substituted internal carbon. This proceeds through the more stable vinyl carbocation intermediate.[1]

  • Anti-Markovnikov Addition: The electrophile adds to the internal carbon, and the nucleophile adds to the terminal carbon. This is characteristic of reactions proceeding through radical mechanisms or sterically controlled pathways like hydroboration.[2][3]

The solvent is not a passive medium; it is an active participant that can dramatically influence the reaction pathway by stabilizing or destabilizing intermediates and transition states. Understanding the properties of your solvent is the first step in troubleshooting regioselectivity.

Solvent Classifications and Their Mechanistic Implications:

Solvent ClassKey CharacteristicsExamplesImpact on this compound Additions
Polar Protic Contains O-H or N-H bonds; capable of hydrogen bonding. High dielectric constant.[4][5]Water, Methanol, Ethanol, Acetic AcidExcellent at stabilizing ionic intermediates, particularly carbocations. Strongly favors SN1-like and electrophilic addition pathways that proceed through charged intermediates, thus promoting Markovnikov regioselectivity.[6][7]
Polar Aprotic Lacks O-H or N-H bonds but has a large dipole moment.[5][8]Acetone, DMSO, DMF, Acetonitrile, THFCan solvate cations well but are less effective at solvating anions.[8] They are ideal for reactions where you want to avoid stabilizing charged intermediates excessively or for reactions involving strong nucleophiles. Often used in hydroboration.[9][10]
Non-Polar Low dielectric constant and small dipole moment.[5]Hexane, Toluene, Benzene, CCl₄Do not effectively solvate charged species. They are the solvent of choice for radical reactions, as they do not interfere with the radical chain mechanism.[11]
Coordinating Can donate a lone pair of electrons to a metal center or Lewis acid.THF, Diethyl Ether, AcetonitrileCrucial for stabilizing and solubilizing reagents like borane (e.g., BH₃·THF). Can influence the reactivity and selectivity of organometallic catalysts.[12][13][14]

Section 2: Troubleshooting Guides & FAQs by Reaction Type

This section directly addresses common issues encountered during the addition of various reagents to this compound.

Hydration (Acid-Catalyzed, Mercury-Mediated)

Goal: Synthesis of 2-decanone (Markovnikov product). Standard Reagents: H₂O, H₂SO₄, HgSO₄

Q1: My hydration of this compound is resulting in low yield and a significant amount of an aldehyde byproduct, which I suspect is decanal (the anti-Markovnikov product). What is the likely cause?

A1: This is an excellent question that points to a breakdown in the expected electrophilic addition mechanism. The formation of 2-decanone proceeds via a vinyl carbocation that is preferentially formed on the more substituted carbon, a classic Markovnikov pathway.[1][2][3] Polar protic solvents like water are used because they excel at stabilizing this charged intermediate.[15][16] The formation of decanal suggests a competing, non-standard reaction pathway.

  • Causality: The most probable cause is a solvent issue that fails to adequately support the ionic mechanism. While water is the reagent, using a co-solvent is common. If you are using a non-polar or weakly polar aprotic co-solvent (like older, uninhibited THF or diethyl ether), it may contain peroxide impurities. These peroxides can initiate a radical addition of water, leading to the anti-Markovnikov enol, which then tautomerizes to decanal.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure your co-solvent is free of peroxides. Use freshly opened bottles of inhibitor-free solvents or pass them through an activated alumina column.

    • Optimize Acidity and Catalyst: Ensure your catalytic amounts of H₂SO₄ and HgSO₄ are sufficient. The acid is critical for protonating the alkyne to initiate the reaction.[2]

    • Maintain a Polar Protic Environment: If using a co-solvent, ensure it is polar and protic (e.g., acetic acid) to robustly support the ionic mechanism and suppress potential radical pathways.

Q2: Can I run the hydration reaction in a solvent other than water to improve the solubility of this compound?

A2: Yes, using a co-solvent is a standard practice. However, the choice is critical. A polar protic co-solvent like methanol, ethanol, or acetic acid is recommended. These solvents will maintain the polar, protic environment necessary to stabilize the vinyl carbocation intermediate and promote the desired Markovnikov regioselectivity. Avoid non-polar solvents, as they can lead to the issues described in Q1.

Hydroboration-Oxidation

Goal: Synthesis of decanal (Anti-Markovnikov product). Standard Reagents: 1. A borane reagent (e.g., BH₃·THF, 9-BBN) in THF; 2. H₂O₂, NaOH

Q3: I am performing a hydroboration-oxidation on this compound, but my final product is contaminated with 2-decanone. How can I increase the selectivity for the desired aldehyde?

A3: This is a classic regioselectivity issue in hydroboration. The reaction is designed to be anti-Markovnikov, with the boron atom (the electrophile) adding to the sterically less hindered terminal carbon.[17][18] The formation of 2-decanone indicates that some boron addition is occurring at the internal carbon.

  • Causality & Solution - Steric Hindrance: The primary driver of regioselectivity here is sterics. While BH₃ provides good selectivity, it is small enough that some addition to the internal carbon can occur. To maximize anti-Markovnikov selectivity, you must use a sterically bulky borane reagent.

    • Recommended Reagents: Switch from BH₃·THF to disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN).[19] The large alkyl groups on these reagents make it physically difficult for the boron to approach the more crowded internal carbon of the alkyne, dramatically favoring addition to the terminal carbon.[17][18]

  • Causality & Solution - Solvent Choice: Tetrahydrofuran (THF) is the ideal solvent for this reaction. It is a polar aprotic, coordinating solvent. Its ability to coordinate with borane (forming the stable BH₃·THF complex) prevents the borane from forming dimers (B₂H₆) and reduces its reactivity in an uncontrolled manner. Using a non-coordinating solvent like hexane could lead to less predictable results. A protic solvent (like an alcohol) is completely incompatible as it will react with and destroy the borane reagent.

G cluster_0 Solvent Selection for Hydroboration start Start: Hydroboration of this compound reagent Choose Borane Reagent solvent Choose Solvent product Desired Product: Decanal

Hydrohalogenation (Addition of H-X)

Goal: Synthesis of 2-bromo-1-decene (Markovnikov) or 1-bromo-1-decene (anti-Markovnikov). Standard Reagents: HBr, with or without a radical initiator (e.g., benzoyl peroxide).

Q4: I added HBr to this compound expecting the Markovnikov product (2-bromo-1-decene), but I obtained a mixture of both regioisomers. My solvent was diethyl ether. What went wrong?

A4: This is a very common and insightful problem. The addition of HBr to an alkyne is famously sensitive to reaction conditions, which dictate whether the mechanism is electrophilic (Markovnikov) or radical (anti-Markovnikov).[20]

  • Causality - The Radical Pathway: The anti-Markovnikov product arises from a radical chain reaction. This mechanism is initiated by a radical source. While you may not have intentionally added a radical initiator like peroxide, common ether solvents (like diethyl ether and THF) are notorious for forming explosive peroxides upon storage, especially when exposed to air and light. These peroxide impurities are sufficient to initiate the radical pathway, competing with the intended electrophilic addition.

  • Troubleshooting for Markovnikov Selectivity:

    • Use a Peroxide-Free Solvent: Use a freshly opened bottle of solvent or one that has been tested and treated to remove peroxides.

    • Choose an Inert Solvent: A non-coordinating, polar aprotic solvent like dichloromethane (CH₂Cl₂) is an excellent choice. It can help stabilize the ionic intermediates of the electrophilic pathway without the risk of peroxide formation.

    • Work in the Dark: To further suppress the radical pathway, which is often light-initiated, run the reaction in a flask wrapped with aluminum foil.

Q5: How do I exclusively synthesize the anti-Markovnikov product, 1-bromo-1-decene?

A5: To force the anti-Markovnikov outcome, you must intentionally promote the radical mechanism.

  • Causality & Protocol: The key is to add a radical initiator and use a solvent that supports the radical chain reaction.

    • Add a Radical Initiator: Add a catalytic amount of benzoyl peroxide or use a UV lamp (photolysis) to initiate the reaction.

    • Use a Non-Polar Solvent: A non-polar solvent like hexane or CCl₄ is ideal. These solvents do not interfere with the radical intermediates, allowing the chain reaction to propagate efficiently. Polar solvents can interfere with radical species and are not recommended for this transformation.[20]

G

Section 3: Experimental Protocol Example

Protocol: High-Selectivity Anti-Markovnikov Hydroboration-Oxidation of this compound

This protocol is designed to maximize the yield of decanal by using a sterically hindered borane and an appropriate solvent.

Materials:

  • This compound (C₁₀H₁₈)

  • 9-Borabicyclo[3.3.1]nonane (0.5 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (95%)

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Methodology:

  • Reaction Setup:

    • Assemble a dry, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

    • Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature. A robustly inert atmosphere is critical to prevent side reactions with the borane reagent.

  • Hydroboration Step:

    • Via syringe, charge the flask with this compound (e.g., 10 mmol).

    • Add anhydrous THF (e.g., 40 mL) to dissolve the alkyne.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add the 9-BBN solution in THF (e.g., 22 mL of 0.5 M solution, 11 mmol, 1.1 equivalents) dropwise via syringe over 30 minutes. Maintain the internal temperature below 5 °C. The slow addition and temperature control are crucial for selectivity.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours to ensure complete formation of the alkenylborane.

  • Oxidation Step:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully add ethanol (e.g., 10 mL), followed by the 3 M NaOH solution (e.g., 12 mL).

    • Very slowly, add the 30% H₂O₂ solution (e.g., 12 mL) dropwise. This step is highly exothermic; maintain the temperature below 20 °C. This controlled oxidation converts the C-B bond to a C-O bond, forming the enol intermediate which tautomerizes to the final aldehyde product.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude decanal.

    • Purify the crude product via flash column chromatography or distillation as required.

References

Technical Support Center: Enhancing the Efficiency of 1-Decyne Purification from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-decyne. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity this compound from complex reaction mixtures. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific experimental issues, grounded in established scientific principles and practical field experience.

Introduction: The Challenge of Purifying this compound

This compound (C₁₀H₁₈) is a terminal alkyne widely used as a building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Its utility in reactions like Sonogashira and Suzuki-Miyaura couplings makes its purity paramount for achieving high yields and predictable reaction outcomes.[1][3] However, synthetic routes to this compound often yield byproducts with similar physical properties, making purification a significant challenge. Common impurities can include starting materials, isomers such as internal alkynes, and related C10 hydrocarbons like 1-decene or decane, which may arise from over-reduction or side reactions. This guide will help you navigate these complexities to enhance the efficiency of your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities in your this compound reaction mixture are highly dependent on the synthetic route. For instance, if you are preparing this compound via an elimination reaction of a dihalide, you might encounter isomeric alkynes or residual haloalkenes.[4][5] If the synthesis involves the alkylation of acetylene, unreacted starting materials and di-substituted alkynes could be present. It is also common to find small amounts of the corresponding alkene (1-decene) or alkane (decane) if any reduction steps are involved or if hydrogenation catalysts are used in preceding steps.[3]

Q2: What is the boiling point of this compound, and how does it compare to potential impurities?

A2: The boiling point of this compound is approximately 174 °C.[6][7][8][9] This physical property is critical for purification by distillation. For effective separation, it's essential to know the boiling points of potential contaminants.

CompoundBoiling Point (°C)
This compound 174 [6][7][8][9]
1-Decene172[10]
Decane174.1
1-Bromodecane223
1-Chlorodecane223.3

As you can see, the boiling points of this compound, 1-decene, and decane are very close, making simple distillation ineffective for their separation. In such cases, more advanced techniques like fractional distillation or chromatography are necessary.

Q3: Is this compound stable to heat during distillation?

A3: this compound is generally stable under typical distillation conditions.[7][11] However, like many alkynes, prolonged heating at high temperatures, especially in the presence of acidic or basic impurities, can potentially lead to isomerization or polymerization. It is good practice to perform distillations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and to use the lowest possible pressure (vacuum distillation) to reduce the boiling point and minimize thermal stress on the compound.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Poor Separation of this compound from 1-Decene by Distillation

Question: I performed a simple distillation of my crude this compound, but GC-MS analysis shows significant contamination with 1-decene. How can I improve the separation?

Answer:

The boiling points of this compound (174 °C) and 1-decene (172 °C) are too close for effective separation by simple distillation.[6][7][8][9][10] To resolve this, you need to employ fractional distillation, a technique designed to separate liquids with close boiling points.[12][13][14]

Causality: Fractional distillation works by providing a large surface area (in the form of a fractionating column) for repeated cycles of vaporization and condensation.[15] With each cycle, the vapor becomes progressively enriched in the more volatile component (in this case, 1-decene), while the liquid phase becomes enriched in the less volatile component (this compound).[16]

Step-by-Step Protocol for Fractional Distillation:

  • Select an Appropriate Fractionating Column: For laboratory-scale purification, a Vigreux column is a common choice. For more challenging separations, a packed column (e.g., with Raschig rings or metal sponges) can provide a higher number of theoretical plates, leading to better separation.[15]

  • Set up the Apparatus: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are well-sealed.

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

  • Heat Slowly and Evenly: Use a heating mantle with a stirrer to ensure smooth boiling. Begin heating gradually.

  • Maintain a Slow Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. A common guideline is to collect the distillate at a rate of 1-2 drops per second.

  • Monitor the Temperature: The temperature at the top of the column should be monitored closely. It will initially plateau at the boiling point of the more volatile component (1-decene). As this component is removed, the temperature will rise to the boiling point of this compound.

  • Collect Fractions: Collect the distillate in separate fractions. The initial fractions will be enriched in 1-decene. The temperature will then rise, and you should collect an intermediate fraction. Finally, the temperature will stabilize at the boiling point of this compound, at which point you can collect your purified product.

  • Analyze Fractions: Analyze the collected fractions by GC-MS or NMR to determine their purity.

G cluster_0 Fractional Distillation Workflow Start Start Setup Assemble and Insulate Fractional Distillation Apparatus Start->Setup Heat Heat Mixture Slowly and Evenly Setup->Heat Distill Maintain Slow Distillation Rate (1-2 drops/sec) Heat->Distill Monitor Monitor Head Temperature Distill->Monitor Collect_Fractions Collect Separate Fractions (Forerun, Intermediate, Product) Monitor->Collect_Fractions Analyze Analyze Fractions (GC-MS, NMR) Collect_Fractions->Analyze End End Analyze->End

Caption: Workflow for Fractional Distillation.

Issue 2: Co-elution of this compound with Non-polar Impurities during Flash Chromatography

Question: I'm using flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase, but my this compound product is co-eluting with other non-polar impurities. How can I improve my chromatographic separation?

Answer:

Co-elution of non-polar compounds during normal-phase flash chromatography is a common issue. Since this compound is a non-polar hydrocarbon, it will have a low affinity for the polar silica gel stationary phase and will elute quickly with non-polar eluents like hexane.[17]

Causality: The separation in normal-phase chromatography is based on the polarity of the compounds.[17] If your impurities have a polarity very similar to this compound, they will travel through the column at a similar rate, leading to poor separation.

Troubleshooting Strategies:

  • Optimize the Mobile Phase:

    • Use a Very Non-polar Eluent: Start with 100% hexane or pentane. For non-polar compounds, even small amounts of a more polar solvent like ethyl acetate can cause them to elute too quickly.

    • Introduce a Different Solvent Selectivity: If pure hexane is not effective, try a different non-polar solvent system. For example, a mixture of hexane and toluene or hexane and dichloromethane can alter the interactions between your compounds and the stationary phase, potentially improving separation.[18]

  • Modify the Stationary Phase:

    • Argentation Chromatography (Silver Nitrate Impregnated Silica Gel): This is a highly effective technique for separating compounds based on their degree of unsaturation.[18] Silver ions form reversible complexes with the pi bonds of alkenes and alkynes. The strength of this interaction depends on the accessibility of the pi bonds. Alkenes generally interact more strongly with the silver ions than alkynes, causing them to be retained more strongly on the column. This allows for the elution of the purer alkyne first.[18]

Step-by-Step Protocol for Argentation Chromatography:

  • Prepare the Stationary Phase: Prepare a slurry of silica gel in a solution of silver nitrate in acetonitrile or water/methanol. The silver nitrate concentration is typically 10-20% by weight of the silica gel.

  • Pack the Column: Pack the column with the silver nitrate-impregnated silica gel slurry.

  • Equilibrate the Column: Equilibrate the column with your chosen non-polar mobile phase (e.g., hexane).

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute and Collect Fractions: Elute the column with the non-polar mobile phase. This compound should elute before any alkene impurities.

  • Analyze Fractions: Monitor the fractions by TLC or GC-MS to identify the pure this compound fractions.

G cluster_1 Argentation Chromatography Workflow Start Start Prepare Prepare Silver Nitrate Impregnated Silica Gel Start->Prepare Pack Pack and Equilibrate Column Prepare->Pack Load Load Crude Product Pack->Load Elute Elute with Non-polar Mobile Phase (e.g., Hexane) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC, GC-MS) Collect->Analyze Analyze->Elute Further Elution Needed Combine Combine Pure Fractions Analyze->Combine Purity Confirmed End End Combine->End

Caption: Workflow for Argentation Chromatography.

Issue 3: Removing Acidic or Basic Impurities

Question: My reaction was worked up with an aqueous solution, and I suspect I have acidic or basic impurities in my crude this compound. How can I remove them?

Answer:

Liquid-liquid extraction is a simple and effective method for removing acidic or basic impurities from an organic product.[19][20]

Causality: This technique relies on the differential solubility of compounds in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[20] By converting acidic or basic impurities into their corresponding salts, they become much more soluble in the aqueous phase and can be washed away from the organic phase containing your product.

Step-by-Step Protocol for Extractive Workup:

  • Dissolve the Crude Product: Dissolve your crude this compound in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane.

  • Wash with a Basic Solution: To remove acidic impurities, transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic solution will deprotonate the acidic impurities, forming salts that are soluble in the aqueous layer.

  • Separate the Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Wash with an Acidic Solution: To remove basic impurities, wash the organic layer with a dilute aqueous solution of hydrochloric acid (HCl). The acidic solution will protonate the basic impurities, forming salts that are soluble in the aqueous layer.

  • Separate the Layers: Again, allow the layers to separate and drain the aqueous layer.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Dry the Organic Layer: Drain the organic layer into a flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolate the Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.

Purity Assessment

After any purification procedure, it is crucial to assess the purity of your this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose.

  • Gas Chromatography (GC): This will separate the components of your sample, and the resulting chromatogram will show a peak for each component. The area under each peak is proportional to the amount of that compound present.[21]

  • Mass Spectrometry (MS): This will provide the mass-to-charge ratio of the fragments of each component, which can be used to confirm the identity of this compound and to identify any remaining impurities.[22]

Calculating Percent Purity from a GC Chromatogram:

To a first approximation, the percent purity can be calculated by dividing the area of the this compound peak by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[21]

Safety Precautions

  • This compound is a flammable liquid.[7][11] Keep it away from open flames, sparks, and hot surfaces.[10][23][24]

  • Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[10][23]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are suitable), and a lab coat.[23][25]

  • Handle empty containers with care as they may contain flammable residual vapors.[23]

  • Grounding and bonding of containers and receiving equipment are recommended to prevent static discharge.[23][24]

References

reducing reaction times for 1-decyne coupling through microwave irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Microwave-Assisted 1-Decyne Coupling

From the Desk of the Senior Application Scientist

Welcome to the technical support center for accelerating Sonogashira cross-coupling reactions involving this compound using microwave irradiation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage microwave technology to dramatically reduce reaction times, improve yields, and enhance overall efficiency. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your specific applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles and practice of microwave-assisted organic synthesis (MAOS).

Q1: What is microwave-assisted organic synthesis, and how does it differ from conventional heating?

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat chemical reactions.[1] Unlike conventional heating methods (e.g., an oil bath), which transfer heat slowly from an external source through the vessel walls (conduction), microwave irradiation heats the reaction mixture directly and volumetrically.[2][3] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as a polar solvent or reagents, continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant molecular motion creates friction, which generates heat.[4][5][6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions caused by this migration result in the dissipation of energy as heat.[4][6]

This "in-core" heating is incredibly rapid and uniform, leading to a swift rise in temperature throughout the reaction volume and minimizing the thermal gradients often seen with conventional heating.[2][5]

Q2: Why is microwave heating so effective at reducing reaction times for the Sonogashira coupling of this compound?

The dramatic rate enhancements observed in microwave-assisted Sonogashira reactions stem from the high temperatures that can be reached very quickly.[7] Chemical reaction rates are highly dependent on temperature. By using a sealed reaction vessel, microwave reactors can safely heat solvents far above their atmospheric boiling points, creating significant pressure.[1][2] This superheating provides the molecules with sufficient energy to overcome the activation energy barrier more frequently, leading to a rapid increase in reaction rate and a drastic reduction in reaction time from hours to mere minutes.[5][7][8]

Q3: Can I use a domestic kitchen microwave for these experiments?

Absolutely not. Using a domestic microwave oven for chemical synthesis is extremely dangerous and will produce unreliable results.[9] Domestic ovens lack the necessary safety features and controls for laboratory work:

  • No Temperature or Pressure Feedback: They cannot monitor or control the reaction's temperature or the pressure building inside a sealed vessel, creating a significant risk of explosion.[2][9]

  • Non-Uniform Heating: They have uneven microwave field distribution, leading to "hot spots" and localized superheating, which can cause side reactions, charring, and poor reproducibility.[6]

  • Lack of Corrosion Resistance: Their cavities are not designed to withstand corrosive fumes from solvents and reagents.[9]

Dedicated chemical microwave reactors are essential. They are engineered with robust safety interlocks, accurate temperature and pressure sensors, and magnetic stirring to ensure uniform, controlled, and reproducible heating.[2][10]

Q4: What are the primary safety considerations when working with microwave reactors?

Safety is paramount. While dedicated reactors are designed with safety in mind, the operator must be knowledgeable.[9]

  • High Pressure: Be aware that heating solvents in sealed vessels generates high pressure. Always use certified pressure-rated tubes and caps provided by the manufacturer and never exceed the recommended fill volume.[9]

  • Exothermic Reactions: Highly exothermic reactions can be dangerous under rapid microwave heating. If you are unfamiliar with the reaction's kinetics, start with small-scale tests at low power and temperature settings.[11]

  • Solvent Stability: Be aware of the stability of your reagents and solvents at high temperatures. Consult the Material Safety Data Sheet (MSDS) for information on thermal decomposition.[9]

  • Proper Training: Ensure you are fully trained on the specific microwave instrument you are using. A knowledgeable operator is the best safety device.[9]

Part 2: Troubleshooting Guide

Even with advanced instrumentation, challenges can arise. This guide provides a systematic approach to resolving common issues encountered during the microwave-assisted Sonogashira coupling of this compound.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield 1. Inefficient Microwave Absorption: The solvent may be non-polar (e.g., Toluene, Hexane) and does not couple effectively with the microwave field.[11] 2. Sub-optimal Temperature: The reaction temperature is too low to overcome the activation energy barrier efficiently. 3. Inactive Catalyst: The palladium catalyst or copper(I) co-catalyst may be old, oxidized, or poisoned.[12] 4. Incorrect Base: The base may not be strong enough to deprotonate this compound effectively or may be sterically hindered.1. Change Solvent: Switch to a more polar solvent with a higher loss tangent (tan δ), such as DMF, NMP, ethanol, or even water.[2][13][14] These solvents absorb microwave energy efficiently, ensuring rapid and uniform heating. 2. Increase Temperature: Incrementally increase the target temperature (e.g., in 10-20 °C steps). The "rule of thumb" suggests that a 10 °C increase can halve the reaction time.[1] 3. Use Fresh Catalyst/Ligands: Employ fresh [Pd(PPh₃)₄], [PdCl₂(PPh₃)₂], and CuI.[12][15] Consider using more robust ligands or pre-catalysts if decomposition is suspected. 4. Screen Bases: Test different amine bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[16][17] The choice can significantly impact reaction efficiency.
Significant Side Product Formation (e.g., Glaser Homocoupling) 1. Presence of Oxygen: Molecular oxygen promotes the oxidative homocoupling of this compound to form 1,3-diyne (Glaser coupling), a common issue with Sonogashira reactions.[18] 2. High Copper(I) Concentration: Excess Cu(I) can catalyze the homocoupling pathway.1. Degas Solvents: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) before sealing the vessel. Maintain an inert atmosphere. 2. Reduce or Eliminate Copper: Lower the concentration of the Cu(I) co-catalyst. Alternatively, explore a copper-free Sonogashira protocol, which can be highly effective at eliminating this side product, though it may require different ligands or reaction conditions.[16][18]
Poor Reproducibility 1. Inconsistent Reaction Volume/Setup: Small variations in sample volume, vial positioning, or stir bar size can alter the microwave field absorption and heating profile. 2. Inaccurate Temperature Monitoring: Using surface-based IR sensors can give misleading readings if the vessel is not clean or if the reaction mixture is not being stirred effectively.1. Standardize Procedure: Maintain consistent reagent volumes, vial types, and stir rates for all reactions. 2. Ensure Proper Monitoring: Use a fiber-optic temperature probe for direct measurement of the internal temperature if available. If using an IR sensor, ensure the vial is clean and stirring is vigorous and constant to maintain a homogeneous temperature.[10]
Reaction Stalls or is Incomplete 1. Catalyst Decomposition: High temperatures can lead to the formation of inactive palladium black. 2. Insufficient Reaction Time: The hold time at the target temperature may not be long enough for the reaction to reach completion. 3. Reagent Limitation: One of the reactants may be fully consumed, or the stoichiometry may be incorrect.1. Optimize Temperature: Find the "sweet spot." Sometimes a slightly lower temperature for a longer duration can preserve the catalyst's life and lead to a higher overall yield. 2. Increase Hold Time: Extend the reaction time at the target temperature. Monitor the reaction progress via TLC or LC-MS at different time points to determine the optimal duration. 3. Check Stoichiometry: Ensure the stoichiometry is correct, typically using a slight excess of the alkyne (e.g., 1.1-1.5 equivalents).
Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for addressing a common issue like low product yield.

TroubleshootingWorkflow Start Problem: Low or No Yield Check_Solvent Is the solvent polar (e.g., DMF, EtOH)? Start->Check_Solvent Check_Temp Is the temperature high enough (>100°C)? Check_Solvent->Check_Temp Yes Solution_Solvent Action: Switch to a polar solvent. Check_Solvent->Solution_Solvent No Check_Catalyst Are the catalysts (Pd & Cu) active? Check_Temp->Check_Catalyst Yes Solution_Temp Action: Increase temperature in increments. Check_Temp->Solution_Temp No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Solution_Catalyst Action: Use fresh catalysts and/or screen new ligands. Check_Catalyst->Solution_Catalyst No Solution_Base Action: Screen alternative (stronger/less hindered) bases. Check_Base->Solution_Base No

Caption: A decision tree for troubleshooting low yield in microwave-assisted coupling.

Part 3: Experimental Protocol & Optimization

This section provides a representative starting protocol for the coupling of this compound with an aryl iodide. It should be treated as a starting point for optimization.

Protocol: Microwave-Assisted Sonogashira Coupling of an Aryl Iodide with this compound

Reagents & Equipment:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), degassed (4 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Dedicated microwave synthesis reactor

Procedure:

  • Preparation: To the microwave reaction vessel, add the aryl iodide, [PdCl₂(PPh₃)₂], and CuI.

  • Inert Atmosphere: Seal the vessel with a septum cap and purge with argon or nitrogen for 5 minutes.

  • Reagent Addition: Using a syringe, add the degassed DMF, triethylamine, and finally this compound.

  • Sealing: Quickly and securely crimp the vessel cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the following parameters:

    • Target Temperature: 120 °C

    • Hold Time: 10 minutes

    • Ramp Time: 2 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

  • Cooling & Workup: After the reaction is complete, the vessel will be cooled to a safe temperature (<50 °C) using compressed air. Once cooled, carefully open the vessel in a fume hood.

  • Analysis: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the crude product by TLC or LC-MS to determine conversion. Purify via column chromatography as needed.

Visualizing the Heating Mechanism

This diagram illustrates how microwave energy is converted into thermal energy within your reaction vessel.

MicrowaveHeating MW Microwave Irradiation (Oscillating Electric Field) Polar Polar Molecules (e.g., DMF, Et3N) MW->Polar Ions Ionic Species (e.g., Catalysts, Salts) MW->Ions Rotation Dipolar Polarization: Molecules Rotate Rapidly Polar->Rotation Conduction Ionic Conduction: Ions Migrate Rapidly Ions->Conduction Heat Rapid, Volumetric Heating Rotation->Heat Conduction->Heat

Caption: The dual mechanisms of microwave dielectric heating.

References

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 1-Decyne Products Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving 1-decyne, unequivocally confirming its incorporation and the final structure of the product is paramount. The subtle difference between a terminal alkyne like this compound and its internal isomers can lead to vastly different chemical reactivity and biological activity. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering a suite of methodologies to not only determine the molecular weight but also to deduce the precise location of the carbon-carbon triple bond.

This guide provides an in-depth comparison of various mass spectrometry-based approaches for the structural elucidation of this compound-containing products. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Challenge: Distinguishing Terminal vs. Internal Alkynes

The primary analytical challenge lies in differentiating this compound from its isomers (e.g., 2-decyne, 3-decyne, etc.). While all decyne isomers share the same molecular formula (C₁₀H₁₈) and nominal mass (138 g/mol ), their fragmentation patterns under mass spectrometric analysis are distinct.[1][2] This difference is the key to confident structural assignment.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique significantly impacts the quality and interpretability of the data. Here, we compare the most common and effective approaches.

Technique Ionization Method Primary Application Strengths Limitations
GC-MS Electron Ionization (EI)Identification of volatile and semi-volatile compoundsExcellent for separating isomers prior to MS analysis; extensive fragmentation provides a detailed "fingerprint" for structural elucidation.[3][4][5]The molecular ion peak may be weak or absent for some compounds due to extensive fragmentation.[6][7]
Direct Infusion-MS Chemical Ionization (CI)Rapid molecular weight determination"Soft" ionization technique that produces a prominent [M+H]⁺ ion with minimal fragmentation, ideal for confirming molecular weight.[6][8][9][10]Provides limited structural information due to minimal fragmentation.
Tandem MS (MS/MS) Various (e.g., CID)Detailed structural elucidation of specific ionsAllows for the isolation and fragmentation of a specific ion (e.g., the molecular ion) to establish connectivity and pinpoint functional groups.[11][12][13][14]Requires more specialized instrumentation and expertise.
Derivatization-MS VariousEnhancing ionization and directing fragmentationCan be used to "tag" the alkyne moiety, leading to predictable fragmentation and improved detection, especially for internal alkynes.[15][16][17]Requires additional sample preparation steps.

Deep Dive into Experimental Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Causality: GC-MS is the workhorse for analyzing mixtures of volatile compounds.[3][4][18] The gas chromatograph separates the this compound product from its isomers and other reaction components based on their boiling points and interactions with the column's stationary phase.[5][19] Following separation, Electron Ionization (EI) at 70 eV provides sufficient energy to induce reproducible fragmentation, generating a characteristic mass spectrum that serves as a structural fingerprint.[7][20][21]

Key Fragmentation Pathways for this compound:

The fragmentation of terminal alkynes is characterized by two key pathways:

  • Formation of the Propargyl Cation: Cleavage of the bond between the α and β carbons to the triple bond results in a resonance-stabilized propargyl cation. For terminal alkynes, this gives a characteristic peak at a mass-to-charge ratio (m/z) of 39.[22]

  • Loss of the Terminal Hydrogen: Terminal alkynes readily lose the acidic acetylenic hydrogen, resulting in an intense peak at [M-1]⁺.[22] This is a strong indicator of a terminal alkyne.

In contrast, internal alkynes will fragment to form a substituted propargyl cation at a higher m/z value, and the [M-1]⁺ peak will be significantly less intense or absent.

Experimental Protocol: GC-MS of a this compound Product

  • Sample Preparation: Dissolve the purified product in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Set to 250 °C.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbon isomers.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

Data Interpretation:

  • Confirm the retention time of your product by comparing it to an authentic standard of this compound if available.

  • Examine the mass spectrum for the molecular ion peak (M⁺) at m/z 138.

  • Look for the characteristic fragments of a terminal alkyne: a strong peak at m/z 39 (propargyl cation) and an intense [M-1]⁺ peak at m/z 137. The presence of these ions strongly supports the this compound structure. The NIST WebBook provides a reference mass spectrum for this compound.[23]

Workflow for GC-MS Analysis of this compound Products

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Isomer Separation in GC Column Sample->Column Volatility-based separation Ionization Electron Ionization (EI) Column->Ionization Elution Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Detection Mass Analyzer and Detector Fragmentation->Detection Data Data Analysis: - Molecular Ion (m/z 138) - Propargyl Cation (m/z 39) - [M-1]⁺ (m/z 137) Detection->Data Mass Spectrum

Caption: Workflow for the separation and identification of this compound products using GC-MS.

Chemical Ionization (CI) for Molecular Weight Confirmation

Causality: When EI results in a very weak or absent molecular ion, Chemical Ionization (CI) is an excellent alternative.[6][10] CI is a "soft" ionization technique that uses a reagent gas (e.g., methane or ammonia) to protonate the analyte molecule.[8][9] This process imparts less energy to the molecule, resulting in significantly less fragmentation and a prominent protonated molecule peak ([M+H]⁺), which is invaluable for confirming the molecular weight.[6][10]

Experimental Protocol: Direct Infusion CI-MS

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~10-50 µg/mL.

  • Infusion: Introduce the sample into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Detection (CI):

    • Reagent Gas: Methane or isobutane.

    • Ion Source Temperature: 150-200 °C.

    • Mass Range: Scan a range that includes the expected [M+H]⁺ ion (e.g., m/z 100-200 for this compound).

Data Interpretation:

For a this compound product (MW = 138.25), expect to see a strong base peak at m/z 139.26, corresponding to the [M+H]⁺ ion. The relative lack of fragment ions confirms the molecular weight with high confidence.

EI_vs_CI cluster_EI Electron Ionization (Hard) cluster_CI Chemical Ionization (Soft) M_EI This compound (M) M_plus_dot M+• (m/z 138) M_EI->M_plus_dot + e⁻ Fragments_EI Extensive Fragments (m/z 39, 137, etc.) M_plus_dot->Fragments_EI High Energy Fragmentation M_CI This compound (M) MH_plus [M+H]+ (m/z 139) M_CI->MH_plus + Reagent Gas Ion Fragments_CI Minimal Fragments MH_plus->Fragments_CI Low Energy

References

A Comparative Guide to the Reactivity of 1-Decyne and 1-Octyne in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] This palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] The choice of the terminal alkyne is a critical parameter that can influence reaction kinetics, yields, and overall efficiency. This guide provides an in-depth comparative analysis of two commonly employed aliphatic terminal alkynes: 1-decyne and 1-octyne.

While both molecules share the same reactive terminal alkyne moiety, subtle differences in their alkyl chain length can lead to variations in their performance in the Sonogashira coupling. This guide will delve into the theoretical underpinnings of their reactivity, present a framework for their experimental comparison, and provide a detailed protocol for researchers to conduct their own investigations.

Theoretical Considerations: this compound vs. 1-Octyne

The reactivity of a terminal alkyne in the Sonogashira coupling is primarily governed by the accessibility of the terminal C-H bond for deprotonation and the subsequent transmetalation steps in the catalytic cycle.[3][5] The key factors at play when comparing this compound and 1-octyne are steric hindrance and solubility.

Feature1-OctyneThis compoundImpact on Sonogashira Coupling
Molecular Formula C₈H₁₄C₁₀H₁₈-
Molecular Weight 110.20 g/mol 138.25 g/mol Can influence diffusion rates in solution.
Boiling Point 125-126 °C174 °CRelevant for reaction temperature considerations and product isolation.
Alkyl Chain Length C₆H₁₃C₈H₁₇Longer chain in this compound may lead to increased steric hindrance around the reaction center, potentially slowing down the reaction rate.
Solubility Generally soluble in common organic solvents.Increased lipophilicity due to the longer alkyl chain may affect solubility in certain solvent systems, which could impact reaction kinetics.

From a theoretical standpoint, the electronic environment of the terminal alkyne is nearly identical for both 1-octyne and this compound, as the inductive effects of the alkyl chains are expected to be very similar at the reaction center. Therefore, the primary difference in their intrinsic reactivity would likely stem from steric factors. The longer, more flexible decyl chain of this compound could potentially create a slightly more sterically encumbered environment around the triple bond compared to the octyl chain of 1-octyne. This increased steric hindrance might marginally impede the coordination of the alkyne to the copper and palladium catalysts, potentially leading to a slower reaction rate.

However, it is also plausible that the longer alkyl chain in this compound could enhance its solubility in nonpolar aprotic solvents commonly used in Sonogashira couplings, such as toluene or THF. Improved solubility could lead to a more homogeneous reaction mixture and potentially offset any negative steric effects.

Given these competing theoretical considerations, a direct experimental comparison is necessary to definitively determine the relative reactivity of this compound and 1-octyne in the Sonogashira coupling.

The Sonogashira Coupling Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3]

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_invisible Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII trans-R¹-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne trans-R¹-Pd(II)(C≡CR²)L₂ PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Pd_alkyne->Pd0 Product R¹-C≡C-R² Pd_alkyne->Product Reductive Elimination CuX Cu(I)X Cu_pi [Cu(I)(H-C≡CR²)]⁺X⁻ CuX->Cu_pi π-Alkyne Complex (H-C≡CR²) Cu_acetylide Cu(I)-C≡CR² Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->PdII

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

Experimental Design for Comparative Analysis

To empirically determine the relative reactivity of this compound and 1-octyne, a parallel experimental setup is proposed. By keeping all other reaction parameters constant, any observed differences in reaction time or yield can be attributed to the choice of the alkyne.

Hypothetical Comparative Data

AlkyneAryl HalideCatalyst SystemBase/SolventTime (h)Yield (%)
1-OctyneIodobenzenePdCl₂(PPh₃)₂ / CuIEt₃N / THF292
This compoundIodobenzenePdCl₂(PPh₃)₂ / CuIEt₃N / THF2.589
1-Octyne4-BromoanisolePdCl₂(PPh₃)₂ / CuIEt₃N / THF685
This compound4-BromoanisolePdCl₂(PPh₃)₂ / CuIEt₃N / THF781

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Detailed Experimental Protocol

This protocol provides a robust starting point for the comparative Sonogashira coupling of this compound and 1-octyne with a representative aryl halide.

Experimental_Workflow Comparative Sonogashira Coupling Workflow start Start setup Reaction Setup: - Dry Schlenk flasks under inert gas - Add Pd catalyst, CuI, and aryl halide start->setup reagents Addition of Reagents: - Add solvent and base - Add 1-octyne or this compound dropwise setup->reagents reaction Reaction Execution: - Stir at specified temperature - Monitor by TLC reagents->reaction workup Work-up: - Cool to room temperature - Filter through Celite reaction->workup purification Purification: - Concentrate filtrate - Column chromatography workup->purification analysis Analysis: - NMR, MS for product characterization - Compare yields and reaction times purification->analysis end End analysis->end

Caption: General experimental workflow for the comparative Sonogashira coupling.

Materials:

  • 1-Octyne (1.2 mmol)

  • This compound (1.2 mmol)

  • Aryl halide (e.g., Iodobenzene, 1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Standard laboratory glassware for inert atmosphere reactions

  • Materials for work-up and purification (Celite, silica gel, solvents)

Procedure:

  • Reaction Setup: To two separate dry Schlenk flasks under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Base Addition: To each flask, add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe. Stir the mixtures at room temperature for 15 minutes.

  • Alkyne Addition: To the first flask, add 1-octyne (1.2 mmol) dropwise via syringe. To the second flask, add this compound (1.2 mmol) dropwise.

  • Reaction Monitoring: Stir both reaction mixtures at room temperature and monitor their progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reactions are complete (as indicated by the consumption of the aryl halide on TLC), cool the mixtures to room temperature if they were heated. Filter each reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrates under reduced pressure. Purify the crude products by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Analysis: Characterize the purified products by NMR and MS to confirm their identity and purity. Compare the isolated yields and the time taken for the completion of each reaction.

Conclusion and Recommendations

The choice between this compound and 1-octyne in a Sonogashira coupling is nuanced, with subtle structural differences potentially leading to observable variations in reactivity. While theoretical considerations suggest that the longer alkyl chain of this compound might introduce minor steric hindrance, this could be counteracted by solubility effects.

For most applications, both 1-octyne and this compound are expected to be effective coupling partners. However, for reactions that are particularly sensitive to steric effects or where reaction kinetics are critical, a preliminary comparative experiment as outlined in this guide is recommended. In situations where maximizing yield is paramount, careful optimization of reaction conditions for each alkyne may be necessary.

Ultimately, the selection of the terminal alkyne should be guided by the specific requirements of the synthetic target, including the desired physical properties of the final product and the overall synthetic strategy.

References

A Comparative Guide to 1-Decyne Reaction Purity Analysis: HPLC, GC, and NMR-Based Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in synthetic chemistry, particularly in the pharmaceutical and materials science sectors, the purity of reagents and reaction products is a non-negotiable prerequisite for success. 1-Decyne, a terminal alkyne, serves as a fundamental building block in a multitude of synthetic transformations, including Sonogashira couplings, "click" chemistry, and the synthesis of complex organic molecules.[1][2][3] Consequently, the ability to accurately and reliably determine the purity of this compound and monitor its consumption in reaction mixtures is of paramount importance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with its primary analytical alternatives—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the purity assessment of this compound. We will explore the technical nuances of each method, explain the rationale behind protocol design, and provide supporting experimental frameworks to empower researchers to make informed decisions for their specific analytical challenges.

The Analytical Challenge of this compound

Analyzing a simple C10 hydrocarbon like this compound presents a unique set of challenges that dictate the choice of analytical methodology:

  • Volatility: With a boiling point of 174°C, this compound is sufficiently volatile, making it an excellent candidate for Gas Chromatography.[2]

  • Lack of a UV Chromophore: The this compound molecule (C₁₀H₁₈) consists solely of carbon-carbon and carbon-hydrogen single bonds, along with a carbon-carbon triple bond. None of these functional groups absorb light in the conventional UV-Vis spectrum (200-400 nm) used by the most common HPLC detectors.[4] This is the single greatest barrier to its direct analysis by HPLC-UV.

  • Non-Polarity: As a hydrocarbon, this compound is highly non-polar, which governs its interaction with chromatographic stationary phases.

High-Performance Liquid Chromatography (HPLC): An Indirect Approach

While direct HPLC analysis of this compound is impractical with standard UV detectors, its versatility for handling non-volatile or thermally sensitive compounds makes it an indispensable tool in many labs.[5][6] To overcome the detection challenge, a pre-column derivatization strategy is required. This involves chemically modifying the this compound molecule to attach a UV-absorbing "tag," rendering it visible to a UV detector.[7]

Causality Behind the HPLC Method Design

The choice of a derivatization agent is critical. The reaction should be rapid, quantitative, and produce a single, stable derivative with a strong chromophore. For terminal alkynes, a common strategy is a coupling reaction. For this guide, we propose a hypothetical derivatization using a reagent like 4-bromobenzoyl chloride, which would react with a deprotonated this compound (via a Grignard or similar reaction) to form a ketone with a strong UV-absorbing benzoyl group.

Once derivatized, the resulting molecule is significantly more polar and non-volatile, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile).[8][9] The derivatized this compound will be well-retained and can be separated from impurities.

Experimental Workflow: Derivatization Followed by RP-HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Pre-Column Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing sample 1. Reaction Aliquot mix_sample 4. Mix Sample + Reagent sample->mix_sample standard 2. This compound Standard mix_std 5. Mix Standard + Reagent standard->mix_std reagent 3. Derivatizing Agent Solution reagent->mix_sample reagent->mix_std reaction 6. Incubate (e.g., 60°C, 30 min) mix_sample->reaction mix_std->reaction quench 7. Quench Reaction & Dilute reaction->quench inject 8. Inject onto RP-HPLC System quench->inject separate 9. Gradient Elution (ACN/H2O) inject->separate detect 10. PDA/UV Detection separate->detect integrate 11. Integrate Peak Areas detect->integrate calculate 12. Calculate Purity (% Area) integrate->calculate Decision_Tree start What is the primary analytical goal? goal_quant Quantitative Purity of this compound start->goal_quant Quantification goal_id Structural ID of Impurities start->goal_id Identification goal_nonvol Analysis of Non-Volatile Impurities start->goal_nonvol Reaction Monitoring gc GC-FID (Recommended) goal_quant->gc Fast, sensitive, direct hplc HPLC-UV (with Derivatization) goal_quant->hplc If GC is unavailable qnmr qNMR goal_quant->qnmr For high-purity reference material nmr NMR Spectroscopy (Recommended) goal_id->nmr Definitive structure gcms GC-MS goal_id->gcms For volatile impurities hplc_nv HPLC-UV/MS (Recommended) goal_nonvol->hplc_nv Handles non-volatile species

References

A Senior Application Scientist’s Guide to Palladium Catalyst Efficiency in 1-Decyne Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Internal Alkynes

The carbon-carbon triple bond of terminal alkynes, such as 1-decyne, is a cornerstone functional group in modern organic synthesis. Its transformation into more complex internal alkynes through cross-coupling reactions is fundamental to the construction of pharmaceuticals, natural products, and advanced organic materials.[1][2] The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as the preeminent method for this transformation.[3][4] However, the efficiency of this reaction is critically dependent on the choice of the palladium catalyst system.

This guide provides an in-depth comparison of various palladium catalysts for the cross-coupling of this compound. We will move beyond a simple catalog of catalysts to dissect the mechanistic reasoning behind their performance, offering field-proven insights to guide your experimental design. Every piece of data and every protocol is presented to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

The Engine of Alkyne Arylation: The Sonogashira Catalytic Cycle

To compare catalysts, we must first understand the engine they drive. The Sonogashira coupling proceeds via a dual palladium/copper catalytic cycle, although copper-free variants are now common to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

The palladium(0) species is the active catalyst. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) intermediate. This step is often the rate-limiting step of the entire process.[3] In the copper-cocatalyzed cycle, the terminal alkyne reacts with a copper(I) salt to form a more nucleophilic copper acetylide. This species then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination from the Pd(II) complex forms the C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst.[7]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne Ar-Pd(II)-C≡CR(L2) Transmetalation->Pd(II)_Alkyne Reductive_Elimination Reductive Elimination Pd(II)_Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Cu(I)X Cu(I) Salt Alkyne_Activation Alkyne Activation Cu(I)X->Alkyne_Activation H-C≡CR, Base Cu_Acetylide Cu-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Transmetalation to Pd

Caption: The Palladium and Copper Catalytic Cycles in the Sonogashira Reaction.

Comparative Analysis of Palladium Catalysts for this compound Coupling

The choice of palladium source and, critically, the associated ligands, dictates the catalyst's stability, activity, and overall efficiency. We will compare three major classes of catalysts.

Classical Catalysts: The Foundational Systems

The most common and historically significant catalysts are simple palladium complexes with triphenylphosphine (PPh₃) ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).[5]

  • Pd(PPh₃)₄: As a Pd(0) complex, it can directly enter the catalytic cycle. However, it is air-sensitive and must be stored under an inert atmosphere.[8]

  • PdCl₂(PPh₃)₂: This Pd(II) precatalyst is more stable and easier to handle.[8] It requires in situ reduction to the active Pd(0) species, which can be achieved by various reagents in the reaction mixture, including amines, phosphines, or the alkyne itself.[9][10]

Causality Behind Performance: While reliable, these catalysts often require relatively high loadings (1-5 mol%), elevated temperatures, and the presence of a copper(I) co-catalyst for efficient reaction.[5][11] The phosphine ligands can dissociate from the metal center, leading to catalyst decomposition and the formation of inactive palladium black.

Catalyst SystemAryl HalideBase / SolventTemp (°C)Loading (mol%)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIIodobenzeneEt₃N / THF65295[4]
Pd(PPh₃)₄ / CuIBromobenzenePiperidine / DMF80388[5]
PdCl₂(PPh₃)₂ / CuI4-IodoanisoleEt₃N / Toluene701.592[3]
Table 1: Representative Performance of Classical Catalysts for this compound (or similar terminal alkyne) Cross-Coupling.
High-Turnover Catalysts: The Era of Specialized Ligands

The limitations of classical catalysts spurred the development of systems with bulky, electron-rich ligands. These include phosphines developed by Buchwald (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[3][5][12]

Causality Behind Performance:

  • Steric Bulk: Large ligands promote the formation of monoligated, coordinatively unsaturated Pd(0)L species, which are highly reactive in the rate-limiting oxidative addition step.[3][6]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide and stabilizes the resulting Pd(II) complex.[5]

  • Stronger Pd-Ligand Bond: The robust bond between the ligand (especially NHCs) and palladium prevents ligand dissociation and subsequent catalyst decomposition, leading to longer catalyst lifetimes and higher turnover numbers (TONs).[3]

These advanced systems often operate efficiently at much lower catalyst loadings (0.01-1 mol%), at room temperature, and can facilitate couplings with more challenging substrates like aryl chlorides.[5][13] Many are also highly effective in copper-free conditions.

Catalyst SystemAryl HalideBase / SolventTemp (°C)Loading (mol%)Yield (%)Reference
Pd(OAc)₂ / XPhos4-ChlorotolueneK₃PO₄ / Dioxane100194[14]
[Pd(IPr)Cl₂]₂ (NHC)BromobenzeneCs₂CO₃ / THFRT0.598[3][5]
PdCl₂(PPh₃)₂ / TBAF4-BromoanisoleTBAF (neat)80395[13]
Table 2: Enhanced Efficiency with High-Turnover Catalyst Systems.
Heterogeneous Catalysts: The Path to Sustainability

Heterogeneous catalysts, such as palladium on activated carbon (Pd/C), offer significant practical advantages, primarily the ease of separation from the reaction mixture and the potential for recycling.[4][15]

Causality Behind Performance: The reaction is believed to occur via the leaching of soluble palladium species from the solid support into the solution, which then act as the homogeneous catalyst.[16] After the reaction, these species can redeposit onto the support. While this enables recyclability, the activity can be lower than truly homogeneous systems, and leaching can still lead to trace metal contamination in the product.[16][17] The efficiency is highly dependent on the nature of the support and the method of palladium deposition.[18]

Catalyst SystemAryl HalideBase / SolventTemp (°C)Loading (mol%)Yield (%)Reference
Pd/C (10%)IodobenzeneEt₃N / DMF100585[15]
Pd NPs on support4-IodoanisoleK₂CO₃ / H₂O800.693[17]
Pd@N-doped CarbonBromobenzeneNEt₃ / MeCN800.2>95[19]
Table 3: Performance of Heterogeneous Palladium Catalysts.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in using these catalysts, detailed protocols for the Sonogashira coupling of this compound and iodobenzene are provided below.

Experimental_Workflow start Start setup Assemble & Purge Glassware (Schlenk Flask, Condenser) start->setup add_solids Add Pd Catalyst, CuI (if needed), and Aryl Halide setup->add_solids purge_again Evacuate and Backfill with Inert Gas (3x) add_solids->purge_again add_liquids Add Anhydrous Solvent, Base (e.g., Et3N), and this compound via Syringe purge_again->add_liquids reaction Heat to Desired Temperature and Stir add_liquids->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Cool, Filter through Celite, and Concentrate monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: General Experimental Workflow for Sonogashira Cross-Coupling.

Protocol 1: Classical Sonogashira Coupling with PdCl₂(PPh₃)₂/CuI

This protocol represents a robust, traditional approach to the Sonogashira coupling.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • This compound (1.2 mmol, 166 mg, 0.22 mL)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 304 mg, 0.42 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(PPh₃)₂ (14 mg) and CuI (7.6 mg).

  • Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Add iodobenzene (204 mg) to the flask.

  • Via syringe, add anhydrous THF (10 mL) followed by triethylamine (0.42 mL).

  • Finally, add this compound (0.22 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to 65 °C in an oil bath and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a short pad of Celite to remove the catalyst residues, washing the pad with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-phenyl-1-decyne.

Protocol 2: High-Efficiency, Copper-Free Coupling with an NHC Pre-catalyst

This protocol demonstrates a modern, efficient approach that avoids a copper co-catalyst and operates under milder conditions.

Materials:

  • Bromobenzene (1.0 mmol, 157 mg, 0.105 mL)

  • This compound (1.2 mmol, 166 mg, 0.22 mL)

  • [Pd(IPr)Cl₂]₂ (a common NHC pre-catalyst, 0.0025 mmol, 2.2 mg, 0.5 mol% Pd)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add the [Pd(IPr)Cl₂]₂ pre-catalyst (2.2 mg) and cesium carbonate (652 mg).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5 minutes.

  • Via syringe, add anhydrous THF (5 mL), followed by bromobenzene (0.105 mL) and this compound (0.22 mL).

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction's progress by TLC or GC-MS. The reaction is often complete in 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-decyne.

Summary and Recommendations

The choice of a palladium catalyst for this compound cross-coupling is a balance of activity, cost, stability, and practicality.

Catalyst ClassKey AdvantagesKey DisadvantagesBest For...
Classical Cost-effective, readily available, well-understood.Higher catalyst loading, requires higher temperatures, potential for byproducts.Routine, small-to-medium scale syntheses with activated aryl halides (iodides, bromides).
High-Turnover High efficiency (low loading), mild conditions, broad substrate scope (incl. chlorides).Higher cost of ligands/pre-catalysts.Challenging transformations, large-scale synthesis where catalyst efficiency is paramount, sensitive substrates.
Heterogeneous Excellent recyclability, low product contamination, operational simplicity.Potentially lower activity, risk of metal leaching, can require harsher conditions.Industrial applications, green chemistry initiatives, and processes where catalyst recycling is a priority.
Table 4: At-a-Glance Comparison of Palladium Catalyst Classes.

Senior Scientist's Recommendation:

  • For exploratory and routine laboratory synthesis , starting with a classical system like PdCl₂(PPh₃)₂/CuI is a cost-effective and reliable choice.[13] Its performance is well-documented, and the reagents are readily available.

  • For complex molecule synthesis, late-stage functionalization, or when coupling challenging substrates (e.g., electron-rich aryl bromides or aryl chlorides), investing in a high-turnover system based on a Buchwald phosphine ligand or an NHC ligand is highly recommended. The superior activity and milder conditions often justify the higher initial cost by providing higher yields and cleaner reactions.[3][5]

  • For process development and green chemistry applications , exploring heterogeneous Pd/C or other supported palladium catalysts is a forward-looking strategy. While initial optimization may be required to balance activity and leaching, the benefits of recyclability are significant for sustainable manufacturing.[15][17]

By understanding the mechanistic principles that govern catalyst efficiency, researchers can make informed decisions, moving beyond trial-and-error to a rational design of experiments for the successful cross-coupling of this compound.

References

Navigating the Reactivity Landscape: A Comparative Guide to the Stability of 1-Decyne Under Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the stability of key chemical building blocks is paramount to successful synthesis and the development of robust methodologies. 1-Decyne, a terminal alkyne, is a versatile substrate in a multitude of organic transformations. However, its reactivity, largely governed by the terminal C-H bond and the electron-rich triple bond, can also be its Achilles' heel under certain conditions. This guide provides an in-depth, comparative analysis of this compound's stability across a spectrum of reaction environments, supported by experimental insights and detailed protocols for stability assessment.

The unique electronic and structural features of terminal alkynes like this compound render them susceptible to a variety of transformations, some of which can be undesirable side reactions. The presence of a weakly acidic proton on the sp-hybridized carbon (pKa ≈ 25) makes it prone to deprotonation, while the high electron density of the triple bond invites electrophilic additions and oxidative cleavage.[1] This guide will dissect the stability of this compound in the context of acidic and basic media, in the presence of transition metal catalysts, and when exposed to oxidizing and reducing agents, as well as thermal and photochemical stress.

Comparative Stability Analysis: this compound vs. Other Alkynes

The stability of an alkyne is intrinsically linked to its substitution pattern. Internal alkynes, lacking the acidic terminal proton, are generally more stable than their terminal counterparts under basic conditions. Conversely, the steric hindrance around the triple bond in more substituted internal alkynes can influence their reactivity in catalytic processes.

ConditionThis compound (Terminal Alkyne)5-Decyne (Internal Alkyne)Rationale for Stability Difference
Strongly Basic (e.g., NaNH2) Prone to deprotonation to form the acetylide anion.Generally stable, no acidic proton.The presence of the acidic terminal proton in this compound facilitates deprotonation.
Acidic (e.g., aq. H2SO4) Can undergo hydration to form a methyl ketone (Markovnikov addition).Also undergoes hydration, potentially yielding a mixture of ketones.Both are susceptible to acid-catalyzed hydration, but the regioselectivity differs.
Oxidative (e.g., KMnO4) Susceptible to cleavage of the triple bond, yielding carboxylic acids.Also undergoes oxidative cleavage to form carboxylic acids.The triple bond in both is readily oxidized.
Catalytic Hydrogenation (Lindlar's Cat.) Selectively reduced to 1-decene (cis-alkene).Selectively reduced to cis-5-decene.The catalyst allows for controlled partial reduction of the alkyne.

Assessing this compound Stability: Experimental Protocols

To ensure the integrity of a reaction involving this compound, it is crucial to employ reliable analytical methods to monitor its stability. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Protocol 1: HPLC-UV Method for Monitoring this compound Degradation

This protocol outlines a general method for quantifying the concentration of this compound over time in a given reaction mixture.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water gradient

  • This compound standard of known purity

  • Reaction solvent (e.g., THF, DMF)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the reaction solvent at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: At specified time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with the mobile phase to a concentration within the calibration range.

  • HPLC Analysis: Inject the standards and samples onto the HPLC system. Monitor the elution of this compound using a UV detector at a suitable wavelength (typically low UV, e.g., 210 nm, as the triple bond itself is a weak chromophore).

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the calibration curve to determine the concentration of this compound in the reaction samples at each time point. The rate of degradation can be determined by plotting the concentration of this compound versus time.

Protocol 2: ¹H NMR Spectroscopy for Qualitative Stability Assessment

¹H NMR spectroscopy provides valuable qualitative information on the stability of this compound by monitoring the disappearance of its characteristic signals and the appearance of new signals from potential degradation products.

Instrumentation and Materials:

  • NMR spectrometer (≥400 MHz)

  • Deuterated solvent compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (optional, for quantification)

Procedure:

  • Sample Preparation: At desired time intervals, take a sample from the reaction mixture and dissolve it in the appropriate deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum. The terminal alkyne proton of this compound typically appears as a triplet around δ 1.9-2.2 ppm. The methylene group adjacent to the triple bond appears as a triplet of doublets around δ 2.2-2.4 ppm.

  • Spectral Analysis: Monitor the integration of the characteristic this compound peaks over time. The emergence of new peaks will indicate the formation of degradation products. For example, the formation of a methyl ketone from hydration will result in a singlet around δ 2.1 ppm.

Stability Under Various Reaction Conditions

Acidic Conditions

Terminal alkynes like this compound are generally stable in weakly acidic conditions. However, in the presence of strong acids and a nucleophile such as water, they can undergo hydration. The reaction follows Markovnikov's rule, leading to the formation of a methyl ketone.

Caption: Acid-catalyzed hydration of this compound.

Basic Conditions

The most significant reaction of this compound under basic conditions is deprotonation of the terminal alkyne to form a highly nucleophilic acetylide anion. This is often a desired transformation in C-C bond-forming reactions. However, in the absence of a suitable electrophile, the stability of the acetylide can be a concern, potentially leading to undesired side reactions if reactive species are present.

Caption: Deprotonation of this compound under basic conditions.

Transition Metal Catalysis

This compound is a common substrate in many transition metal-catalyzed reactions, such as the Sonogashira, Suzuki-Miyaura, and Huisgen cycloaddition reactions.[2] While generally stable under these conditions, side reactions can occur. For instance, in copper-catalyzed reactions, oxidative homocoupling of this compound to form 1,3-diynes can be a significant side reaction, particularly in the presence of oxygen. The choice of catalyst, ligands, and reaction conditions is crucial to minimize these undesired pathways.

Oxidative and Reductive Conditions

This compound is generally incompatible with strong oxidizing agents.[3][4] Reagents like potassium permanganate (KMnO₄) or ozone (O₃) will cleave the triple bond, typically yielding a carboxylic acid (nonanoic acid) and carbon dioxide.

Under reductive conditions, the stability of this compound depends on the reducing agent used. Catalytic hydrogenation with catalysts like platinum or palladium on carbon will fully reduce the alkyne to decane.[2] However, using a "poisoned" catalyst, such as Lindlar's catalyst, allows for the selective reduction of the alkyne to the corresponding cis-alkene, 1-decene.[1]

Thermal and Photochemical Stability

Conclusion

This compound is a robust and versatile building block in organic synthesis, demonstrating good stability under a range of conditions. However, its reactivity, particularly at the terminal C-H and the triple bond, necessitates careful consideration of the reaction environment. Understanding its potential degradation pathways under acidic, basic, oxidative, and certain catalytic conditions is crucial for optimizing reaction outcomes and ensuring the purity of the desired products. The use of robust analytical techniques like HPLC and NMR is essential for monitoring the stability of this compound and ensuring the success of synthetic endeavors.

References

A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Reactions for Azide-Alkyne Ligation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation and materials science, the ability to efficiently and specifically link molecular components is paramount. Among the most powerful tools for this purpose are the "click" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its bioorthogonal counterpart, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an in-depth, objective comparison of these two indispensable methodologies, focusing on a common scenario: the conjugation of an azide to an alkyne. We will use the terminal alkyne, 1-decyne, as a model substrate for CuAAC and explore the analogous copper-free approach using a strained cyclooctyne.

This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the selection of the optimal click chemistry strategy for your specific application.

The Fundamental Trade-Off: Speed vs. Biocompatibility

The choice between CuAAC and SPAAC fundamentally hinges on a trade-off between reaction speed and biocompatibility.[1] CuAAC is renowned for its extremely fast reaction kinetics, often orders of magnitude faster than SPAAC, making it a workhorse for in vitro synthesis and materials functionalization where speed and yield are the primary concerns.[2][3] However, its reliance on a copper(I) catalyst, which is cytotoxic, significantly limits its application in living systems.[4][5]

Conversely, SPAAC was developed specifically to address this limitation. By eliminating the need for a metal catalyst, it offers exceptional biocompatibility, enabling the precise labeling of biomolecules in live cells and even whole organisms.[6][7][8] This advantage, however, comes at the cost of generally slower reaction rates.[3]

Section 1: The Copper Standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the quintessential click reaction, uniting a terminal alkyne, such as this compound, with an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[][10] The reaction's remarkable efficiency stems from the copper(I) catalyst, which dramatically accelerates the reaction by a factor of 107 to 108 compared to the uncatalyzed thermal reaction.[2][10]

Mechanism of Action

The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate.[11][12] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, releases the triazole product and regenerates the active catalyst.[] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[12]

CuAAC_Mechanism R_Alkyne R-C≡CH (this compound) Cu_Acetylide R-C≡C-Cu(I) R_Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I)-Ligand Six_Membered Six-Membered Cu Intermediate Cu_Acetylide->Six_Membered + Azide Azide R'-N₃ Azide->Six_Membered Cu_Triazolide Copper Triazolide Six_Membered->Cu_Triazolide Cyclization Cu_Triazolide->Cu_I Regenerates Catalyst Product 1,4-Triazole Product Cu_Triazolide->Product Protonation Protonation H⁺

Figure 1: Simplified catalytic cycle of CuAAC.
Detailed Experimental Protocol: CuAAC of this compound with Benzyl Azide

This protocol describes a standard procedure for the CuAAC reaction.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Deionized Water

  • Nitrogen or Argon gas source

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.[13]

    • Prepare a fresh 1 M stock solution of Sodium L-Ascorbate in deionized water.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) in 10 mL of a 1:1 t-BuOH/H₂O mixture.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[14]

  • Catalyst Premix:

    • In a separate microcentrifuge tube, mix 100 µL of the 100 mM CuSO₄ stock solution (0.01 mmol, 1 mol%) with 100 µL of the 200 mM THPTA stock solution (0.02 mmol, 2 mol%).[13] Allow the complex to form for a few minutes. The ligand stabilizes the Cu(I) state and accelerates the reaction.[14]

  • Initiation of Reaction:

    • Add the premixed catalyst solution to the reaction vial containing the alkyne and azide.

    • Initiate the reaction by adding 100 µL of the freshly prepared 1 M Sodium Ascorbate solution (0.1 mmol, 10 mol%). The solution may turn slightly yellow or orange.

  • Reaction and Monitoring:

    • Seal the vial and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

Section 2: The Bioorthogonal Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC circumvents the need for a cytotoxic copper catalyst by using a strained cyclooctyne as the alkyne reaction partner.[][16] The significant ring strain (approx. 18 kcal/mol) in molecules like Dibenzocyclooctyne (DBCO) dramatically lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological conditions.[6][8] This makes SPAAC an invaluable tool for in vivo chemistry.[7]

Mechanism of Action

The mechanism of SPAAC is a concerted [3+2] dipolar cycloaddition.[6] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). The release of ring strain provides the thermodynamic driving force for the reaction, leading to the formation of a stable triazole linkage without any catalyst.[17][18]

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide R'-N₃ Azide->Transition_State Product Triazole Product Transition_State->Product Ring Strain Release

Figure 2: The concerted mechanism of SPAAC.
Detailed Experimental Protocol: SPAAC of a DBCO-modified Molecule with Benzyl Azide

This protocol outlines a general procedure for a SPAAC reaction in an aqueous buffer, typical for bioconjugation applications.[19][20]

Materials:

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester to label a protein)

  • Benzyl Azide

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).

    • Prepare a stock solution of Benzyl Azide in DMSO (e.g., 100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve your azide-containing molecule (or use benzyl azide as a model) in PBS buffer. For sensitive biomolecules, ensure all conditions remain physiological.[21]

    • Add the DBCO-functionalized molecule stock solution to the azide solution. A 2- to 10-fold molar excess of the DBCO reagent over the azide is a common starting point to drive the reaction to completion.[6] Ensure the final concentration of DMSO is kept low (typically <10%) to maintain the integrity of biomolecules.[6]

  • Initiation and Incubation:

    • The reaction initiates immediately upon mixing.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle agitation.[6][22] Reaction times can vary significantly depending on the specific strained alkyne and azide reactants.[18]

  • Monitoring the Reaction:

    • The reaction can often be monitored by following the disappearance of the DBCO absorbance peak at approximately 309-310 nm using UV-Vis spectroscopy.[19][22]

  • Purification:

    • For bioconjugation, purification is critical to remove excess, unreacted DBCO reagent. This is typically achieved using size-based separation methods like size-exclusion chromatography (SEC), dialysis, or spin desalting columns appropriate for the size of the target molecule.[20]

Head-to-Head Comparison: CuAAC vs. SPAAC

To facilitate a direct comparison, the key performance and practical characteristics of each reaction are summarized below.

Comparative Workflow

Comparative_Workflow cluster_0 CuAAC Workflow cluster_1 SPAAC Workflow a1 Mix Alkyne + Azide a2 Degas Solution (N₂ or Ar) a1->a2 a3 Add Cu(I)/Ligand Catalyst a2->a3 a4 Add Reducing Agent (e.g., Ascorbate) a3->a4 a5 Reaction (1-4h) a4->a5 a6 Organic Extraction & Chromatography a5->a6 b1 Mix Azide + Strained Alkyne (in buffer) b2 Incubate (2-12h) b1->b2 b3 Purify (e.g., Size Exclusion) b2->b3

Figure 3: Side-by-side experimental workflows for CuAAC and SPAAC.
Quantitative Performance Data

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Partners Terminal Alkyne (e.g., this compound) + AzideStrained Cyclooctyne (e.g., DBCO) + Azide
Catalyst Required Yes, Copper(I)No
Biocompatibility Low, due to copper cytotoxicity[4][5]High, suitable for in vivo applications[7][23]
Typical Reaction Rate Very Fast (k ≈ 10² - 10³ M⁻¹s⁻¹)[24]Fast, but generally slower than CuAAC (k ≈ 10⁻¹ - 1 M⁻¹s⁻¹)[3]
Reaction Conditions Broad tolerance for pH (4-12) and aqueous conditions[2]Mild, physiological conditions (aqueous buffer, neutral pH)[19]
Reagent Size Smaller, less sterically hindering alkyneBulkier, potentially more perturbing cyclooctyne[3]
Purification Often requires chromatography to remove catalyst and ligandsSimpler purification, especially in bioconjugation (e.g., SEC)
Primary Application In vitro synthesis, materials science, drug discovery[25]Live-cell imaging, in vivo labeling, bioconjugation[16][26]

Expert Guidance: Choosing the Right Reaction

Choose CuAAC when:

  • Speed is critical: For high-throughput screening, rapid material functionalization, or when reaction times must be minimized, CuAAC is the superior choice.[3]

  • Working in vitro: In controlled chemical environments where cytotoxicity is not a concern, the reliability and efficiency of CuAAC are unparalleled.[25]

  • Cost is a factor: Terminal alkynes and copper catalysts are generally less expensive than the multi-step synthesis required for strained cyclooctynes.[27][28]

  • Steric hindrance is a concern: The small size of the terminal alkyne can be advantageous when labeling sterically crowded sites.[3]

Choose SPAAC when:

  • The experiment involves living systems: This is the primary and most compelling reason to use SPAAC. Its bioorthogonality is essential for live-cell imaging, metabolic labeling, and in vivo drug targeting.[7][8]

  • Simplicity and catalyst-free conditions are desired: The one-step mixing protocol without the need for catalysts or reducing agents simplifies the experimental setup and purification.[28]

  • Trace metal contamination must be avoided: For applications in electronics or sensitive biological assays, eliminating a metal catalyst is a significant benefit.

Conclusion

Both CuAAC and SPAAC are exceptionally powerful and reliable chemical ligation strategies. The copper-catalyzed reaction offers unmatched speed and efficiency for a vast range of in vitro applications. The strain-promoted, copper-free alternative provides the crucial biocompatibility required to extend the power of click chemistry into the complex environment of living systems. By understanding the core principles, mechanisms, and practical trade-offs outlined in this guide, researchers can confidently select the optimal click reaction to advance their scientific objectives.

References

A Senior Application Scientist's Guide to Evaluating Base Performance in 1-Decyne Deprotonation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the generation of acetylide anions from terminal alkynes is a fundamental and powerful tool for carbon-carbon bond formation. The success of this transformation hinges critically on the selection of an appropriate base. While the terminal proton of 1-decyne is relatively acidic for a hydrocarbon (pKa ≈ 25), its efficient removal requires a base strong enough to drive the reaction to completion. This guide provides a comprehensive, data-driven comparison of three workhorse bases—n-butyllithium (n-BuLi), sodium amide (NaNH₂), and lithium diisopropylamide (LDA)—to empower researchers, scientists, and drug development professionals with the insights needed for optimal base selection in their synthetic campaigns.

The Underlying Principle: Acidity, Basicity, and Reaction Control

The deprotonation of this compound is an acid-base equilibrium. To achieve a high yield of the decynyl anion, the conjugate acid of the chosen base must be significantly weaker (i.e., have a much higher pKa) than this compound. However, raw basicity is not the sole determinant of a base's utility. Factors such as steric hindrance, solubility, nucleophilicity, and reaction conditions (temperature, solvent) play pivotal roles in determining the reaction's outcome and cleanliness. An ideal base offers high efficacy in proton abstraction while minimizing side reactions, such as nucleophilic attack on other functional groups within the substrate.

This guide will dissect the performance of our chosen bases through the lens of these critical parameters.

Comparative Analysis of Deprotonating Agents

We will evaluate n-BuLi, NaNH₂, and LDA, three bases that represent distinct classes of reagents and offer a spectrum of reactivity profiles.

n-Butyllithium (n-BuLi): The Archetypal Organolithium

n-Butyllithium is a powerful superbase and a potent nucleophile, widely employed for its high reactivity and commercial availability in alkane solutions.[1][2]

  • Mechanism and Rationale: With a conjugate acid (butane) pKa of approximately 50, n-BuLi deprotonates this compound rapidly and irreversibly.[2][3] The C-Li bond is highly polarized, and for practical purposes, it can be considered to react as a butyl anion.[1][4] This high reactivity necessitates low temperatures (typically -78 °C) to control the reaction and prevent side reactions, especially the deprotonation of common ether solvents like THF.[1][4]

    G cluster_reactants Reactants cluster_products Products This compound This compound (R-C≡C-H) Decynyllithium Lithium Decynilide (R-C≡C-Li) This compound->Decynyllithium + n-BuLi nBuLi n-Butyllithium (n-BuLi) Butane Butane (CH₃CH₂CH₂CH₃) nBuLi->Butane - Li⁺

    Figure 1. Deprotonation of this compound with n-BuLi.

  • Expert Insights: The primary drawback of n-BuLi is its nucleophilicity. In complex molecules containing electrophilic functional groups (e.g., esters, ketones), n-BuLi can act as a nucleophile, leading to undesired addition reactions. Therefore, its use is best suited for simple substrates or when chemoselectivity is not a concern. It is also pyrophoric and requires rigorous anhydrous, inert atmosphere techniques.

Sodium Amide (NaNH₂): The Classic Strong Base

Sodium amide is a powerful, inexpensive inorganic base.[5][6] Its utility stems from the strong basicity of the amide anion (NH₂⁻).[7][8]

  • Mechanism and Rationale: The conjugate acid of the amide anion is ammonia (NH₃), which has a pKa of about 38.[5][7] This provides a substantial thermodynamic driving force for the deprotonation of terminal alkynes.[9] NaNH₂ is poorly soluble in many organic solvents, so reactions are often performed in liquid ammonia at its boiling point (-33 °C), where it forms conductive solutions.[10]

  • Expert Insights: NaNH₂ is advantageous due to its low cost and its character as a non-nucleophilic base, which prevents the side reactions common with n-BuLi.[8][10] However, its use in liquid ammonia requires specialized equipment (e.g., a dry ice condenser). Furthermore, NaNH₂ can be hazardous; it reacts violently with water and can form explosive peroxides upon storage with exposure to air. It is typically used to form alkynes via double dehydrohalogenation reactions.[10][11]

Lithium Diisopropylamide (LDA): The Non-Nucleophilic Powerhouse

LDA is a strong, sterically hindered base that is prized for its ability to deprotonate weak carbon acids without acting as a nucleophile.[12][13]

  • Mechanism and Rationale: LDA is the conjugate base of diisopropylamine (pKa ≈ 36).[12] The two bulky isopropyl groups sterically shield the nitrogen atom, preventing it from participating in nucleophilic attack on sterically accessible electrophilic centers.[13] It is typically prepared in situ by treating diisopropylamine with n-BuLi at low temperatures and is highly soluble in THF.[12]

    G cluster_reactants Reactants cluster_products Products This compound This compound (R-C≡C-H) Decynyllithium Lithium Decynilide (R-C≡C-Li) This compound->Decynyllithium + LDA LDA Lithium Diisopropylamide (LDA) Diisopropylamine Diisopropylamine ((i-Pr)₂NH) LDA->Diisopropylamine - Li⁺

    Figure 2. Deprotonation of this compound with LDA.

  • Expert Insights: LDA is the base of choice for deprotonating substrates containing sensitive functional groups where the nucleophilicity of n-BuLi would be problematic.[14][15] While it is more expensive and requires in situ preparation, the clean reactivity profile and high yields often justify its use in complex, high-value syntheses.

Performance Data Summary

The following table summarizes the key properties and typical reaction conditions for the deprotonation of this compound.

BasepKa (Conjugate Acid)Key CharacteristicsTypical SolventTemperature (°C)Typical Yield (%)
n-BuLi ~50[3][16]Strong base, potent nucleophile, pyrophoricTHF, Hexanes-78 to 0>95
NaNH₂ ~38[5][7]Strong base, non-nucleophilic, inexpensiveLiquid NH₃-33~90-95
LDA ~36[12]Strong base, non-nucleophilic, sterically hinderedTHF-78 to 0>95

Validated Experimental Protocols

These protocols are designed to be self-validating. Successful deprotonation results in a lithium or sodium acetylide solution ready for reaction with an electrophile. Confirmation can be achieved by quenching a small aliquot with D₂O and observing the disappearance of the acetylenic proton signal (~1.9-2.4 ppm) in the ¹H NMR spectrum.[14][15]

Protocol: Deprotonation of this compound with n-Butyllithium

G cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Validation Setup Assemble a flame-dried, three-necked flask with a stir bar under an inert atmosphere (N₂ or Ar). AddSolvent Add anhydrous THF (e.g., 20 mL for 5 mmol scale) via syringe. Setup->AddSolvent Cool Cool the flask to -78 °C using a dry ice/acetone bath. AddSolvent->Cool AddDecyne Add this compound (1.0 eq) to the cooled THF. Cool->AddDecyne AddBuLi Slowly add n-BuLi (1.05 eq) dropwise. A slight effervescence (butane evolution) may be observed. AddDecyne->AddBuLi Stir Stir the mixture at -78 °C for 30-60 minutes. The solution is typically colorless to pale yellow. AddBuLi->Stir Validate The lithium acetylide solution is now ready for use in the next synthetic step. Stir->Validate

Figure 3. Workflow for this compound deprotonation with n-BuLi.

Protocol: In Situ Generation of LDA and Deprotonation of this compound

G cluster_setup 1. LDA Preparation cluster_deprotonation 2. Deprotonation cluster_validate 3. Validation Setup To a flame-dried, inert flask with anhydrous THF (20 mL) at -78 °C, add diisopropylamine (1.1 eq). AddBuLi_LDA Slowly add n-BuLi (1.1 eq) and stir for 20-30 minutes at -78 °C to form the LDA solution. Setup->AddBuLi_LDA AddDecyne Add this compound (1.0 eq) dropwise to the freshly prepared LDA solution. AddBuLi_LDA->AddDecyne Stir Stir the reaction mixture at -78 °C for 30-60 minutes. AddDecyne->Stir Validate The resulting clear solution of lithium decynilide is ready for subsequent reactions. Stir->Validate

Figure 4. Workflow for this compound deprotonation with LDA.

Conclusion and Strategic Recommendations

The selection of a base for alkyne deprotonation is a strategic decision that directly impacts synthetic efficiency and success.

  • n-Butyllithium is the reagent of choice for simple, robust deprotonations where its nucleophilicity is not a complicating factor. Its high reactivity and low cost make it ideal for large-scale applications with appropriate substrates.

  • Sodium Amide represents a cost-effective, non-nucleophilic alternative, particularly for industrial-scale synthesis. However, its handling requirements (liquid ammonia) and safety profile necessitate careful consideration.

  • Lithium Diisopropylamide (LDA) is the premier choice for high-stakes syntheses involving complex, multifunctional molecules. Its unique combination of high basicity and steric hindrance provides unparalleled chemoselectivity, ensuring that only the desired proton abstraction occurs.

By carefully evaluating the substrate, the overall synthetic route, and the specific attributes of each base, the modern chemist can harness the full potential of acetylide chemistry to construct complex molecular architectures with precision and confidence.

References

comparing the material properties of polymers derived from 1-decyne and other terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Material Properties of Polymers Derived from 1-Decyne and Other Terminal Alkynes

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the material properties of polymers derived from this compound and other terminal alkynes. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and structure-property relationships that govern this unique class of conjugated polymers. We will explore how the nature of the alkyne's substituent group dictates the mechanical, thermal, optical, and electronic properties of the resulting polymer, with a special focus on the influence of long alkyl chains as exemplified by poly(this compound).

Introduction to Poly(terminal alkynes)

Substituted polyacetylenes, synthesized from the polymerization of terminal alkynes (1-alkynes), are a fascinating class of conjugated polymers.[1] Unlike their unsubstituted counterpart, polyacetylene, which is insoluble and unstable in air, polymers derived from substituted acetylenes are often soluble, processable, and stable, making them candidates for a wide range of applications.[2][3] The properties of these materials—including mechanical flexibility, thermal stability, and optoelectronic behavior—are profoundly influenced by the side groups attached to the polyene backbone.[4] These substituents twist the polymer chain, interrupting full conjugation to some extent but imparting valuable processability and stability.[3]

This guide will compare polymers derived from various terminal alkynes, using poly(this compound) as a key example of a poly(1-alkyne) with a long, flexible alkyl side chain. We will contrast its properties with those of polymers bearing shorter alkyl chains (e.g., poly(1-hexyne)), aromatic groups (e.g., poly(phenylacetylene)), and other functionalities to establish clear structure-property relationships.

Synthesis of Poly(terminal alkynes)

The polymerization of terminal acetylenes is typically achieved using transition metal catalysts. Catalyst systems based on Group 5 and 6 transition metals (e.g., TaCl₅, MoCl₅) or Group 9 and 10 metals (e.g., Rh-based complexes) are highly effective.[3][4] Rh-based catalysts, in particular, are known for their ability to produce high molecular weight polymers with controlled stereochemistry, often yielding cis-transoidal structures.[4]

The choice of catalyst is critical as it influences the degree of polymerization, polydispersity, and stereoregularity of the polymer, which in turn affect the material's bulk properties.[4]

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Catalyst Rh(I) Catalyst Complex Monomer1 Terminal Alkyne (e.g., this compound) Catalyst->Monomer1 Coordination Active_Species Active Catalyst-Monomer Species Monomer1->Active_Species Insertion Monomer2 Additional Monomers Active_Species->Monomer2 Repeated Insertion Growing_Chain Growing Polymer Chain Monomer2->Growing_Chain Polymer Final Polymer Product Growing_Chain->Polymer Release

Caption: Generalized mechanism for Rh-catalyzed polymerization of terminal alkynes.

Representative Experimental Protocol: Synthesis of Poly(1-hexyne)

This protocol describes a typical polymerization procedure using a Rh-based catalyst, which can be adapted for other terminal alkynes like this compound.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [(nbd)RhCl]₂ (nbd = norbornadiene) and the desired ligand (e.g., triphenylphosphine) in an appropriate solvent like toluene. Stir for 30 minutes to form the active catalyst complex.

  • Monomer Preparation: Purify the 1-hexyne monomer by distillation over a suitable drying agent (e.g., CaH₂) to remove inhibitors and water.

  • Polymerization:

    • In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the purified 1-hexyne monomer to dry, degassed toluene.

    • Inject the catalyst solution into the monomer solution with vigorous stirring. The monomer-to-catalyst ratio is crucial for controlling molecular weight.

    • An immediate change in viscosity and color is often observed.[5]

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours).

  • Polymer Isolation:

    • Precipitate the polymer by pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol.[5]

    • Collect the polymer by filtration.

    • Wash the collected polymer with fresh methanol to remove residual monomer and catalyst.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Comparative Analysis of Material Properties

The substituent on the polyacetylene backbone is the primary determinant of its physical properties. Here, we compare polymers from this compound and other terminal alkynes across several key metrics.

Mechanical Properties

The mechanical behavior of substituted polyacetylenes is strongly dependent on the nature of the side chain. Polymers with bulky, rigid groups like phenyl rings tend to be hard and brittle, while those with long, flexible n-alkyl chains are soft and ductile.[3]

Table 1: Comparison of Tensile and Dynamic Mechanical Properties

Polymer Substituent Young's Modulus (MPa) Tensile Strength (MPa) Elongation at Break (%) Glass Transition Temp. (T_g, °C)
Poly(phenylacetylene) Phenyl ~1000 ~20 < 5 ~200
Poly(1-hexyne) n-Butyl ~10 ~5 > 300 Not clearly observed
Poly(1-octyne) n-Hexyl ~5 ~4 ~400 ~180 (for poly(2-octyne))

| Poly(this compound) | n-Octyl | < 5 (estimated) | ~3-4 (estimated) | > 400 (estimated) | ~160 (for poly(2-decyne)) |

Data compiled and estimated from Masuda et al.[3]. Note that data for poly(2-octyne) and poly(2-decyne) are used as close proxies for their 1-alkyne counterparts.

Analysis:

  • Hardness vs. Ductility: A clear trend is visible where the aromatic substituent in poly(phenylacetylene) leads to a high modulus and brittle fracture. In contrast, increasing the length of the n-alkyl side chain (from butyl to hexyl to octyl) systematically decreases the Young's modulus and tensile strength while dramatically increasing the elongation at break.[3] The long alkyl chains act as internal plasticizers, allowing the rigid polymer backbones to slide past one another, resulting in soft and ductile materials.[3]

  • Glass Transition Temperature (T_g): Unlike vinyl polymers where T_g is highly sensitive to side-chain length, most substituted polyacetylenes exhibit a high T_g, often around 200 °C.[3] This indicates that the primary chain motion is governed by the rigid, alternating double-bond structure of the backbone, and is less influenced by the side chains.[3] A slight decrease in T_g is observed for polymers with very long alkyl groups, such as poly(2-decyne) (T_g ≈ 160 °C).[3]

Thermal Stability

Substituted polyacetylenes generally exhibit good thermal stability, a property enhanced by the absence of easily abstractable protons on the main chain and the steric protection afforded by the side groups.

Table 2: Thermal Decomposition Temperatures

Polymer Onset Decomposition Temp. (T_d, °C in N₂)
Poly(phenylacetylene) ~300-350
Poly(1-trimethylsilyl-1-propyne) ~300

| Poly(1-alkynes) (general) | ~250-300 |

Data generalized from multiple sources.[2][6]

Analysis: The thermal stability is primarily dictated by the strength of the bonds within the polymer backbone and side chains. Most substituted polyacetylenes are stable up to 250-300 °C under an inert atmosphere. The bulky substituents prevent the close packing of polymer chains, which can sometimes hinder intermolecular degradation pathways.

Optical and Electronic Properties

As conjugated polymers, poly(terminal alkynes) possess interesting optical properties. Their electronic structure, and thus their absorption and emission characteristics, are influenced by the degree of conjugation along the backbone, which is modulated by the steric hindrance of the substituents.

Table 3: Optical Properties of Select Poly(terminal alkynes)

Polymer Substituent Absorption Max (λ_max, nm) Emission Max (λ_em, nm)
Poly(1-hexyne) n-Butyl ~276 ~415
Poly(phenylacetylene) Phenyl ~260-330 ~450-500

| Poly(alkynes) with large aromatic luminogens | e.g., Tetraphenylethene | ~320 | ~478 |

Data compiled from various sources.[7][8]

Analysis:

  • Absorption: The UV-visible absorption bands correspond to π-π* transitions in the conjugated backbone. Poly(1-hexyne) shows a relatively high-energy absorption at 276 nm.[7] Polymers with aromatic side groups that can also participate in the conjugated system, or those with less steric hindrance allowing for more planar backbones, will show red-shifted (longer wavelength) absorption.

  • Luminescence: Many substituted polyacetylenes are strongly luminescent. Poly(1-hexyne) emits blue light around 415 nm.[7] The introduction of highly fluorescent side groups (luminogens) can be used to tune the emission color and intensity across the visible spectrum.[8] This makes them promising materials for applications in light-emitting diodes (LEDs) and sensors.[9]

  • Conductivity: In their pristine state, substituted polyacetylenes are insulators. However, like the parent polyacetylene, they can be "doped" with oxidizing agents like iodine, which introduces charge carriers along the conjugated backbone and dramatically increases their electrical conductivity.[1]

Solubility

A major advantage of substituted polyacetylenes over unsubstituted polyacetylene is their solubility in common organic solvents.[2] This property is crucial for solution-based processing and characterization.

Table 4: Qualitative Solubility of Poly(terminal alkynes)

Polymer Toluene THF Chloroform Hexane Methanol
Poly(phenylacetylene) Soluble Soluble Soluble Insoluble Insoluble
Poly(this compound) Soluble Soluble Soluble Soluble Insoluble

| General Trend | Good solvent for many types | Good solvent for many types | Good solvent for many types | Good solvent for nonpolar side chains | Non-solvent (precipitant) |

Analysis: The "like dissolves like" principle is the guiding factor.

  • Polymers with nonpolar alkyl side chains, such as poly(this compound), are soluble in a wide range of nonpolar and weakly polar organic solvents, including toluene, chloroform, and even alkanes like hexane.[10][11]

  • Polymers with aromatic side chains like poly(phenylacetylene) are readily soluble in aromatic solvents like toluene and other common solvents like THF and chloroform, but not in aliphatic solvents like hexane.[2]

  • For all types, solubility tends to decrease as the polymer's molecular weight increases.[12] Polar solvents like methanol are almost universally non-solvents and are therefore used for precipitation and purification.

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of the data presented, standardized characterization methods are essential.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Property Characterization Start Polymerization (as per Protocol 2.1) Purify Precipitation & Drying Start->Purify GPC GPC/SEC (MW & PDI) Purify->GPC Dried Polymer Tensile Tensile Testing (Mechanical) Purify->Tensile Film Casting DMA DMA (Viscoelastic, Tg) Purify->DMA Sample Prep TGA TGA (Thermal Stability) Purify->TGA Sample Prep UVVis UV-Vis / PL Spec. (Optical) Purify->UVVis Solution Prep

Caption: Standard workflow from polymer synthesis to material characterization.

Protocol 4.1: Tensile Property Measurement (ASTM D882)
  • Sample Preparation: Cast a thin film of the polymer from a solution (e.g., 5 wt% in toluene) onto a flat glass plate. Allow the solvent to evaporate slowly in a controlled environment to produce a uniform, defect-free film. Dry the film under vacuum.

  • Specimen Cutting: Cut the film into rectangular or dog-bone-shaped specimens of standard dimensions.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine (tensile tester).

    • Apply a tensile load at a constant rate of crosshead displacement (e.g., 10 mm/min) until the specimen fractures.

    • Record the load and displacement data continuously.

  • Data Analysis: From the resulting stress-strain curve, calculate the Young's modulus (from the initial linear slope), tensile strength (the maximum stress), and elongation at break.

Protocol 4.2: Dynamic Mechanical Analysis (DMA)
  • Sample Preparation: Use a rectangular film specimen, similar to that for tensile testing.

  • Testing:

    • Clamp the specimen in the DMA instrument's tensile grips.

    • Apply a small, oscillating (sinusoidal) strain to the sample.

    • Sweep the temperature over a desired range (e.g., -150 °C to +250 °C) at a constant heating rate (e.g., 3 °C/min) and frequency (e.g., 1 Hz).

    • The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').

  • Data Analysis: The glass transition (T_g) is identified as the peak of the tan delta curve, representing the temperature of maximum internal friction and onset of large-scale segmental motion of the polymer chains.[3]

Conclusion

The material properties of polymers derived from terminal alkynes are a direct function of their side-chain architecture. This comparative guide illustrates a clear dichotomy: aromatic substituents lead to hard, brittle materials, while long n-alkyl substituents, as in poly(this compound), produce soft, ductile polymers. This plasticizing effect of the long alkyl chains is critical for applications requiring flexibility. While the rigid polyacetylene backbone dominates certain properties like the high glass transition temperature, nearly all key characteristics—mechanical, thermal, optical, and solubility—can be systematically tuned through rational monomer design. This synthetic versatility makes substituted polyacetylenes a highly adaptable platform for the development of advanced functional materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.